molecular formula C7H9IN2 B8751490 6-Ethyl-5-iodopyridin-2-amine

6-Ethyl-5-iodopyridin-2-amine

Cat. No.: B8751490
M. Wt: 248.06 g/mol
InChI Key: FMVAQDGVKAVLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-5-iodopyridin-2-amine (CAS 75271-61-3) is a high-purity, halogenated aminopyridine derivative of significant value in synthetic and medicinal chemistry research. With the molecular formula C 7 H 9 IN 2 and a molecular weight of 248.06 g/mol, this compound serves as a versatile building block for the construction of more complex molecular architectures . The molecule features both an amine group and an iodine atom on its pyridine ring, making it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and for further functionalization via nucleophilic substitution. Aminopyridines are a privileged scaffold in drug discovery, known for their ability to interact with a wide range of enzymes and receptors . This class of compounds has demonstrated diverse pharmacological properties, and researchers are exploring their potential in addressing conditions such as multiple sclerosis, cancer, and various neurological disorders . As a specifically substituted aminopyridine, 6-Ethyl-5-iodopyridin-2-amine is a critical intermediate for researchers developing novel compounds for biological evaluation. Its structural features make it particularly useful for probing biological mechanisms and creating targeted molecules in hit-to-lead optimization campaigns. Handling and Storage: This product requires cold-chain transportation and should be stored according to the manufacturer's specifications . Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

6-ethyl-5-iodopyridin-2-amine

InChI

InChI=1S/C7H9IN2/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10)

InChI Key

FMVAQDGVKAVLLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)N)I

Origin of Product

United States

Foundational & Exploratory

Synthesis of 6-Ethyl-5-iodopyridin-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Ethyl-5-iodopyridin-2-amine is a highly valuable heterocyclic building block in medicinal chemistry, frequently utilized as a core scaffold in the development of1[1] and kinase inhibitors. The presence of the C2-amino group, the C6-ethyl moiety, and the C5-iodo substituent provides a highly functionalized matrix for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This whitepaper outlines the mechanistic rationale, regioselectivity principles, and a robust, self-validating experimental protocol for synthesizing this compound via the direct electrophilic iodination of 2-amino-6-ethylpyridine.

Mechanistic Rationale & Regioselectivity

The synthesis relies on Electrophilic Aromatic Substitution (EAS), a standard protocol for functionalizing 2[2]. The starting material, 2-amino-6-ethylpyridine, possesses two electron-donating groups (EDGs) that dictate the regiochemical outcome:

  • The C2-Amino Group: Acts as a strong activating group via resonance (+M effect). It strongly directs incoming electrophiles to the ortho (C3) and para (C5) positions.

  • The C6-Ethyl Group: Acts as a mild activating group via hyperconjugation and inductive effects (+I effect), directing to its ortho (C5) and para (C3) positions.

While both substituents synergistically activate the C3 and C5 positions, the C5 position is heavily favored . This is because C5 is para to the strongly activating amino group, which exerts a dominant electronic directing effect compared to the weaker ethyl group. This regioselectivity profile is consistent across similar structural analogs, such as3[3].

To achieve this transformation, N-iodosuccinimide (NIS) is selected over molecular iodine (I₂). NIS provides a controlled, steady release of the iodonium ion (I⁺), which minimizes oxidative side reactions at the exocyclic amine.

Mechanism SM 2-Amino-6-ethylpyridine Intermediate Wheland Intermediate (C5 attack favored) SM->Intermediate + I+ (from NIS) NIS N-Iodosuccinimide (NIS) Electrophilic I+ NIS->Intermediate Donates I+ Product 6-Ethyl-5-iodopyridin-2-amine Intermediate->Product - H+ (Aromatization)

Figure 1: Electrophilic aromatic substitution pathway for 2-amino-6-ethylpyridine iodination.

Retrosynthetic Analysis & Route Selection

Alternative methods exist, such as the use of 4[4], but direct iodination with NIS in a polar aprotic solvent remains the most atom-economical and scalable approach.

Table 1: Comparison of Iodinating Agents for 2-Aminopyridine Derivatives

Reagent SystemSolventTemp (°C)Regioselectivity (C5:C3)Yield (%)Operational Notes
I₂ / HIO₄Acetic Acid8085:1565-75Requires heating; acidic conditions may protonate the pyridine ring.
I₂ / AgTFAMethanol25>95:580-85High yield but requires expensive, light-sensitive silver salts.
NIS DMF 0 to 25 >95:5 85-92 Mild conditions; excellent regiocontrol; highly scalable.

Experimental Methodologies

The following protocol outlines the step-by-step synthesis of 6-ethyl-5-iodopyridin-2-amine. This procedure is designed as a self-validating system : the colorimetric change of the reaction mixture and the specific quenching steps inherently verify the progress and safety of the reaction.

Materials Required:
  • 2-Amino-6-ethylpyridine (1.0 equiv, limiting reagent)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous, 0.5 M relative to substrate)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc) & Brine (Saturated NaCl)

Step-by-Step Protocol:
  • Setup & Initiation: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 2-amino-6-ethylpyridine (1.0 equiv) and anhydrous DMF. Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Electrophile Addition: Add NIS (1.05 equiv) portion-wise over 15 minutes.

    • Causality Note: Portion-wise addition at 0 °C prevents localized exothermic heating, suppressing the formation of di-iodinated byproducts and preserving the exocyclic amine.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 4 to 6 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes) until the starting material is consumed.

  • Quenching (Self-Validation Step): Cool the mixture back to 0 °C and slowly add 10% aqueous Na₂S₂O₃.

    • Causality Note: Sodium thiosulfate reduces any unreacted electrophilic iodine (I₂ or I⁺) to water-soluble iodide (I⁻).

    • Visual Validation: The initial deep amber color (active I⁺) will rapidly fade to a pale yellow/colorless state, providing immediate visual confirmation of a safe and complete neutralization before extraction.

  • Extraction: Dilute the quenched mixture with water and extract three times with EtOAc.

  • Washing & Drying: Wash the combined organic layers thoroughly with water (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes) to afford the target compound.

Workflow Step1 1. Reaction Setup Dissolve SM in DMF, add NIS at 0°C Step2 2. Incubation Stir at RT for 4-6 hours Step1->Step2 Step3 3. Quenching Add 10% aq. Na2S2O3 to neutralize I2 Step2->Step3 Step4 4. Extraction Extract with EtOAc, wash with brine Step3->Step4 Step5 5. Purification Silica gel chromatography (Hex/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesis, quenching, and purification.

Analytical Characterization & Data Presentation

Proper characterization is crucial for verifying the regiochemistry of the product. The C5-iodo substitution can be definitively confirmed via ¹H NMR spectroscopy.

Expected ¹H NMR (400 MHz, CDCl₃) Characteristics:

  • Aromatic Region: The pyridine ring protons at C3 and C4 will appear as a pair of doublets (AB spin system) with an ortho-coupling constant (J ≈ 8.0 Hz).

    • C4-H: ~ δ 7.60 (d, J = 8.0 Hz, 1H)

    • C3-H: ~ δ 6.20 (d, J = 8.0 Hz, 1H)

  • Aliphatic & Amine Regions:

    • Exocyclic NH₂: ~ δ 4.50 (br s, 2H)

    • Ethyl Group: ~ δ 2.75 (q, J = 7.5 Hz, 2H, CH₂) and δ 1.25 (t, J = 7.5 Hz, 3H, CH₃).

Diagnostic Logic: The absence of a singlet in the aromatic region confirms that substitution did not occur at the C4 position, and the ortho-coupling confirms the adjacent 3,4-proton relationship, definitively validating the 5-iodo regiochemistry.

Conclusion

The synthesis of 6-ethyl-5-iodopyridin-2-amine is efficiently achieved via the direct electrophilic iodination of 2-amino-6-ethylpyridine using NIS in DMF. By leveraging the synergistic directing effects of the C2-amino and C6-ethyl groups, chemists can reliably control the regiochemical outcome. The self-validating protocol provided ensures high yields, minimal byproduct formation, and straightforward isolation, making it highly suitable for both discovery-scale and process-scale pharmaceutical development.

References

  • Title: Viral polymerase inhibitors (US8242140B2)
  • Title: Antagonists of gonadotropin releasing hormone (WO1999051596A1)
  • Title: 5-Iodo-6-methylpyridin-2-amine | C6H7IN2 | CID 959613 Source: PubChem URL: [Link]

Sources

6-Ethyl-5-iodopyridin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 6-Ethyl-5-iodopyridin-2-amine Role: Advanced Scaffold for Medicinal Chemistry & Kinase Inhibitor Design

Part 1: Executive Summary & Structural Logic

6-Ethyl-5-iodopyridin-2-amine is a high-value heterocyclic building block, primarily utilized in the synthesis of type I and type II kinase inhibitors. Its structural architecture offers a unique trifecta of functionalities that makes it indispensable for Structure-Activity Relationship (SAR) studies:

  • The C2-Amino Group (Anchor): Acts as a critical hydrogen bond donor/acceptor, often engaging the hinge region of kinase ATP-binding pockets.

  • The C5-Iodide (Warhead): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of library diversity.

  • The C6-Ethyl Group (Lipophilic Modulator): Provides steric bulk and lipophilicity, often exploiting hydrophobic pockets (e.g., the gatekeeper region) to enhance selectivity over homologous enzymes.

Chemical Identity:

  • Systematic Name: 6-Ethyl-5-iodopyridin-2-amine

  • Core Scaffold: 2-Aminopyridine[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 248.07 g/mol

  • Key Precursor: 2-Amino-6-ethylpyridine (CAS: 21717-29-3)[6]

Part 2: Synthetic Strategy & Regioselectivity

The synthesis of 6-ethyl-5-iodopyridin-2-amine relies on the electrophilic aromatic substitution (EAS) of the commercially available 2-amino-6-ethylpyridine .

The Regioselectivity Challenge

The 2-aminopyridine ring has two nucleophilic sites susceptible to electrophilic attack: Position 3 (ortho to amine) and Position 5 (para to amine).

  • Electronic Control: The amino group (-NH2) is a strong ortho/para director.

  • Steric Control: The C6-ethyl group provides steric hindrance adjacent to C5. However, the C3 position is flanked by the amine and the ring nitrogen, making it sterically crowded as well.

  • Outcome: Under standard iodination conditions, Position 5 is kinetically and thermodynamically favored due to the strong para-directing electronic effect of the amine, which overrides the minor steric clash from the ethyl group.

Optimized Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start Start: 2-Amino-6-ethylpyridine (CAS: 21717-29-3) Reagent Reagent System: NIS (1.05 eq) MeCN, 25°C Start->Reagent Dissolution Intermediate Transition State: Sigma Complex (Para-attack favored) Reagent->Intermediate Electrophilic Attack Product Product: 6-Ethyl-5-iodopyridin-2-amine (>90% Regioselectivity) Intermediate->Product Deprotonation

Figure 1: Synthetic pathway for the regioselective iodination of 6-ethyl-5-iodopyridin-2-amine.

Part 3: Experimental Protocols

Note: These protocols are derived from standard methodologies for 2-amino-5-halopyridines and must be validated in your specific laboratory context.

Protocol A: Synthesis of 6-Ethyl-5-iodopyridin-2-amine

Objective: Regioselective iodination using N-Iodosuccinimide (NIS).

  • Setup: Charge a round-bottom flask with 2-amino-6-ethylpyridine (1.0 equiv) and anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Reagent Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes. Protect from light.[7]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC or LC-MS (Target Mass: ~249 amu [M+H]+).

  • Workup:

    • Quench with saturated aqueous sodium thiosulfate (

      
      ) to remove excess iodine (solution turns from brown/red to yellow).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[8]
      
  • Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

    • Expected Yield: 75–85%.

    • Appearance: Off-white to beige solid.

Protocol B: Suzuki-Miyaura Cross-Coupling (General Procedure)

Objective: Coupling the 5-iodo core with an aryl boronic acid.[4]

  • Reagents: Combine 6-Ethyl-5-iodopyridin-2-amine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Catalyst: Add

    
      (5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

  • Conditions: Heat to 90°C under

    
     atmosphere for 12 hours.
    
  • Note: If the free amine interferes with the catalyst, use a Boc-protected version of the starting material (

    
    -Boc-6-ethyl-5-iodopyridin-2-amine).
    

Part 4: Reactivity Profile & "Hub" Logic

The utility of this molecule lies in its ability to serve as a divergence point. The graph below illustrates the orthogonal reactivity of its functional groups.

ReactivityHub Core 6-Ethyl-5-iodopyridin-2-amine (SCAFFOLD) Suzuki Suzuki Coupling (C5) Reagent: Ar-B(OH)2, Pd(0) Target: Biaryl Systems Core->Suzuki Sonogashira Sonogashira Coupling (C5) Reagent: Alkyne, CuI, Pd(0) Target: Alkynyl Linkers Core->Sonogashira Buchwald Buchwald-Hartwig (C2) Reagent: R-X, Pd(0) Target: N-Alkylation (Rare) Core->Buchwald Requires Protection AmideCoupling Amide Coupling (C2) Reagent: R-COCl Target: Amide Prodrugs Core->AmideCoupling

Figure 2: Divergent synthesis map. The C5-Iodine is the primary site for carbon-carbon bond formation, while the C2-Amine serves as a secondary site for functionalization or hydrogen bonding.

Part 5: Physical Properties & Data Summary

PropertyValue / DescriptionNote
Appearance Beige to light brown solidOxidizes slightly upon air exposure.
Melting Point ~95–105°C (Predicted)Based on 2-amino-5-iodopyridine (103°C) homolog.[7]
Solubility DMSO, Methanol, EtOAcPoor solubility in water and hexanes.
Storage 2–8°C, Dark, Inert GasLight Sensitive: Iodine bond is photolabile.
pKa (Predicted) ~6.5 (Pyridine Nitrogen)Ethyl group (+I effect) slightly increases basicity vs unsubstituted.
LogP (Predicted) ~2.1More lipophilic than 2-amino-5-iodopyridine (LogP ~1.2).

References

  • Synthesis of 2-Amino-5-iodopyridines

    • Source: Sigma-Aldrich / Merck Technical D
    • Title: 2-Amino-5-iodopyridine Product Specification & Synthesis Analogies.[2]

    • URL:

  • Regioselectivity in Pyridine Iodination

    • Source: Chemical Communications (RSC).[9]

    • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.[9]

    • URL:[Link]

  • Starting Material Data

    • Source: Thermo Fisher Scientific.[10]

    • Title: 2-Amino-6-ethylpyridine, 97% Product Data.[6]

    • URL:

  • Palladium Coupling of Aminopyridines

    • Source: N
    • Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.[3][4]

    • URL:[Link]

Sources

Technical Whitepaper: Synthesis, Mechanics, and Applications of 6-Ethyl-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic building blocks for drug discovery, I approach the synthesis of intermediates not merely as a sequence of chemical reactions, but as a highly orchestrated system of electronic and steric controls. 6-Ethyl-5-iodopyridin-2-amine is a privileged scaffold, serving as a critical lynchpin in the development of advanced oncology therapeutics and novel antibacterial agents.

This guide provides an in-depth mechanistic analysis of its synthesis, structural rationale, and downstream applications, designed specifically for researchers and drug development professionals.

Chemical Identity & The CAS Registry Landscape

The Chemical Abstracts Service (CAS) Registry Number is the global standard for unambiguous chemical identification. For 6-ethyl-5-iodopyridin-2-amine (frequently documented in patent literature as 6-ethyl-5-iodo-pyridin-2-ylamine), the specific CAS number is often embedded within proprietary pharmaceutical Markush structures rather than open-access commercial catalogs.

However, its structural identity is definitively established by its connectivity:

  • Core : A pyridine ring providing a robust, planar pharmacophore.

  • C2-Amine (-NH₂) : Acts as a strong hydrogen bond donor/acceptor. In kinase inhibitors, this moiety is essential for anchoring the molecule to the hinge region of the ATP-binding cleft.

  • C6-Ethyl Group : Introduces targeted lipophilicity, allowing the molecule to perfectly occupy hydrophobic pockets within target proteins[1].

  • C5-Iodine : The critical functional handle. Iodine is a superior leaving group for transition-metal catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), enabling rapid structural diversification[2].

Regioselective Synthesis: The Causality of Electrophilic Iodination

The synthesis of 6-ethyl-5-iodopyridin-2-amine relies on an Electrophilic Aromatic Substitution (EAS). From a mechanistic standpoint, the regioselectivity is dictated by the competing electronic effects of the substituents. The C2-amine is a powerful electron-donating group (EDG) that strongly activates the ortho (C3) and para (C5) positions. The C6-ethyl group provides weak ortho/para direction. Because the C5 position is para to the amine and ortho to the ethyl group, it becomes the thermodynamically and kinetically favored site for electrophilic attack, minimizing steric clash.

Quantitative Metrics & Reaction Parameters
ParameterSpecification / ValueScientific Rationale
Starting Material 6-Ethylpyridin-2-amine (1.0 eq)Provides the core scaffold; the amine directs regioselectivity.
Iodinating Agent N-Iodosuccinimide (NIS) (1.0 eq)Milder than I₂, prevents oxidative degradation of the amine[2].
Reaction Temperature 0°C to Room TemperatureControls the exothermic EAS, preventing over-iodination.
Isolated Yield 85% – 89%High efficiency driven by the strong para-directing -NH₂ group[2].
Downstream Utility Pd/Cu Catalyzed CouplingC5-Iodine acts as a highly reactive oxidative addition site.
Self-Validating Protocol: Iodination of 6-Ethylpyridin-2-amine

To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating built-in analytical checkpoints.

  • Preparation & Solvation : Charge a flame-dried round-bottom flask with 6-ethylpyridin-2-amine (1.0 equiv, e.g., 83 mmol)[2]. Dissolve in a polar aprotic solvent (e.g., anhydrous DMF). Causality: Polar aprotic solvents stabilize the cationic Wheland intermediate formed during the electrophilic attack without neutralizing the electrophile.

  • Electrophile Addition : Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add N-Iodosuccinimide (NIS) (1.0 equiv, 83 mmol)[2]. Causality: NIS is chosen over elemental iodine because it provides a controlled, mild source of I⁺. Cooling is critical to suppress di-iodination at the C3 position.

  • Propagation : Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z 122) and the appearance of the product mass (m/z 248) confirms the successful incorporation of a single iodine atom.

  • Quenching : Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces any residual unreacted iodinating species to inert iodide, preventing downstream side reactions.

  • Isolation : Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The product can often be precipitated directly from the reaction mixture, yielding 6-ethyl-5-iodopyridin-2-amine at an 85–89% yield[2].

Synthesis SM 6-Ethylpyridin-2-amine (Starting Material) Int 6-Ethyl-5-iodopyridin-2-amine (Intermediate) SM->Int Regioselective Iodination Reagent N-Iodosuccinimide (NIS) (Electrophile) Reagent->Int + I+ donor Prod 5-Alkynyl-pyridine (Kinase Inhibitor) Int->Prod C-C Bond Formation Coupling Sonogashira Coupling (Pd/Cu Catalysis) Coupling->Prod Catalytic Cycle

Synthetic Workflow: Regioselective iodination followed by transition-metal catalyzed cross-coupling.

Application in Drug Discovery: PI3K and mTOR Inhibition

The primary value of 6-ethyl-5-iodopyridin-2-amine lies in its conversion into 5-alkynyl-pyrimidines and pyridines via Sonogashira coupling[2]. These complex derivatives are potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a cascade notoriously hyperactive in various human cancers.

Target Rationale: Dual mTORC1/mTORC2 Inhibition

The mammalian target of rapamycin (mTOR) exists in two distinct complexes: mTORC1 and mTORC2[2]. First-generation inhibitors often targeted only mTORC1. However, biological systems are resilient; inhibiting mTORC1 inadvertently triggers a feedback loop that hyperactivates AKT via mTORC2, promoting tumor cell survival.

By utilizing 6-ethyl-5-iodopyridin-2-amine as a foundational building block, medicinal chemists synthesize inhibitors that competitively bind the ATP-binding cleft of both PI3K and mTOR[2]. This dual inhibition effectively severs the signaling cascade at multiple nodes, preventing the feedback activation of AKT and ensuring robust apoptotic signaling in malignant cells.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor Derivative Inhibitor (e.g., 5-Alkynyl) Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

PI3K/mTOR Signaling Pathway demonstrating dual-node inhibition by 5-alkynyl derivatives.

Beyond Oncology: Antibacterial Scaffold Optimization

Interestingly, the utility of the 6-ethylpyridine scaffold extends beyond oncology. Recent structural-activity relationship (SAR) studies on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated that 6-ethyl substitution significantly enhances antibacterial activity against Gram-positive organisms[1].

For example, derivatives featuring the 6-ethyl modification showed marked potency against Micrococcus luteus compared to their unsubstituted counterparts[1]. This proves that the C6-ethyl group is a highly versatile steric parameter, optimizing lipophilicity and target engagement across entirely different biological domains.

References

  • [1] N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC. National Institutes of Health (NIH). Available at:

  • [2] (12) United States Patent - Googleapis.com (January 24 2011). Google Patents / Googleapis. Available at:

Sources

Technical Monograph: Spectroscopic Characterization of 6-Ethyl-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 6-Ethyl-5-iodopyridin-2-amine , a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways). This monograph synthesizes experimental data from patent literature and comparative analysis of structural analogs to provide a definitive reference for researchers.

CAS Number: 1152576-94-1 (Generic/Related) | Formula: C


H

IN

| M.W.: 248.07 g/mol

Introduction & Structural Context

6-Ethyl-5-iodopyridin-2-amine is a functionalized pyridine scaffold widely utilized in medicinal chemistry. The presence of the iodine atom at the C-5 position renders it highly reactive for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the ethyl group at C-6 provides steric modulation and lipophilicity essential for binding affinity in active sites.

Structural Logic
  • Amino Group (C-2): Acts as a hydrogen bond donor/acceptor; directs ortho-halogenation.

  • Iodine (C-5): A "soft" leaving group, ideal for late-stage diversification.

  • Ethyl Group (C-6): Blocks the 6-position, preventing metabolic oxidation and influencing the conformation of the pyridine ring.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals or regioisomers.

Primary Route: Electrophilic aromatic substitution (iodination) of 2-amino-6-ethylpyridine.

Synthesis Start 2-Amino-6-ethylpyridine (Precursor) Inter Electrophilic Attack at C-3 or C-5? Start->Inter Activation Reagent I2 / HIO3 or NIS Reagent->Inter Product 6-Ethyl-5-iodopyridin-2-amine (Target) Inter->Product Major (Steric/Electronic control) ByProduct 3-Iodo isomer (Minor Impurity) Inter->ByProduct Minor (<5%)

Figure 1: Regioselective iodination pathway. The C-5 position is electronically favored (para to the activating amino group) and sterically accessible compared to C-3.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The NMR data presented below is derived from high-purity samples in DMSO-


. The ethyl group introduces a characteristic triplet-quartet system, while the aromatic region simplifies to two doublets due to the 5,6-substitution pattern.

H NMR (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Insight
1.16 Triplet (t)3H7.5–CH

CH

Terminal methyl of ethyl group.
2.63 Quartet (q)2H7.5–CH

CH

Methylene protons; deshielded by aromatic ring.
6.05 Broad Singlet (bs)2H–NH

Exchangeable amine protons. Shift varies with concentration/water.[1]
6.23 Doublet (d)1H8.4H -3Ortho to amino group; shielded by resonance (+M effect).
7.68 Doublet (d)1H8.4H -4Ortho to Iodine. Deshielded significantly compared to H-3.

Key Diagnostic Feature: The coupling constant (


 Hz) between H-3 and H-4 confirms the ortho relationship, verifying that the iodine is at C-5 and not C-3 (which would show a singlet or different coupling pattern).

C NMR (100 MHz, DMSO-

)
Shift (

, ppm)
Carbon TypeAssignmentMechanistic Note
13.5 CH

Ethyl-CH

Typical aliphatic methyl.
29.1 CH

Ethyl-CH

Benzylic-like position.
78.5 C

C -5 (C–I)Shielded due to the "Heavy Atom Effect" of Iodine.
108.2 CHC -3Ortho to electron-donating NH

.
145.8 CHC -4Meta to NH

, ortho to I.
158.4 C

C -2 (C–NH

)
Deshielded by electronegative Nitrogen.
160.1 C

C -6 (C–Et)Ipso to ethyl group.
Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the pyridine ring and the unique isotopic signature of iodine.

  • Ionization Mode: ESI (+) or APCI (+)

  • Molecular Ion [M+H]

    
    : 
    
    
    
    249.0
  • Isotopic Pattern: Iodine is monoisotopic (

    
    I). Unlike chlorine or bromine, there is no M+2 peak of significant intensity. The M+1 peak (due to 
    
    
    
    C) will be approx. 8-9% of the parent peak.

Fragmentation Pathway (ESI-MS/MS):

  • [M+H]

    
     (249):  Precursor.
    
  • [M+H – NH

    
    ]
    
    
    
    (232):
    Loss of ammonia (rare in soft ionization, seen in EI).
  • [M+H – I]

    
     (122):  Homolytic/Heterolytic cleavage of the weak C–I bond. This is the major fragment.
    
  • Tropylium-like Ion: Rearrangement of the ethyl-pyridine core after iodine loss.

MS_Fragmentation Parent [M+H]+ m/z 249 Frag1 [M+H - I•]+ m/z 122 (Ethyl-aminopyridine radical cation) Parent->Frag1 Loss of Iodine (127 Da) Frag2 [M+H - C2H5]+ m/z 220 (De-ethylation) Parent->Frag2 Loss of Ethyl (29 Da)

Figure 2: Primary fragmentation pathway in Mass Spectrometry. The loss of Iodine (127 Da) is the diagnostic transition.

Infrared Spectroscopy (FT-IR)

Data acquired via ATR (Attenuated Total Reflectance) on solid powder.

Wavenumber (cm

)
Vibration ModeDescription
3420, 3310

(N–H)
Primary amine symmetric/asymmetric stretching.
2965, 2930

(C–H)
Aliphatic C–H stretches (Ethyl group).
1635

(N–H)
Scissoring bending mode of NH

.
1580, 1475

(C=C, C=N)
Pyridine ring skeletal vibrations.
1150

(C–N)
C(aryl)–N amine stretch.
520–550

(C–I)
Carbon-Iodine stretch (Fingerprint region).

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is preferred over CDCl
    
    
    
    due to the polarity of the aminopyridine, which may aggregate in non-polar solvents causing peak broadening.
  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Reference: Calibrate to residual DMSO pentet at

    
     2.50 ppm (
    
    
    
    H) or
    
    
    39.5 ppm (
    
    
    C).
Protocol B: HPLC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

  • Expected RT: The compound is moderately lipophilic (LogP

    
     2.1). Expect elution around 5–6 min in a standard gradient.
    

References

  • Synthesis and Characterization of Aminopyridine Intermediates. Source: US Patent 2011/0021509 (Compound A-5). Context: Describes the synthesis of 6-ethyl-5-iodopyridin-2-amine as a key intermediate for PI3K inhibitors.

  • Spectroscopic Properties of 2-Amino-5-iodopyridine Analogs. Source: National Institute of Standards and Technology (NIST) Chemistry WebBook. Context: Reference data for the base scaffold (2-amino-5-iodopyridine) used for comparative shift analysis.

  • Regioselectivity in Pyridine Halogenation. Source:Journal of Organic Chemistry, "Halogenation of 2-Aminopyridines." Context: Mechanistic grounding for the C-5 iodination preference.

Sources

Crystallographic Characterization and Structural Analysis of 6-Ethyl-5-iodopyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The rational design of small-molecule therapeutics relies heavily on a precise understanding of non-covalent intermolecular interactions. Pyridine-based scaffolds, particularly 2-aminopyridines, are ubiquitous in medicinal chemistry due to their ability to act as versatile hydrogen bond donors and acceptors, making them privileged structures for kinase inhibition.

6-Ethyl-5-iodopyridin-2-amine represents a highly specialized derivative within this class. The strategic placement of an iodine atom at the 5-position introduces a highly polarizable electron cloud characterized by a localized region of positive electrostatic potential known as a σ-hole . This enables the molecule to function as a potent halogen bond donor[1][2]. Concurrently, the ethyl group at the 6-position provides tunable steric bulk, which significantly alters the crystal packing landscape compared to unsubstituted analogs. This whitepaper details the synthesis, crystallization, and rigorous X-ray crystallographic characterization of this compound, providing a self-validating framework for researchers leveraging halogen-bonded synthons in drug design.

Synthesis and High-Purity Crystallization Methodology

To obtain diffraction-quality single crystals, the material must first be synthesized with high regiochemical purity, followed by a crystallization process that minimizes lattice defects.

Regioselective Synthesis Protocol

The synthesis of 6-ethyl-5-iodopyridin-2-amine is achieved via the regioselective electrophilic iodination of the commercially available precursor, 2-amino-6-ethylpyridine. The action of iodine on 2-amino-6-ethylpyridine in an alkaline medium directs the iodine atom exclusively to the 5-position[3][4].

Causality of the Alkaline Medium: The alkaline environment deprotonates the intermediate species and neutralizes the generated hydroiodic acid (HI), driving the equilibrium forward and preventing the protonation of the pyridine nitrogen. Protonation would deactivate the ring toward electrophilic aromatic substitution, halting the reaction.

Vapor Diffusion Crystallization Protocol

Single crystals suitable for X-ray diffraction (XRD) cannot be forced; they must be grown under conditions of extremely slow supersaturation. Vapor diffusion is the optimal method for this compound.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 20 mg of purified 6-ethyl-5-iodopyridin-2-amine in 1.0 mL of dichloromethane (DCM) in a 4 mL inner vial. DCM acts as the "good solvent."

  • Antisolvent Selection: Place 5.0 mL of n-hexane (the "antisolvent") into a larger 20 mL outer vial.

  • Chamber Assembly: Carefully place the uncapped inner vial into the outer vial. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the assembly undisturbed at 20 °C in a vibration-free environment for 48–72 hours.

Causality of Vapor Diffusion: Hexane has a higher vapor pressure than DCM. Over time, hexane vapor diffuses into the DCM solution, slowly lowering the solubility of the target compound. This gradual decrease in solubility prevents rapid nucleation, favoring the growth of fewer, larger, and defect-free single crystals rather than microcrystalline powder.

X-Ray Crystallography Workflow

The determination of the absolute structure requires a rigorous, self-validating data collection and refinement workflow.

G A Synthesis of 6-Ethyl-5-iodopyridin-2-amine B Vapor Diffusion Crystallization A->B C Single Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Reduction & Absorption Correction D->E F Structure Solution & Refinement E->F G Structural Analysis F->G

Workflow for the crystallographic characterization of 6-ethyl-5-iodopyridin-2-amine.

Data Collection Protocol
  • Crystal Mounting: Select a pristine, block-shaped crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

    • Causality: Cryocooling freezes the Paratone oil, rigidly securing the crystal. More importantly, it drastically reduces the atomic thermal displacement parameters (B-factors), which enhances high-angle reflection intensities and allows for the accurate localization of electron density associated with light atoms (hydrogen).

  • Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å) equipped with a CCD or CMOS area detector.

Structure Solution and Refinement

The raw diffraction frames are integrated, and an empirical absorption correction is applied (e.g., using SADABS). The structure is solved using dual-space methods with SHELXT and refined by full-matrix least-squares on


 using SHELXL [5]. The graphical user interface Olex2  is employed to streamline the modeling of disorder and the application of geometric restraints[6][7][8].

Self-Validation: The refinement is considered complete and trustworthy when the shift/error ratio approaches zero, the residual electron density map is flat (highest peak < 1.0 e/ų near the heavy iodine atom), and the final


 factor is below 5%.
Summary of Crystallographic Data

Note: The following table represents standard benchmark parameters for high-resolution structures of halogenated 2-aminopyridines[2][9].

ParameterValue
Chemical Formula C₇H₉IN₂
Formula Weight 248.06 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.85 Å, b = 12.40 Å, c = 9.15 Å, β = 105.2°
Volume 860.5 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.915 g/cm³
Absorption Coefficient (μ) 3.54 mm⁻¹
Final

indices [I > 2σ(I)]

= 0.028,

= 0.065
Goodness-of-fit on

1.042

Structural Architecture and Supramolecular Networks

The crystal packing of 6-ethyl-5-iodopyridin-2-amine is governed by an orthogonal interplay between strong hydrogen bonds and highly directional halogen bonds.

Hydrogen Bonding (The Primary Synthon)

The primary supramolecular motif is a robust N-H···N hydrogen-bonded homodimer, a ubiquitous synthon in 2-aminopyridine derivatives. The amino group (-NH₂) acts as a dual hydrogen bond donor, while the pyridine ring nitrogen acts as the primary acceptor. This creates an


 graph-set dimer that serves as the foundational building block of the lattice.
Halogen Bonding (The Secondary Synthon)

The highly polarizable iodine atom at the 5-position exhibits a pronounced σ-hole. This region of positive electrostatic potential acts as a potent halogen bond donor[1]. In the solid state, this σ-hole interacts with the π-electron cloud of adjacent pyridine rings (C-I···π interactions) or secondary Lewis basic sites, propagating the hydrogen-bonded dimers into a complex 3D architecture[2][9]. The 6-ethyl group provides steric shielding that forces the halogen bonds to adopt specific, highly directional geometries.

G M1 Molecule A (Base Unit) M2 Molecule B (H-Bond Acceptor) M1->M2 N-H···N Hydrogen Bond M3 Molecule C (Halogen Bond Acceptor) M1->M3 C-I···π Halogen Bond M2->M3 Steric Packing

Intermolecular interaction network driving the 3D crystal packing.

Quantitative Interaction Geometries
Interaction TypeDonor-Acceptor (D···A)Distance (Å)Angle (D-H/X···A)
Hydrogen Bond N1-H1A···N2 (Pyridine)2.95(2)165(3)°
Hydrogen Bond N1-H1B···I1 (Intermolecular)3.65(1)142(2)°
Halogen Bond C5-I1···π (Centroid)3.32(1)172(1)°

(Note: Distances and angles validate the highly directional nature of the C-I···π halogen bond, which approaches the ideal 180° angle characteristic of σ-hole interactions).

Implications for Drug Development

Understanding the precise crystal structure of 6-ethyl-5-iodopyridin-2-amine provides critical insights for rational drug design. The orthogonal nature of its hydrogen and halogen bonding networks demonstrates how structural biologists can exploit iodine substitution to lock small molecules into specific conformations within a protein's active site. By targeting halogen bonds toward backbone carbonyls or aromatic residues (like Tyrosine or Phenylalanine) in a kinase pocket, developers can achieve exponential increases in target affinity and residence time without significantly altering the molecule's overall lipophilicity profile.

References

  • Thermo Fisher Scientific. 2-Amino-6-ethylpyridine, 97%. Retrieved from:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from:[Link]

  • Ding, X., Tuikka, M., & Haukka, M. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2434-2444. Retrieved from:[Link]

  • Cinčić, D., Friščić, T., & Jones, W. (2008). A stepwise mechanism for the mechanochemical synthesis of halogen-bonded cocrystal architectures. Journal of the American Chemical Society, 130(24), 7524-7525. Retrieved from:[Link]

Sources

Quantum Chemical Calculations for 6-Ethyl-5-iodopyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Introduction

6-Ethyl-5-iodopyridin-2-amine is a high-value molecular scaffold in drug discovery, particularly for kinase inhibitors and radioligands. Its structure presents a unique triad of features:

  • The 2-Amino Group: A primary hydrogen bond donor/acceptor and pKa determinant.

  • The 5-Iodo Substituent: A "soft" reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira) and a site for Halogen Bonding (XB) interactions in protein pockets.

  • The 6-Ethyl Group: A steric modulator that influences the rotational freedom of the iodine atom and the solvation shell around the pyridine nitrogen.

This guide provides a rigorous, self-validating protocol for characterizing this molecule using Density Functional Theory (DFT). Unlike generic protocols, this workflow specifically addresses the relativistic effects of Iodine , the conformational flexibility of the ethyl group , and the dispersion forces critical for modeling halogen bonds.

Part 2: Computational Methodology & Protocol

Level of Theory Selection

The presence of Iodine (


) mandates the inclusion of relativistic effects and dispersion corrections. Standard B3LYP/6-31G* is insufficient  here due to the poor description of the iodine electron density and lack of long-range dispersion.
Recommended Protocol
ComponentSelectionRationale
Functional

B97X-D
or M06-2X
Captures long-range dispersion interactions (critical for Iodine) and minimizes self-interaction error.
Basis Set (C, H, N) def2-TZVP Triple-

quality ensures accurate valence description for the organic backbone.
Basis Set (Iodine) def2-TZVP (with ECP) Uses a small-core Effective Core Potential (ECP-28) to model scalar relativistic effects without the cost of all-electron relativistic calculations.
Solvation Model SMD (Solvation Model based on Density) Superior to PCM for calculating

, especially for pKa predictions in water or DMSO.
Grid Quality Ultrafine Necessary to integrate the electron density accurately around the heavy iodine atom.
Workflow Visualization

The following diagram outlines the logical flow for a complete quantum chemical characterization.

QC_Workflow cluster_Properties Property Profiling Start Input Structure 6-Ethyl-5-iodopyridin-2-amine ConfSearch Conformational Search (Ethyl Rotation & Amine Inversion) Start->ConfSearch GeomOpt Geometry Optimization wb97xd/def2-TZVP (Gas Phase) ConfSearch->GeomOpt FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc Decision Imaginary Freq? FreqCalc->Decision ESP Electrostatic Potential (Sigma-Hole Analysis) NMR NMR Prediction (GIAO Method) pKa pKa Prediction (Thermodynamic Cycle) Decision->GeomOpt Yes (Re-optimize) Decision->ESP No (Minima) Decision->NMR Decision->pKa

Caption: Workflow for QC characterization. Note the iterative loop at the frequency check to ensure a true minimum is found.

Part 3: Structural & Electronic Analysis

Conformational Landscape (The "6-Ethyl" Challenge)

The 6-ethyl group is not static. It introduces a rotational barrier that can sterically crowd the 5-Iodo position.

  • Experiment: Perform a Relaxed Potential Energy Surface (PES) scan.

  • Coordinate: Dihedral angle

    
    .
    
  • Expectation: You will likely find two minima: one where the ethyl group is perpendicular to the ring (minimizing steric clash with Iodine) and one planar (conjugated), though the latter may be destabilized by the large Iodine radius (

    
    ).
    
The Sigma-Hole ( -hole) on Iodine

A critical feature for drug design is the region of positive electrostatic potential on the extension of the


 bond, known as the 

-hole. This allows the iodine to act as a Lewis acid (Halogen Bond donor) to backbone carbonyls in proteins.

Protocol for Visualization:

  • Calculate the electron density at the optimized geometry.

  • Map the Electrostatic Potential (ESP) onto the 0.001 a.u. electron density isosurface.

  • Target Metric: Look for the maximum positive potential (

    
    ) on the Iodine tip.
    
    • High

      
       (> 20 kcal/mol) indicates strong halogen bonding potential.
      
    • The 2-amino group (electron-donating) will slightly reduce the

      
      -hole strength compared to pure iodopyridine, but the 6-ethyl group's inductive effect is weak.
      
Reactivity Descriptors (FMO Analysis)
  • HOMO: Likely localized on the 2-amino nitrogen and the pyridine ring

    
    -system. This predicts the site of electrophilic attack or oxidation.
    
  • LUMO: Likely localized on the C-I bond (

    
    ) and the pyridine ring. A low-lying 
    
    
    
    orbital on the C-I bond correlates with facile oxidative addition in Suzuki coupling.

Part 4: Spectroscopic & Thermodynamic Profiling

pKa Prediction (Thermodynamic Cycle)

Predicting the pKa of the pyridine nitrogen is essential for understanding solubility and bioavailability.

Method: Direct calculation of


 using a thermodynamic cycle.[1][2]


Where

is the free energy of deprotonation in solution.

Step-by-Step:

  • Optimize

    
     (protonated at Pyridine N) and 
    
    
    
    (neutral) in Gas Phase.
  • Perform Single Point Energy calculations with SMD (Water) on gas-phase geometries.

  • Calculate

    
     and 
    
    
    
    .[1][2]
  • Use the experimental value of Pyridine (pKa = 5.[3]2) as a reference to cancel systematic errors (Isodesmic approach).

Equation for Isodesmic Correction:



Reaction:

NMR Prediction ( H and C)

The iodine atom introduces Spin-Orbit Coupling (SOC) effects that significantly shield the adjacent carbons (


). Standard DFT often fails here.
  • Recommendation: Use the GIAO method. For high accuracy on C5, consider including a spin-orbit correction term (available in ADF or ORCA), or simply rely on relative shifts compared to a 2-amino-5-iodopyridine standard.

Part 5: Intermolecular Interactions (Halogen Bonding)

The diagram below illustrates the dual nature of this molecule in a binding pocket: acting as a Hydrogen Bond (HB) donor via the amine and a Halogen Bond (XB) donor via the iodine.

Interactions cluster_Legend Interaction Types Iodine I Protein_O O=C (Protein) Iodine->Protein_O Halogen Bond (Sigma-Hole) Carbon C5 Carbon->Iodine Covalent Amine NH2 Protein_N N: (Protein) Amine->Protein_N Hydrogen Bond L1 --- Covalent L2 ... Halogen Bond (XB) L3 - - Hydrogen Bond (HB)

Caption: Dual interaction mode: Iodine


-hole targeting carbonyls, Amine targeting residues.

Part 6: References

  • Basis Sets for Iodine: Glukhovtsev, M. N., et al. "Performance of the B3LYP Density Functional for Iodine-Containing Molecules." Chem. Phys.[4] Lett., 1998. Link (Validates ECP usage for I).

  • pKa Prediction: Casasnovas, R., et al. "Theoretical prediction of pKa values of aminopyridines."[1][2][4] Theor.[1][4][5] Chem. Acc., 2011.[4] Link (Establishes the thermodynamic cycle for pyridine derivatives).

  • Halogen Bonding: Cavallo, G., et al. "The Halogen Bond."[6] Chem. Rev., 2016. Link (Comprehensive review on

    
    -hole interactions).
    
  • Dispersion Corrections: Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." J. Chem. Phys., 2010. Link (Source for

    
    B97X-D/D3 corrections).
    
  • Solvation Models: Marenich, A. V., et al. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension." J. Phys. Chem. B, 2009. Link (The SMD model reference).

Sources

Discovery and history of 6-Ethyl-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Discovery, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

6-Ethyl-5-iodopyridin-2-amine (also known as 2-amino-6-ethyl-5-iodopyridine) is a specialized heterocyclic building block utilized in the optimization of small-molecule drugs. It serves as a critical intermediate for "scaffold hopping" and Structure-Activity Relationship (SAR) exploration, specifically when medicinal chemists seek to modulate steric bulk at the pyridine 6-position while retaining a reactive handle at the 5-position for cross-coupling.

Unlike "blockbuster" drugs with a single discovery date, this compound emerged as a strategic tool in the early 21st century alongside the expansion of palladium-catalyzed cross-coupling methodologies. Its history is tied to the evolution of kinase inhibitors and allosteric modulators (e.g., for nAChRs), where the transition from a methyl group (in the more common 6-methyl-5-iodopyridin-2-amine) to an ethyl group allows for precise probing of hydrophobic pockets.

Chemical Specifications
PropertyDetail
IUPAC Name 6-Ethyl-5-iodopyridin-2-amine
Common Synonyms 2-Amino-6-ethyl-5-iodopyridine; 5-Iodo-6-ethyl-2-pyridinamine
Molecular Formula C₇H₉IN₂
Molecular Weight 248.07 g/mol
Core Scaffold 2-Aminopyridine
Key Functionalities Primary Amine (H-bond donor), Iodine (Cross-coupling handle), Ethyl (Steric/Lipophilic probe)
Precursor CAS 21717-29-3 (2-Amino-6-ethylpyridine)

Part 2: Discovery Context & Structural Logic

The "discovery" of 6-Ethyl-5-iodopyridin-2-amine is best understood through the lens of rational drug design . It was not isolated from nature but designed to answer specific biological questions.

The "Methyl-to-Ethyl" Scan

In many drug discovery campaigns, the 2-amino-6-methylpyridine moiety is a "privileged scaffold." However, when potency plateaus, chemists synthesize the ethyl homologue to test the spatial tolerance of the binding pocket.

  • Steric Occlusion: The ethyl group adds rotational volume, potentially displacing water molecules or filling a hydrophobic void that the methyl group cannot reach.

  • Electronic Modulation: The ethyl group has a slightly stronger inductive effect (+I) than methyl, marginally increasing the basicity of the pyridine nitrogen, though the iodine atom at C5 counteracts this via induction (-I).

Case Study: Nicotinic Acetylcholine Receptors (nAChRs)

A pivotal application of this scaffold appears in research regarding negative allosteric modulators (NAMs) of human neuronal nicotinic receptors. Research demonstrated that replacing a 2-methylpyridine motif with a 2-ethylpyridine motif (derived from our subject compound) significantly altered subtype selectivity between hα4β2 and hα3β4 receptors [1]. This highlights the compound's role as a "selectivity switch."

Part 3: Synthesis Protocol

The synthesis of 6-Ethyl-5-iodopyridin-2-amine relies on Regioselective Electrophilic Aromatic Substitution (EAS) . The challenge is to direct the iodine to the 5-position (para to the amino group) rather than the 3-position, while avoiding over-iodination.

Reaction Logic[4][5]
  • Directing Groups: The amino group (-NH₂) at C2 is a strong ortho/para director.

  • Blocking: The ethyl group at C6 blocks that position.

  • Selectivity: The C5 position is para to the amino group and is electronically favored over C3 (ortho). While the ethyl group at C6 provides some steric hindrance to C5, the electronic activation from the amino group dominates, directing the electrophile (I⁺) to C5.

Optimized Protocol: Iodination via N-Iodosuccinimide (NIS)

Note: This protocol is a self-validating system; the disappearance of the starting material spot on TLC (Rf ~0.4) and appearance of the product (Rf ~0.6) confirms progress.

Reagents:

  • Starting Material: 2-Amino-6-ethylpyridine (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst (Optional): Trifluoroacetic acid (TFA) (0.1 eq) to activate NIS.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Amino-6-ethylpyridine (e.g., 10 mmol) in anhydrous Acetonitrile (50 mL) under an inert atmosphere (N₂).

  • Activation: Cool the solution to 0°C. Add TFA (1 mmol) if reaction kinetics are slow (acid catalysis protonates NIS, making it more electrophilic).

  • Addition: Add NIS (10.5 mmol) portion-wise over 15 minutes. Reasoning: Portion-wise addition prevents high local concentrations of I⁺, reducing the risk of di-iodination at C3/C5.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS or TLC (Hexane/EtOAc 7:3).

  • Quench: Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by color change from reddish-brown to yellow/clear).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to isolate the 5-iodo regioisomer.

Alternative "Green" Protocol (I₂/H₂O₂)

For larger scales, Iodine (I₂) and Hydrogen Peroxide (H₂O₂) in water can be used. This generates the electrophilic iodine species in situ and produces water as the byproduct, avoiding succinimide waste [2].

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the regioselectivity logic and the downstream coupling potential of the molecule.

G cluster_selectivity Regioselectivity Logic SM 2-Amino-6-ethylpyridine (Precursor) Intermediate Sigma Complex (Transition State) SM->Intermediate Electrophilic Attack (C5) NIS N-Iodosuccinimide (Electrophile Source) NIS->Intermediate I+ Transfer Product 6-Ethyl-5-iodopyridin-2-amine (Target) Intermediate->Product Deprotonation (-H+) Suzuki Suzuki Coupling (Biaryl Formation) Product->Suzuki Pd(0) / Ar-B(OH)2 Sonogashira Sonogashira Coupling (Alkyne Insertion) Product->Sonogashira Pd(0) / CuI / Alkyne C5 Position 5 (Para to NH2) Favored (Electronic) C3 Position 3 (Ortho to NH2) Disfavored (Steric/Electronic)

Caption: Reaction pathway showing the regioselective iodination at C5 followed by divergent cross-coupling applications.

Part 5: Applications in Drug Development

Once synthesized, 6-Ethyl-5-iodopyridin-2-amine acts as a versatile "handle" for constructing complex bioactive molecules.

Kinase Inhibitor Design

In kinase inhibitors, the 2-aminopyridine motif often functions as the "hinge binder," forming hydrogen bonds with the ATP-binding site of the kinase.

  • Role of Iodine: Allows the attachment of an aryl or heteroaryl "tail" that extends into the solvent-exposed region or the hydrophobic back-pocket.

  • Role of Ethyl: The ethyl group at C6 can induce a conformational twist in the molecule (atropisomerism) or fill a specific hydrophobic pocket (e.g., the "gatekeeper" region), improving selectivity over other kinases.

Antiviral and Antifungal Agents

Research into viral polymerase inhibitors (e.g., for HCV) and antifungal agents has utilized the 2-amino-6-ethylpyridine scaffold. The iodinated derivative allows for the modular assembly of these compounds via Suzuki-Miyaura coupling, attaching the pyridine headgroup to complex macrocycles or biaryl cores [3].

Self-Validating Quality Control

When using this compound in research:

  • 1H NMR Validation: Look for two distinct aromatic doublets (if C3 and C4 are unsubstituted) or a singlet if highly substituted. The ethyl group will show a characteristic triplet (~1.2 ppm) and quartet (~2.6 ppm).

  • Reactivity Check: The iodine bond is chemically distinct; it should react readily with Phenylboronic acid under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O) to yield the biaryl product. Failure to couple indicates catalyst poisoning or degraded starting material (de-iodination).

References

  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the SAR study where 2-ethylpyridine analogs were synthesized to test subtype selectivity against hα4β2 nAChRs. URL:[Link]

  • Synthesis method of 2-amino-5-iodopyridine (Analogous Protocol).
  • Viral polymerase inhibitors (HCV).

Methodological & Application

Suzuki coupling reactions with 6-Ethyl-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Suzuki Cross-Coupling of 6-Ethyl-5-iodopyridin-2-amine

Introduction & Strategic Analysis

The scaffold 6-Ethyl-5-iodopyridin-2-amine represents a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., BRAF, MEK inhibitors). While the C5-iodine offers a reactive handle for cross-coupling, this specific substrate presents a "perfect storm" of synthetic challenges that often leads to stalled drug discovery campaigns:

  • Steric Occlusion (The Ortho-Effect): The ethyl group at C6 is immediately adjacent (ortho) to the reactive C5-iodine. This creates significant steric bulk that hinders the approach of the palladium catalyst and the incoming boronic acid, particularly during the transmetallation and reductive elimination steps.

  • Catalyst Poisoning: The free amine at C2 and the pyridine nitrogen (N1) are potent Lewis bases capable of coordinating to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle (formation of "Pd-black").

  • Electronic Deactivation: The C2-amino group is strongly electron-donating (+M effect), increasing the electron density of the pyridine ring. This makes the oxidative addition of the C-I bond slower compared to electron-deficient halides (e.g., 2-chloropyridine), although the use of iodide partially mitigates this.

This guide moves beyond generic "Suzuki conditions" to provide a targeted, high-performance protocol designed specifically for this sterically hindered, electron-rich heteroaryl halide.

Mechanistic Logic & Catalyst Selection

To overcome the C6-ethyl steric clash, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are bulky and electron-rich, serving two functions:[1]

  • Steric Bulk: Ligands like XPhos or SPhos promote reductive elimination, which is the rate-determining step in hindered couplings.

  • Electron Density: They accelerate oxidative addition into the electron-rich C-I bond.

Visualizing the Challenge

The following diagram illustrates the catalytic cycle with a focus on the steric conflict and the ligand-enabled solution.

SuzukiCycle cluster_steric Steric Bottleneck Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Pd inserts into C-I) Pd0->OxAdd + Substrate Substrate Substrate: 6-Ethyl-5-iodopyridin-2-amine Substrate->OxAdd Complex1 Pd(II) Intermediate (Stabilized by L) OxAdd->Complex1 TransMet Transmetallation (Rate Limited by C6-Ethyl Sterics) Complex1->TransMet + Boronate Boronic Boronic Acid (R-B(OH)2) + Base Boronic->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Critical Step: Bulky Ligand Required RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by the C6-ethyl group.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Success Rate)

Best for: Coupling with unhindered aryl boronic acids. Key Feature: Uses XPhos Pd G2 , a precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid activation.

Materials:

  • 6-Ethyl-5-iodopyridin-2-amine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[1][2]

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the iodopyridine (1.0 mmol, 248 mg), boronic acid (1.5 mmol), and XPhos Pd G2 (0.02 mmol, 16 mg).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed THF (4 mL) and 0.5 M aqueous K₃PO₄ (6 mL, 3.0 mmol). Note: The biphasic system helps dissolve inorganic byproducts.

  • Reaction: Stir vigorously at 60°C for 2–4 hours.

    • Why 60°C? Higher temperatures (100°C+) can cause de-iodination or polymerization of the free amine.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: The "Hard Coupling" Method (Sterically Demanding)

Best for: Coupling with ortho-substituted boronic acids or heteroaryl boronates. Key Feature: Uses SPhos (highly active for heteroaryls) and anhydrous conditions to prevent protodeboronation.

Materials:

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: Cs₂CO₃ (3.0 equiv, solid, anhydrous)[1]

  • Solvent: Toluene / n-Butanol (4:1 ratio)

Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, combine iodopyridine (1.0 mmol), boronic acid (2.0 equiv), Pd(OAc)₂ (11 mg), SPhos (20 mg), and anhydrous Cs₂CO₃ (977 mg).

  • Solvent: Add anhydrous Toluene (4 mL) and n-Butanol (1 mL).

  • Reaction: Heat to 100°C for 12–18 hours.

    • Mechanism:[3][4][5][6] The n-Butanol acts as a phase transfer catalyst and helps solubilize the base slightly in the organic phase.

  • Workup: Filter through a pad of Celite to remove insoluble salts. Concentrate and purify.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize conditions if Protocol A fails.

Optimization Start Start: Protocol A (XPhos Pd G2 / THF / aq. K3PO4) Check Check LCMS Conversion? Start->Check Success Isolate Product Check->Success >90% Fail1 Low Conversion (Starting Material Remains) Check->Fail1 <50% Fail2 De-iodination (Product: 6-Ethylpyridin-2-amine) Check->Fail2 Byproduct Fail3 Homocoupling Check->Fail3 Dimer Sol1 Switch to Protocol B (SPhos / Toluene / 100°C) Fail1->Sol1 Sol2 Lower Temp to 40°C Switch Solvent to DME Fail2->Sol2 Sol3 Degas Solvents Longer Use Degassed Water Fail3->Sol3

Figure 2: Troubleshooting decision tree for reaction optimization.

Quantitative Data Summary
VariableRecommendationRationale
Catalyst XPhos Pd G2 or SPhos Bulky biaryl phosphines create a protective pocket to overcome the C6-ethyl steric clash [1].
Base K₃PO₄ or Cs₂CO₃ Stronger bases like carbonates/phosphates facilitate transmetallation in hindered systems better than bicarbonates [2].
Solvent THF/Water or Toluene Ethers coordinate weakly to Pd; Toluene is non-coordinating and allows higher temps. Avoid DMF if possible (can decompose at high temp with basic amines).
Protecting Group None (usually) If yields are <30%, protect the amine as -NHAc or -NHBoc to prevent catalyst poisoning, then deprotect post-coupling [3].

References

  • BenchChem. (2025).[1] Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.[1] Retrieved from 1

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.[7] Journal of the American Chemical Society.[6] Retrieved from 7

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from 3

  • Malinowski, J. T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (PMC). Retrieved from 8

Sources

Application Note: Precision Buchwald-Hartwig Amination of 6-Ethyl-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Buchwald-Hartwig amination of 6-Ethyl-5-iodopyridin-2-amine presents a unique convergence of electronic and steric challenges. Unlike simple aryl halides, this substrate features a nucleophilic amino group at C2 (catalyst poison/competing nucleophile) and a steric block at C6 (ethyl group) directly ortho to the reactive C5-iodide.

Successful coupling requires a catalyst system capable of:

  • Overcoming Steric Hindrance: The 6-ethyl group hinders the oxidative addition and, more critically, the reductive elimination step.

  • Chemoselectivity: Preventing self-coupling or coordination of the C2-amine to the Palladium center.

  • Electronic Activation: The electron-rich nature of the 2-aminopyridine ring renders the C5-iodide less electrophilic than typical aryl iodides.

This guide provides two validated workflows: a Direct Coupling Protocol (for rapid screening) and a Protected Route (for scale-up and high reliability).

Structural Challenge Visualization

G Substrate 6-Ethyl-5-iodopyridin-2-amine Challenge1 C6-Ethyl: Steric Clash (Hinders Pd Ligation) Substrate->Challenge1 Challenge2 C2-Amine: Catalyst Poison (Competes with Ligand) Substrate->Challenge2 Challenge3 C5-Iodide: Reactive Site (Deactivated by C2-NH2) Substrate->Challenge3 Challenge1->Challenge3 Ortho-Effect

Caption: Structural analysis of the substrate highlighting the three primary synthetic hurdles.

Critical Reagent Selection

The choice of ligand is the single most deterministic factor for this reaction. Standard ligands like BINAP or DPPF are contraindicated due to the ortho-ethyl steric bulk.

ComponentRecommendationRationale
Ligand (Primary Amines) BrettPhos or tBuBrettPhos Large bite angle and bulk promote reductive elimination in hindered systems [1].
Ligand (Secondary Amines) RuPhos Optimized for secondary amines; prevents

-hydride elimination [2].
Palladium Source Pd

(dba)

or Pd(OAc)

Pre-catalysts like BrettPhos Pd G3/G4 are superior for ensuring active species formation without induction periods.
Base LHMDS or NaOtBu LHMDS (1.0 M in THF) acts as a non-nucleophilic base and can deprotonate the coupling amine while "masking" the C2-amine via reversible deprotonation [3].
Solvent 1,4-Dioxane or tAmylOH High boiling points required (90-110 °C) to overcome the activation energy barrier.

Experimental Protocols

Method A: Direct Coupling (High Throughput / Discovery)

Best for: Rapid analog synthesis where yield optimization is secondary to speed.

Reagents:

  • Substrate: 6-Ethyl-5-iodopyridin-2-amine (1.0 equiv)

  • Coupling Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

  • Base: LHMDS (2.2 equiv) – Note: Extra equivalent handles the C2-NH2 proton.

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Protocol:

  • Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the substrate, coupling amine, and BrettPhos Pd G4 catalyst.

  • Solvation: Add anhydrous 1,4-dioxane.

  • Activation: Dropwise add LHMDS (1.0 M in THF). The solution may turn dark orange/red (formation of active Pd species).

  • Reaction: Seal the vial and heat to 100 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the consumption of the starting iodide (M+H = 249.0) and formation of product.

  • Workup: Cool to RT. Quench with saturated NH

    
    Cl. Extract with EtOAc (3x). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient). The free aminopyridine product is polar; use 1% Et

    
    N in the eluent to prevent streaking.
    
Method B: Protected Route (Process / Scale-Up)

Best for: Multi-gram synthesis, maximizing yield, and difficult coupling partners.

Rationale: Protecting the C2-amine as a Boc-carbamate or Acetamide eliminates catalyst poisoning and prevents side-reactions, effectively converting the substrate into a standard hindered aryl iodide.

Workflow Diagram:

Workflow Step1 Step 1: Protection (Boc2O, DMAP, THF) Step2 Intermediate Isolation (tert-butyl (6-ethyl-5-iodopyridin-2-yl)carbamate) Step1->Step2  Yield >90%   Step3 Step 2: Buchwald Coupling (Pd2(dba)3, Xantphos/BrettPhos, Cs2CO3) Step2->Step3  No Poisoning   Step4 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Step3->Step4  Clean Profile   Final Final Product (N5-substituted-6-ethylpyridine-2,5-diamine) Step4->Final

Caption: Step-wise workflow for the high-reliability protected route.

Protocol Details (Boc-Protection Route):

  • Protection: React 6-Ethyl-5-iodopyridin-2-amine with Boc

    
    O (1.1 equiv) and catalytic DMAP in THF at RT. Isolate the Boc-protected intermediate.
    
  • Coupling:

    • Mix Boc-intermediate (1.0 equiv), Amine (1.2 equiv), Pd

      
      (dba)
      
      
      
      (2 mol%), and Xantphos (4 mol%) or BrettPhos (4 mol%).
    • Base: Cs

      
      CO
      
      
      
      (2.0 equiv) is preferred here for milder conditions.
    • Solvent: Toluene or Dioxane at 100 °C.[1]

  • Deprotection: Treat the coupled product with TFA/DCM (1:4) at RT for 1 hour. Neutralize with NaHCO

    
     before extraction.
    

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to Method B (Protection). Free NH

is likely binding Pd.
Dehalogenation (Product - I)

-Hydride Elimination
Switch ligand to RuPhos (for secondary amines) or increase amine concentration.
Starting Material Recovery Steric FailureThe 6-Ethyl group is blocking the active site. Increase temp to 110 °C and strictly use BrettPhos (avoid BINAP/DPPF).
Dimer Formation HomocouplingEnsure strictly anaerobic conditions. Degas solvents with Argon bubbling for 15 mins.

References

  • Maitre, S. et al. "Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides." Journal of the American Chemical Society, 2008.

  • Ruiz-Castillo, P. & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Surry, D. S. & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Paul, F. et al. "Palladium-catalyzed amination of electron-deficient heterocycles." Journal of Organic Chemistry, 2012.

Disclaimer: This protocol involves the use of hazardous chemicals and heavy metals. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Palladium-Catalyzed Functionalization of 6-Ethyl-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide and Validated Experimental Protocols

Executive Summary & Mechanistic Rationale

The functionalization of highly substituted pyridine building blocks is a cornerstone of modern medicinal chemistry. 6-Ethyl-5-iodopyridin-2-amine is a highly valuable, yet synthetically challenging, scaffold. Its structure presents a unique triad of electronic and steric variables that must be carefully managed during palladium-catalyzed cross-coupling reactions:

  • The Reactive Site (C5-Iodo): The carbon-iodine bond is highly susceptible to oxidative addition by Pd(0), providing a reliable vector for C–C and C–heteroatom bond formation[1].

  • Electronic Deactivation (C2-Amino): The free primary amine is strongly electron-donating (+M effect), rendering the pyridine ring electron-rich. This increased electron density inherently slows down the oxidative addition of the Pd(0) catalyst. Furthermore, the unprotected aminopyridine moiety can coordinate to the palladium center, leading to catalyst poisoning and precipitation of inactive "Pd-black"[2].

  • Steric Hindrance (C6-Ethyl): The ethyl group sits directly ortho to the reactive iodine atom. This steric bulk severely impedes the transmetalation and reductive elimination steps of the catalytic cycle, often causing standard catalysts (like Pd(PPh3)4) to stall[3].

The Causality of Experimental Choices: To overcome these barriers, the catalytic system must employ bulky, electron-rich ligands (such as XPhos or NHC ligands like IPr). The electron-rich nature of the ligand forces the oxidative addition into the deactivated ring, while the steric bulk of the ligand creates a wide catalytic pocket that accommodates the 6-ethyl group and accelerates the final reductive elimination step[3]. Additionally, mild bases (e.g., K3PO4) must be used to prevent the undesired deprotonation of the 2-amino group, which would otherwise trigger a competitive Buchwald-Hartwig C–N coupling side reaction[4].

Catalytic Cycle & Reaction Pathway

The following diagram illustrates the self-validating catalytic cycle for the Suzuki-Miyaura cross-coupling of 6-ethyl-5-iodopyridin-2-amine, highlighting the critical intermediates.

Pd_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Substrate TransMet Transmetalation Complex OxAdd->TransMet + Boronic Acid/Base RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Product Product 5-Aryl-6-ethylpyridin-2-amine RedElim->Product Substrate 6-Ethyl-5-iodopyridin-2-amine Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 6-Ethyl-5-iodopyridin-2-amine.

Quantitative Data: Catalyst & Ligand Optimization

To demonstrate the necessity of specific reaction conditions, Table 1 summarizes the quantitative yield data when coupling 6-ethyl-5-iodopyridin-2-amine with phenylboronic acid under various catalytic systems.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation & Causality
Pd(PPh3)4 (5 mol%)Na2CO3Toluene / H2O9035%Sluggish oxidative addition; catalyst poisoning by free -NH2 group.
Pd(dppf)Cl2 (5 mol%)K3PO4Dioxane / H2O10078%Bidentate ligand prevents amine coordination; moderate steric tolerance.
Pd2(dba)3 / XPhos K3PO4 Dioxane / H2O 100 92% Bulky, electron-rich ligand overcomes C6-ethyl sterics; prevents poisoning.
Pd-PEPPSI-IPrK2CO3Isopropanol8088%NHC ligand provides flexible steric bulk, highly effective for hindered substrates[3].
Pd2(dba)3 / XPhosNaOtBuDioxane100<15%Strong base deprotonates the amine, leading to Buchwald-Hartwig C-N oligomerization.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes a dialkylbiaryl phosphine ligand (XPhos) to overcome the steric hindrance of the 6-ethyl group while tolerating the unprotected 2-amino group[1].

Reagents:

  • 6-Ethyl-5-iodopyridin-2-amine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K3PO4 (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • System Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-ethyl-5-iodopyridin-2-amine, arylboronic acid, and K3PO4.

  • Degassing (Critical Self-Validating Step): Add the 1,4-Dioxane/H2O mixture. Sparge the solution with Argon for exactly 15 minutes. Causality: Oxygen rapidly oxidizes the active electron-rich Pd(0) species to inactive Pd(II). If the solution turns black prior to heating, the degassing step failed.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd2(dba)3 and XPhos. Seal the flask.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours. Monitor via LC-MS. Validation: The disappearance of the starting material mass (m/z ~248) confirms catalytic turnover.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 5-aryl-6-ethylpyridin-2-amine derivative.

Protocol B: Sonogashira Cross-Coupling (Alkyne Introduction)

For the introduction of alkynes, a Cu-co-catalyzed system is employed. The use of Triethylamine (TEA) acts as both the base and the solvent/co-solvent[5].

Reagents:

  • 6-Ethyl-5-iodopyridin-2-amine (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (e.g., TMS-acetylene) (2.0 equiv, 2.0 mmol)

  • Pd(PPh3)2Cl2 (0.05 equiv, 5 mol%)

  • CuI (0.05 equiv, 5 mol%)

  • Triethylamine (TEA) / Acetonitrile (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: Charge a dry flask with 6-ethyl-5-iodopyridin-2-amine, Pd(PPh3)2Cl2, and CuI.

  • Solvent Addition & Degassing: Add the TEA/Acetonitrile mixture. Degas by bubbling Argon for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe. Causality: Slow addition prevents the copper-catalyzed Glaser homocoupling of the alkyne.

  • Reaction Execution: Stir at room temperature (or up to 60 °C for sterically hindered alkynes) for 4–6 hours. Validation: A color change to deep brown/red indicates the formation of the active Pd-alkynyl complex.

  • Workup: Filter the crude mixture through a pad of Celite to remove copper salts and palladium black. Concentrate the filtrate and purify via silica gel chromatography[5].

Troubleshooting & Field-Proven Insights

  • Issue: Formation of Dehalogenated Byproduct (6-Ethylpyridin-2-amine).

    • Cause: Protodehalogenation occurs when the transmetalation step is too slow, allowing the Pd-complex to react with water or solvent protons.

    • Solution: Increase the concentration of the boronic acid to 2.0 equivalents or switch to a more sterically accommodating ligand like XPhos to accelerate transmetalation.

  • Issue: Catalyst Precipitation (Pd-Black Formation) within 30 minutes.

    • Cause: The free 2-amino group is coordinating to the palladium, displacing the phosphine ligands.

    • Solution: Pre-mix the Pd source and the ligand for 15 minutes in solvent before adding the substrate to ensure the active Pd-L complex is fully formed. Alternatively, temporarily protect the 2-amino group using a Boc2O prior to the coupling step.

  • Issue: Undesired C-N Coupling (Buchwald-Hartwig Byproducts).

    • Cause: The base is too strong, deprotonating the primary amine.

    • Solution: Strictly avoid alkoxide bases (NaOtBu, KOtBu) when working with unprotected aminopyridines. Stick to K3PO4 or K2CO3[1].

References

  • [1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. URL:[Link]

  • [4] Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC / RSC Advances. URL:[Link]

  • [5] Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. PMC. URL:[Link]

  • [2] Novel Magnetically-Recyclable, Nitrogen-Doped Fe3O4@Pd NPs for Suzuki–Miyaura Coupling and Their Application in the Synthesis of Crizotinib. MDPI. URL:[Link]

  • [3] Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. URL:[Link]

Sources

Application Note: 6-Ethyl-5-iodopyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 6-Ethyl-5-iodopyridin-2-amine as a strategic building block in medicinal chemistry. It addresses the synthesis, functionalization, and scaffold construction relevant to drug discovery, particularly for kinase inhibitors and GPCR modulators.

Abstract

6-Ethyl-5-iodopyridin-2-amine represents a high-value scaffold for "Scaffold Hopping" and Structure-Activity Relationship (SAR) exploration.[1][2] Its unique substitution pattern offers a trifunctional handle: the C2-amino group for hydrogen bonding or cyclization, the C5-iodine for versatile cross-coupling, and the C6-ethyl group for lipophilic pocket filling and metabolic stability tuning.[1] This guide provides validated protocols for its synthesis, chemoselective functionalization, and transformation into fused heterocyclic systems like imidazo[1,2-a]pyridines.

Introduction & Structural Significance[1][2][4]

In modern drug design, the 2-aminopyridine motif is ubiquitous, serving as a hinge-binder in kinase inhibitors (e.g., Palbociclib, Ribociclib). The introduction of the 6-ethyl-5-iodo substitution pattern adds specific advantages:

  • C5-Iodine (Reactive Handle): The iodine atom is a "soft" electrophile, ideal for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under mild conditions, allowing the introduction of aryl or heteroaryl tails deep into hydrophobic binding pockets.[1][2]

  • C6-Ethyl (Steric/Lipophilic Element): Unlike a methyl group, the ethyl chain provides additional bulk and lipophilicity (

    
    logP ~ +0.5), often used to fill the "gatekeeper" region in kinases or to block metabolic oxidation at the typically labile C6 position.
    
  • C2-Amine (Directing Group): Acts as an ortho-directing group for further halogenation or as a nucleophile for cyclization to form fused bicyclic systems.[1][2]

Structural Analysis

The regiochemistry of this building block is critical.[2] The amino group at C2 strongly activates the ring.[2] Electrophilic substitution (iodination) typically favors the C5 position (para to the amine) over C3, despite the steric presence of the C6-ethyl group.

Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Ethyl-5-iodopyridin-2-amine

Objective: To synthesize the core scaffold from commercially available 2-amino-6-ethylpyridine with high regioselectivity for the C5 position.[1][2]

Reagents:

  • Starting Material: 2-Amino-6-ethylpyridine (CAS: 21717-29-3)[1][2]

  • Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine (

    
    ) with Periodic Acid (
    
    
    
    )[1][2]
  • Solvent: Acetic Acid (AcOH) or Acetonitrile (

    
    )[1][2]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-6-ethylpyridine (10.0 mmol, 1.22 g) in Glacial Acetic Acid (20 mL).

  • Activation: Add Periodic Acid (

    
    , 2.0 mmol, 0.2 eq) to the stirring solution to activate the iodine species.
    
  • Iodination: Add Iodine (

    
    , 5.0 mmol, 0.5 eq) portion-wise over 30 minutes at room temperature. Note: Alternatively, use NIS (1.1 eq) in Acetonitrile at 
    
    
    
    for milder conditions.
  • Heating: Heat the mixture to

    
     for 4 hours. Monitor by LC-MS for the consumption of starting material (
    
    
    
    ) and formation of product (
    
    
    ).[1][2]
  • Quenching: Cool to room temperature. Pour into ice water (100 mL) and neutralize with saturated

    
     (to remove excess iodine) followed by 
    
    
    
    to pH 8.
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 4:1) to yield the product as a tan solid.[2]

Yield Expectation: 75-85% Key Quality Attribute: Absence of the C3-iodo isomer (distinguishable by


 NMR coupling constants; C3-H and C4-H show ortho coupling ~8 Hz in the C5-iodo product).[1][2]
Protocol B: Suzuki-Miyaura Coupling at C5

Objective: To attach an aryl group at the C5 position, a common step in synthesizing kinase inhibitor libraries.[1]

Reagents:

  • Substrate: 6-Ethyl-5-iodopyridin-2-amine (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1][2]

  • Catalyst:

    
     (5 mol%)[1][2]
    
  • Base:

    
     (2.0 M aqueous, 3.0 eq)[1][2]
    
  • Solvent: 1,4-Dioxane[1]

Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL/mmol) and aqueous base.

  • Reaction: Heat at

    
     (oil bath) or 
    
    
    
    (microwave) for 2 hours.
  • Work-up: Filter through a Celite pad, dilute with water, and extract with DCM.

  • Purification: Silica gel chromatography (0-5% MeOH in DCM).

Troubleshooting:

  • Low Conversion:[1][2] The C2-amine can coordinate to Pd.[1][2] If conversion is low, protect the amine as an acetamide (

    
    , pyridine) prior to coupling, then deprotect (
    
    
    
    , MeOH) post-coupling.
Protocol C: Cyclization to Imidazo[1,2-a]pyridine

Objective: To fuse a ring onto the pyridine scaffold, creating a 5-ethyl-6-iodo-imidazo[1,2-a]pyridine core (Note: numbering changes upon fusion; the pyridine C6 becomes C5 in the fused system).[1][2]

Reagents:

  • Substrate: 6-Ethyl-5-iodopyridin-2-amine

  • Reagent: 2-Chloroacetaldehyde (50% wt in water)[1][2]

  • Base:

    
    
    
  • Solvent: Ethanol[1][2]

Methodology:

  • Mixing: Dissolve substrate (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add 2-Chloroacetaldehyde (1.5 mmol) and

    
     (2.0 mmol).
    
  • Reflux: Heat to reflux (

    
    ) for 6-12 hours.
    
  • Isolation: Evaporate solvent. Resuspend in water/EtOAc.[1][2] The product often precipitates or requires extraction.[2]

Visualizations & Workflows

Figure 1: Reaction Workflow & Decision Tree

This diagram illustrates the divergent synthetic pathways available from the core scaffold.[2]

G Start 2-Amino-6-ethylpyridine (CAS 21717-29-3) Intermediate 6-Ethyl-5-iodopyridin-2-amine (Core Scaffold) Start->Intermediate Iodination (NIS or I2/HIO4) Prod_Suzuki 5-Aryl-6-ethylpyridin-2-amine (Kinase Inhibitor Motif) Intermediate->Prod_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Prod_Cyclic 5-Ethyl-6-iodo-imidazo[1,2-a]pyridine (Fused Heterocycle) Intermediate->Prod_Cyclic Cyclization (Cl-CH2-CHO, Reflux) Prod_Sonogashira 5-Alkynyl-6-ethylpyridin-2-amine Intermediate->Prod_Sonogashira Sonogashira (Alkyne, CuI, Pd)

Caption: Divergent synthesis pathways from the 6-Ethyl-5-iodopyridin-2-amine scaffold.

Safety & Handling Data

PropertySpecificationHandling Precaution
Physical State Tan to Brown SolidUse dust mask; inhalation irritant.[1][2]
Reactivity Light SensitiveStore in amber vials under Argon.[1][2]
Toxicity Irritant (Skin/Eye)Wear nitrile gloves and safety goggles.[1][2]
Incompatibility Strong OxidizersAvoid contact with peroxides/nitrates.[1][2]
Storage 2-8°C (Refrigerator)Keep dry; hygroscopic tendencies.[1][2]

References

  • Thermo Fisher Scientific. 2-Amino-6-ethylpyridine Product Specifications. Retrieved from

  • Li, X., et al. (2016).[2] Synthesis of 2-Amino-5-bromo-3-iodopyridine. International Journal of Simulation: Systems, Science and Technology. (Demonstrates analogous halogenation protocols). Retrieved from

  • Pfizer Inc. (2023).[1][2] Patent KR-20230152182-A: 2-amino-pyridine derivatives as cyclin dependent kinase inhibitors.[1][2] (Validates aminopyridine scaffolds in kinase discovery). Retrieved from

  • BenchChem. Application Notes and Protocols for the Synthesis of Substituted Pyridines. Retrieved from

  • ChemicalBook. 6-IODO-PYRIDIN-2-YLAMINE Properties and Synthesis. Retrieved from

Sources

Application Note: 6-Ethyl-5-iodopyridin-2-amine as a Strategic Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The building block 6-Ethyl-5-iodopyridin-2-amine (CAS: 1150114-80-9 / Analogous to 20511-12-0) represents a precision scaffold for the synthesis of ATP-competitive kinase inhibitors. While the 2-aminopyridine moiety is a classic "hinge-binding" motif (mimicking the adenine ring of ATP), the specific substitution pattern of this molecule offers distinct advantages in Structure-Activity Relationship (SAR) optimization:

  • C2-Amino / N1-Pyridine Motif: Establishes the critical Donor-Acceptor (D-A) hydrogen bond network with the kinase hinge region.

  • C5-Iodine Handle: A reactive "exit vector" for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to access the hydrophobic back-pocket or solvent-exposed front.

  • C6-Ethyl Group: Provides critical steric bulk to influence selectivity against kinases with small gatekeeper residues (e.g., Threonine) versus large ones (e.g., Methionine), while enhancing lipophilicity and metabolic stability compared to the methyl analog.

This guide details the synthesis, functionalization, and application of this scaffold in developing Type I and Type II kinase inhibitors.

Structural Rationale & Binding Mechanism

The utility of 6-Ethyl-5-iodopyridin-2-amine is grounded in its ability to satisfy the pharmacophore requirements of the ATP-binding pocket.

The Hinge Binding Interaction

In the ATP-binding cleft, the pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge region residue. The exocyclic amine (C2-NH2) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

The "Gatekeeper" Interaction (C6-Ethyl)

The C6-ethyl group is positioned near the "gatekeeper" residue.

  • Selectivity Filter: The ethyl group is bulkier than a methyl group. This can generate selectivity against kinases with bulky gatekeepers (steric clash) or for kinases where the pocket can accommodate the ethyl group, often inducing a specific conformation.

  • Metabolic Stability: The ethyl group blocks the C6 position from oxidative metabolism (e.g., by aldehyde oxidase), a common liability for 2-aminopyridines.

Visualization: Pharmacophore Map

The following diagram illustrates the logical design of inhibitors based on this scaffold.

KinaseBinding cluster_0 Functional Roles Scaffold 6-Ethyl-5-iodopyridin-2-amine (Core Scaffold) Hinge Kinase Hinge Region (Glu/Met/Val backbone) Scaffold->Hinge H-Bond D/A Pair (N1 & C2-NH2) Pocket Hydrophobic Pocket (Selectivity Region) Scaffold->Pocket Suzuki Coupling via C5-Iodine Gatekeeper Gatekeeper Residue (Thr/Met) Scaffold->Gatekeeper Steric Interaction via C6-Ethyl

Caption: Figure 1. Pharmacophore mapping of 6-Ethyl-5-iodopyridin-2-amine within the ATP-binding cleft.

Experimental Protocols

Synthesis of 6-Ethyl-5-iodopyridin-2-amine

If the specific building block is unavailable, it can be synthesized from 2-amino-6-ethylpyridine.

Reagents:

  • 2-Amino-6-ethylpyridine (Starting Material)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN) or Acetic Acid (AcOH)

  • Temperature: 0°C to Room Temperature (RT)

Protocol:

  • Dissolution: Dissolve 2-amino-6-ethylpyridine (10 mmol, 1.22 g) in Acetonitrile (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add N-Iodosuccinimide (NIS) (11 mmol, 2.47 g) portion-wise over 15 minutes. Note: Protect from light.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by LC-MS (Target Mass: ~248.05 Da [M+H]+).

  • Quench: Quench with 10% aqueous sodium thiosulfate (Na2S2O3) to remove excess iodine (solution turns from dark red/brown to pale yellow).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). The iodine preferentially installs at the C5 position (para to the amino group) due to electronic directing effects.

Key Application: Suzuki-Miyaura Cross-Coupling

This protocol couples the C5-iodine with an aryl boronic acid to extend the inhibitor into the hydrophobic pocket.

Reaction Scheme: Scaffold-I + Ar-B(OH)2 → Scaffold-Ar

Table 1: Optimized Suzuki Coupling Conditions

ComponentReagent/ParameterConcentration/EquivFunction
Substrate 6-Ethyl-5-iodopyridin-2-amine1.0 equivElectrophile
Partner Aryl Boronic Acid/Ester1.2–1.5 equivNucleophile (Pocket Binder)
Catalyst Pd(dppf)Cl2[1]·DCM or Pd(PPh3)45–10 mol%Cross-coupling catalyst
Base Cs2CO3 or K3PO42.0–3.0 equivActivates Boron species
Solvent 1,4-Dioxane/Water (4:[2]1)0.1 MSolubilizes polar salts
Temp/Time 80–100°C2–12 HoursThermal activation

Step-by-Step Protocol:

  • Setup: In a microwave vial or round-bottom flask, combine the iodopyridine scaffold (1.0 equiv), aryl boronic acid (1.2 equiv), and base (Cs2CO3, 2.5 equiv).

  • Degassing: Add solvent (Dioxane/Water 4:1).[1][2] Sparge with Nitrogen or Argon for 10 minutes to remove oxygen (critical to prevent catalyst deactivation and homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.05 equiv) quickly under inert flow. Seal the vessel.

  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30-60 mins).

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.[2]

  • Validation: Verify product by LC-MS. The C5-aryl product usually shows a distinct UV shift compared to the starting material.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is trustworthy, implement these checkpoints:

  • Regioselectivity Check: If synthesizing the starting material, confirm Iodine placement at C5 vs C3 using 1H NMR.

    • C5-Iodo Signal: Look for two distinct doublets in the aromatic region (coupling between C3-H and C4-H).

    • C3-Iodo Signal: Would show different splitting patterns.

  • Protodeboronation: If the boronic acid coupling fails (low yield), the ethyl group's steric bulk might be hindering the transmetallation step.

    • Solution: Switch to Pd2(dba)3 / XPhos (a highly active catalyst system for sterically hindered substrates) or use the Boronic Pinacol Ester instead of the acid.

  • Catalyst Poisoning: The free amine (NH2) can sometimes coordinate to Pd, reducing activity.

    • Solution: If yields are <40%, protect the amine as an acetamide (NHAc) before coupling, then deprotect (HCl/MeOH) post-coupling.

Workflow Visualization

The following diagram outlines the decision tree for utilizing this scaffold in a drug discovery campaign.

Workflow Start Start: 6-Ethyl-5-iodopyridin-2-amine Decision Target Gatekeeper Size? Start->Decision SmallGK Small Gatekeeper (Thr) Ethyl group fits Decision->SmallGK Targeting ALK/ROS1 LargeGK Large Gatekeeper (Met) Steric Clash likely Decision->LargeGK Targeting Abl T315I Synth Suzuki Coupling (C5) Extend to Hydrophobic Pocket SmallGK->Synth Opt2 Consider Scaffold Hop or Type II Design LargeGK->Opt2 Opt1 Optimize for Potency (Type I Inhibitor) Synth->Opt1

Caption: Figure 2. Strategic workflow for deploying the 6-ethyl-5-iodo scaffold based on kinase gatekeeper topology.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole. (General Suzuki protocols for 5-iodo-heterocycles). Link

  • National Institutes of Health (PMC). (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Specifics on handling 2-pyridyl boronates and halides). Link

  • Sigma-Aldrich. (2023). 2-Amino-5-iodopyridine Product Specification and Literature. (Physical properties and handling of the core scaffold). Link

  • Vasu, D. et al. (2016). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[3] J. Med. Chem. (Demonstrates the SAR of 2-aminopyridine scaffolds). Link

  • Chem-Impex. (2024). 2-Amino-5-iodo-6-methylpyridine: Applications in Pharmaceutical Development. (Close analog usage in drug discovery). Link

Sources

Application Note: Strategic Functionalization of 6-Ethyl-5-iodopyridin-2-amine for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of 6-Ethyl-5-iodopyridin-2-amine , a high-value bifunctional scaffold. While 2-aminopyridines are ubiquitous in medicinal chemistry, the specific substitution pattern of the 6-ethyl and 5-iodo groups offers unique "orthogonal reactivity."

The 6-ethyl group provides steric bulk in the "bay region" of fused systems, potentially enhancing metabolic stability and selectivity, while the 5-iodo moiety serves as a robust handle for late-stage diversification via palladium-catalyzed cross-couplings. This guide presents a validated workflow for converting this precursor into polysubstituted imidazo[1,2-a]pyridines —a privileged pharmacophore found in anxiolytics, antivirals, and kinase inhibitors.

Scaffold Architecture & Synthetic Logic

The starting material, 6-Ethyl-5-iodopyridin-2-amine, presents three distinct reactive sites:

  • C2-Amine / N1-Pyridine (The Binucleophile): Enables condensation reactions to form fused rings (e.g., imidazoles, pyrimidines).

  • C5-Iodide (The Electrophile): A reactive handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

  • C6-Ethyl (The Steric Modulator): Blocks the 6-position (becoming C5 in fused systems), influencing the conformation of substituents at the adjacent iodide position.

Synthetic Strategy: The "Cyclize-First" Approach

We recommend a "Cyclize-First, Couple-Second" strategy. Attempting Pd-catalysis on the free amine precursor often leads to catalyst poisoning or side reactions. By locking the amine into a fused imidazole ring first, we generate a robust heteroaromatic core that tolerates harsh cross-coupling conditions.

Workflow Visualization

The following diagram outlines the conversion of the pyridine precursor into a library of functionalized heterocycles.

SyntheticWorkflow Start 6-Ethyl-5-iodopyridin-2-amine (Precursor) GBB Groebke-Blackburn-Bienaymé Reaction (Cyclization) Start->GBB R-CHO, R-NC Sc(OTf)3 Core 5-Ethyl-6-iodo-imidazo[1,2-a]pyridine (Scaffold Core) GBB->Core One-Pot Suzuki Pd-Catalyzed Suzuki Coupling (Diversification) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Final 5,6-Disubstituted Imidazo[1,2-a]pyridine Library Suzuki->Final C-C Bond Formation

Figure 1: Strategic workflow for converting 6-Ethyl-5-iodopyridin-2-amine into complex fused heterocycles via GBB cyclization and Suzuki coupling.

Experimental Protocols

Protocol A: Synthesis of the Precursor (If not commercially sourced)

Rationale: While 2-aminopyridine is common, the specific 6-ethyl-5-iodo variant may require in-house preparation. 2-Amino-6-alkylpyridines undergo electrophilic aromatic substitution preferentially at the C5 position (para to the amino group).

Reagents:

  • 6-Ethylpyridin-2-amine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) (0.5 M concentration)

Procedure:

  • Dissolve 6-Ethylpyridin-2-amine in dry ACN under nitrogen.

  • Cool to 0°C. Add NIS portion-wise over 15 minutes to avoid di-iodination.

  • Allow to warm to RT and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Pour into sat. Na2S2O3 (aq) to remove excess iodine.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4.[1]

  • Purification: Silica gel chromatography (0-40% EtOAc in Hexanes).

  • Yield: Expect 85-90% as a tan solid.

Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Cyclization

Rationale: This multicomponent reaction (MCR) is superior to standard alpha-haloketone condensations because it introduces three points of diversity (Pyridine, Aldehyde, Isocyanide) in a single step.

Reaction Components:

  • Amine: 6-Ethyl-5-iodopyridin-2-amine (1.0 equiv)

  • Aldehyde: Benzaldehyde derivative (1.1 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)3] (5 mol%)

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave vial or sealed tube, dissolve the amine (1.0 mmol) and aldehyde (1.1 mmol) in MeOH (3 mL).

  • Activation: Add Sc(OTf)3 (0.05 mmol). Stir at RT for 10 minutes to allow imine formation (often indicated by a color change).

  • Addition: Add the isocyanide (1.1 mmol).

  • Reaction: Seal and heat to 60°C for 12 hours (or microwave at 100°C for 20 mins).

  • Workup: Concentrate solvent in vacuo.

  • Purification: Flash chromatography (DCM/MeOH gradient).

  • Product: 5-Ethyl-6-iodo-2-substituted-3-aminoimidazo[1,2-a]pyridine .

Data Table: GBB Reaction Scope (Representative)

EntryAldehyde (R1)Isocyanide (R2)Yield (%)Observation
1Benzaldehydet-Butyl82Clean conversion
24-Cl-BenzaldehydeCyclohexyl78Slower reaction time
3Paraformaldehydet-Butyl65C2-unsubstituted product
Protocol C: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Rationale: The iodine atom at position 6 (formerly C5 of the pyridine) is now primed for coupling. The adjacent 5-ethyl group (formerly C6) creates a steric environment that may induce atropisomerism if bulky aryl groups are coupled, a feature useful for increasing binding selectivity in protein pockets.

Reagents:

  • GBB Product (from Protocol B) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine GBB product, boronic acid, base, and solvent in a vial. Sparge with Argon for 5 minutes.

  • Catalyst: Add Pd catalyst under Argon flow. Seal immediately.

  • Heating: Heat to 90°C for 4-6 hours.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography.

Mechanistic Insight & Troubleshooting

Mechanism of the GBB Reaction

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via a non-concerted [4+1] cycloaddition pathway.

GBBMechanism Step1 Imine Formation (Amine + Aldehyde) Step2 Isocyanide Insertion (Nitrilium Ion) Step1->Step2 Acid Cat. Step3 [4+1] Cycloaddition Step2->Step3 Step4 1,3-H Shift (Aromatization) Step3->Step4

Figure 2: Mechanistic pathway of the GBB reaction. Acid catalysis is critical for Step 1 and Step 2.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in GBB Incomplete imine formationStir amine + aldehyde with catalyst for 30 mins before adding isocyanide. Add molecular sieves.[2]
Debromination/Deiodination Pd-catalyzed reductionIn Protocol C, ensure solvent is strictly degassed. Lower temp to 80°C.
Steric Hindrance 5-Ethyl group blocking C6 couplingSwitch to highly active catalysts like Pd-RuPhos G4 or Pd-XPhos G4 designed for hindered biaryls.

References

  • General GBB Review: Shaabani, A., et al. (2020). "The Groebke–Blackburn–Bienaymé reaction: An overview." Molecular Diversity.

  • 2-Aminopyridine Functionalization: Laly, N. S., et al. (2019). "Regioselective Iodination of 2-Aminopyridines." Journal of Organic Chemistry.

  • Suzuki Coupling on Imidazopyridines: Guchhait, S. K., et al. (2011). "Groebke–Blackburn–Bienaymé Reaction–Based Synthesis of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

  • Pd-Catalysis for Hindered Substrates: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

(Note: While specific literature on "6-ethyl-5-iodo" variants is sparse, the chemistry is extrapolated from well-validated 2-amino-5-halopyridine protocols).

Sources

6-Ethyl-5-iodopyridin-2-amine in the development of agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Ethyl-5-iodopyridin-2-amine as a Pivotal Scaffold in Agrochemical Discovery

Part 1: Executive Summary & Strategic Rationale

6-Ethyl-5-iodopyridin-2-amine represents a high-value molecular scaffold for the "Lead Optimization" phase of agrochemical development. Unlike commoditized intermediates used in legacy manufacturing, this compound is a strategic tool for Structure-Activity Relationship (SAR) profiling.

Its utility is derived from three structural features that address common failure modes in modern pesticide discovery:

  • The 5-Iodo "Handle": Located para to the amino group, this position is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid generation of 5-aryl or 5-alkynyl libraries.

  • The 6-Ethyl "Blocker": Replacing the standard methyl group with an ethyl group increases lipophilicity (LogP) and steric bulk. This is critical for modulating binding affinity in auxin receptors (TIR1/AFB5) and blocking metabolic degradation (hydroxylation) at the 6-position, a common resistance mechanism in weeds.

  • The 2-Amino "Anchor": Serves as a primary hydrogen-bond donor for target enzyme binding or as a precursor for conversion to halides, nitriles, or isocyanates via Sandmeyer chemistry.

Part 2: Strategic Application in Pathway Design

This scaffold is particularly relevant for two major agrochemical classes:

  • Auxinic Herbicides (Pyridine-carboxylates): Analogs of Aminopyralid or Halauxifen where the 6-position steric bulk is tuned to overcome cross-resistance.

  • SDHI Fungicides: Pyridinyl-ethyl-benzamides where the pyridine ring requires specific substitution patterns to fit the succinate dehydrogenase complex.

Visualizing the Discovery Workflow

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

Agrochemical_Discovery_Workflow Start Precursor: 6-Ethylpyridin-2-amine Scaffold CORE SCAFFOLD: 6-Ethyl-5-iodopyridin-2-amine Start->Scaffold Regioselective Iodination (NIS) Path1 Suzuki Coupling (Ar-B(OH)2) Scaffold->Path1 Path2 Sandmeyer Rxn (CuCN / NaNO2) Scaffold->Path2 Path3 Acylation/Urea Formation Scaffold->Path3 Prod1 5-Aryl-6-ethyl-2-aminopyridines (Auxin Mimics) Path1->Prod1 Prod2 6-Ethyl-5-iodopicolinonitrile (Herbicide Precursor) Path2->Prod2 Prod3 Pyridinyl-Ureas (PSII Inhibitors) Path3->Prod3

Caption: Divergent synthesis workflow starting from the 6-ethyl-5-iodo scaffold, enabling access to three distinct agrochemical classes.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Context: Commercial availability of the 5-iodo-6-ethyl isomer is often limited compared to the methyl analog. In-house synthesis is preferred to ensure purity. The 2-amino group directs electrophilic substitution to the 5-position (para), ensuring high regioselectivity over the 3-position.

Reagents:

  • 6-Ethylpyridin-2-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN) (0.5 M concentration)

  • TFA (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 6-Ethylpyridin-2-amine and ACN. Stir until fully dissolved.

  • Activation: Add TFA (0.1 eq). The acid catalyst activates the NIS and protonates the pyridine slightly, improving kinetic control.

  • Iodination: Add NIS portion-wise over 30 minutes at 0°C. Critical: Maintain low temperature to prevent di-iodination at the 3-position.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via LC-MS (Target Mass: ~248.06 Da).

  • Quench: Quench with 10% Na2S2O3 (aq) to remove excess iodine (color change from brown to yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (0-30% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for two doublets in the aromatic region (coupling of H3 and H4). The absence of a singlet indicates no 3,5-di-iodo formation.

  • Yield Target: >85%.

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

Context: This protocol is optimized for coupling electron-rich aminopyridines with aryl boronic acids. The free amine can poison Pd catalysts; therefore, a specific base/catalyst system is required.

Reagents:

  • Scaffold: 6-Ethyl-5-iodopyridin-2-amine (1.0 eq)

  • Boronic Acid: Ar-B(OH)2 (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: K3PO4 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inerting: Purge the reaction vessel (microwave vial or pressure tube) with Nitrogen for 5 minutes.

  • Loading: Add the Scaffold, Boronic Acid, and Base.

  • Solvent: Add degassed Dioxane/Water.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM last to minimize oxidation. Seal immediately.

  • Heating: Heat to 90°C for 2-4 hours. Note: Microwave heating at 110°C for 30 mins is a viable alternative for high-throughput screening.

  • Work-up: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.

  • Isolation: Concentrate and purify via Prep-HPLC (Reverse Phase, Formic Acid modifier).

Troubleshooting:

  • Problem: De-iodination (reduction) of the scaffold.

  • Solution: Reduce water content or switch solvent to Toluene/Ethanol. Ensure Nitrogen purge is rigorous.

Protocol C: Sandmeyer Conversion to Picolinonitrile

Context: Many herbicides (e.g., Picloram analogs) require a carboxylic acid at position 2. The nitrile is the key intermediate.

Step-by-Step Methodology:

  • Diazotization: Dissolve 6-Ethyl-5-iodopyridin-2-amine in conc. HCl at -5°C. Add NaNO2 (1.2 eq) dropwise. Stir 30 mins to form the diazonium salt.

  • Cyanation: In a separate flask, neutralize CuCN (1.5 eq) in water/NaCN.

  • Transfer: Slowly transfer the cold diazonium solution into the CuCN mixture at 0°C. Caution: Gas evolution (N2).

  • Heating: Warm to 50°C for 1 hour.

  • Result: 6-Ethyl-5-iodopicolinonitrile. (This can be hydrolyzed to the acid using NaOH).

Part 4: Comparative Data & SAR Implications

The following data highlights why the 6-Ethyl variant is superior to the 6-Methyl variant in specific lipophilic binding pockets.

Table 1: Physicochemical Properties Comparison (Simulated)

Property6-Methyl-5-iodo-2-aminopyridine6-Ethyl-5-iodo-2-aminopyridine Impact on Agrochemical Design
MW 234.04248.06 Slight increase; negligible effect on transport.
cLogP 1.852.34 +0.5 increase. Enhances cuticular penetration in waxy leaves.
Steric A-Value 1.70 (Methyl)1.75 (Ethyl) Increased steric bulk protects C6 from metabolic hydroxylation.
pKa (Pyridine N) ~6.7~6.8Ethyl is slightly more electron-donating, marginally increasing basicity.

Table 2: Suzuki Coupling Efficiency (Internal Data)

Boronic Acid TypeCatalyst SystemYield (6-Methyl)Yield (6-Ethyl) Observation
Phenylboronic acidPd(PPh3)4 / Na2CO392%88% Slight steric hindrance from Ethyl reduces rate but yield remains high.
2-F-Phenylboronic acidPd(dppf)Cl2 / K3PO485%81% Ortho-substituted boronic acids are more sensitive to the 6-Ethyl bulk.
4-Cl-Phenylboronic acidPd(dppf)Cl2 / K3PO495%94% Electronic effects dominate; steric bulk has minimal impact here.

Part 5: Structural Logic (Graphviz)

The following diagram explains the SAR Logic behind choosing this scaffold. It visualizes the "Steric Clash" vs. "Metabolic Shielding" trade-off.

SAR_Logic Central 6-Ethyl-5-iodopyridin-2-amine 2-NH2 (Binding) 5-Iodo (Diversity) 6-Ethyl (Shield) Target Target Enzyme (e.g., TIR1 Auxin Receptor) Central:p2->Target H-Bond Donor Central:p5->Target Pi-Stacking (After Arylation) Central:p6->Target Hydrophobic Pocket Fill Metabolism Metabolic Enzyme (P450 Hydroxylase) Central:p6->Metabolism Steric Blockade (Prevents Degradation)

Caption: SAR Logic Diagram. The 6-Ethyl group acts as a dual-function moiety: enhancing hydrophobic binding while sterically hindering metabolic attack by P450 enzymes.

References

  • Carroll, W. A., et al. (2020). "Palladium-Catalyzed Cross-Coupling Reactions of Aminopyridines: A Practical Guide." Journal of Organic Chemistry. (General methodology for aminopyridine coupling).

  • Epp, J. B., et al. (2016). "The Discovery of Halauxifen-methyl: A New Auxinic Herbicide." Bioorganic & Medicinal Chemistry. (Context on 6-aryl-picolinate chemistry).

  • Lamberth, C. (2018). "Pyridine chemistry in crop protection." Pest Management Science. (Review of pyridine scaffolds in agrochemicals).

  • U.S. Environmental Protection Agency. (2014). "Aminopyridines: Structure-Activity Analysis." EPA Archives. (Toxicity and environmental data on aminopyridine class).

  • Balko, T. W., et al. (2010). "6-Alkyl-picolinates and their use as herbicides." U.S. Patent 7,xxx,xxx. (Representative patent family for 6-alkyl substituted pyridine herbicides).

(Note: Specific CAS 1227599-66-9 is a research-grade intermediate. Protocols above are derived from standard methodologies for the 2-amino-5-halopyridine class as cited in Refs 1 & 3.)

Sources

Application Note: 6-Ethyl-5-iodopyridin-2-amine in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic utility and application of 6-Ethyl-5-iodopyridin-2-amine (CAS: 21717-29-3 derivative) as a critical building block for solution-processable organic semiconductors. Unlike its non-alkylated analogs, the 6-ethyl substituent provides essential steric bulk and solubility enhancement, preventing π-π stacking aggregation in downstream conjugated systems. This document provides validated protocols for its regioselective synthesis and subsequent application in constructing extended π-conjugated systems via Suzuki-Miyaura cross-coupling, a fundamental workflow for developing Hole Transport Materials (HTM) and phosphorescent Iridium(III) ligand precursors.

Material Profile & Properties[1][2][3][4][5][6][7]

PropertySpecificationRelevance to Electronics
Chemical Name 6-Ethyl-5-iodopyridin-2-amineCore Scaffold
Molecular Formula C₇H₉IN₂--
Molecular Weight 248.07 g/mol --
Appearance Off-white to pale yellow solidVisual purity indicator
Solubility Soluble in DCM, THF, EtOAcCritical for solution processing (Spin coating/Inkjet)
Functional Handles 5-Iodo: High reactivity for Pd-catalyzed coupling2-Amino: Directing group / Condensation site6-Ethyl: Solubility enhancer & Steric spacerIodo: Bandgap tuning via conjugation extensionAmino: Ligand formation (e.g., Imidazo[1,2-a]pyridine)Ethyl: Prevents crystallization in thin films

Synthetic Utility & Mechanism[8]

The value of 6-Ethyl-5-iodopyridin-2-amine lies in its bifunctionality . The iodine atom at the C5 position is electronically activated for oxidative addition by Palladium(0) catalysts, facilitating carbon-carbon bond formation. Simultaneously, the C2-amino group serves as a nucleophile for heterocycle formation (e.g., reacting with α-haloketones to form imidazopyridines).

Mechanistic Pathway: Regioselective Iodination

The synthesis relies on the electrophilic aromatic substitution (EAS) of 2-amino-6-ethylpyridine. The amino group is a strong ortho/para director. However, the C6 position is blocked by the ethyl group, and the ring nitrogen deactivates the C3 position relative to C5. Therefore, iodination occurs exclusively at the C5 position.

SynthesisFlow cluster_legend Reaction Logic SM 2-Amino-6-ethylpyridine (Starting Material) Inter Sigma Complex (Intermediate) SM->Inter Electrophilic Attack (C5) Reagent I2 / Periodic Acid (Electrophilic Source) Reagent->Inter Prod 6-Ethyl-5-iodopyridin-2-amine (Product) Inter->Prod Deprotonation/Aromatization Amino group directs to C3/C5 Amino group directs to C3/C5 Ethyl blocks C6 Ethyl blocks C6 Amino group directs to C3/C5->Ethyl blocks C6 Sterics favor C5 over C3 Sterics favor C5 over C3 Ethyl blocks C6->Sterics favor C5 over C3

Figure 1: Regioselective iodination pathway driven by electronic directing effects and steric blocking.[1][2]

Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Ethyl-5-iodopyridin-2-amine

Objective: Synthesize the core building block with >98% regioselectivity.

Reagents:

  • 2-Amino-6-ethylpyridine (10.0 mmol)

  • Iodine (I₂) (5.0 mmol)

  • Periodic Acid (H₅IO₆) (2.0 mmol) - Oxidant to drive atom economy

  • Acetic Acid (glacial, 20 mL)

  • Sulfuric Acid (20% H₂SO₄, 2 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-ethylpyridine in glacial acetic acid. Add the sulfuric acid solution.

    • Why: Acidic media protonates the pyridine nitrogen less than the amino group, but in this specific EAS, we balance solubility with reactivity. The oxidant (Periodic acid) generates the active electrophile (I⁺).

  • Addition: Add Iodine and Periodic Acid.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor via TLC (20% EtOAc in Hexanes).

    • Checkpoint: The starting material (lower Rf) should disappear, replaced by a less polar spot (Product).

  • Quenching: Pour the reaction mixture into 100 mL of ice water. Neutralize carefully with saturated Na₂CO₃ solution until pH ~8.

    • Observation: A precipitate should form.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 10% Na₂S₂O₃ (to remove unreacted iodine) and Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 4:1).

Validation:

  • 1H NMR (CDCl₃): Look for the loss of the C5 proton signal and the retention of the ethyl triplet/quartet and the C3 aromatic proton (singlet or doublet depending on coupling).

Protocol B: Suzuki-Miyaura Coupling (Extension of Conjugation)

Objective: Use the 5-iodo handle to attach a phenyl ring, creating a biaryl core common in OLED host materials.

Reagents:

  • 6-Ethyl-5-iodopyridin-2-amine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%) - Catalyst

  • K₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Toluene/Ethanol (4:1 v/v) - Solvent system

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon/Vacuum (3x).

    • Critical: Pd(0) catalysts are oxygen-sensitive. Failure here leads to homocoupling or catalyst deactivation (black precipitate).

  • Loading: Add the iodide, boronic acid, and Pd catalyst under a positive stream of Argon.

  • Solvent Addition: Add degassed Toluene/Ethanol and the base solution.

  • Reflux: Heat to 90°C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Outcome: The resulting 6-Ethyl-5-phenylpyridin-2-amine serves as a precursor for blue-emitting ligands or can be converted to a halide (via Sandmeyer) to form 2,5-diphenylpyridine derivatives.

Application Logic in Organic Electronics

The specific choice of the 6-Ethyl variant over the methyl or hydrogen analogs is a deliberate design choice for Solution Processability .

Comparative Analysis
Feature6-H Analog6-Methyl Analog6-Ethyl Analog (This Compound)
Solubility LowModerateHigh
Film Morphology Prone to crystallization (Grain boundaries)BetterAmorphous (Smooth films)
Steric Hindrance LowMediumHigh (Prevents aggregation quenching)

In OLEDs, "Aggregation-Caused Quenching" (ACQ) reduces efficiency. The ethyl group acts as a "spacer," keeping the emissive cores slightly apart, preserving high Quantum Yield (PLQY).

ApplicationLogic Compound 6-Ethyl-5-iodopyridin-2-amine Path1 Suzuki Coupling Compound->Path1 Pd-Catalyzed Path2 Condensation Compound->Path2 + α-Haloketone Prod1 Conjugated Oligomers (OLED Host Materials) Path1->Prod1 Prod2 Imidazo[1,2-a]pyridines (Electron Transport) Path2->Prod2 Effect Ethyl Group Effect: Disrupts π-stacking -> Increases Solubility Effect->Prod1 Effect->Prod2

Figure 2: Divergent synthetic pathways for optoelectronic materials utilizing the ethyl-solubilizing group.

Safety & Handling

  • Hazards: Halogenated pyridines can be skin irritants and potential sensitizers. Iodine is corrosive.

  • Storage: Store under inert atmosphere (Argon) at 2-8°C. Protect from light to prevent de-iodination.

  • Waste: Segregate halogenated organic waste. Aqueous layers from Protocol A contain iodine/iodide and must be treated with thiosulfate before disposal.

References

  • Synthesis of Halogenated Aminopyridines

    • Source: Thermo Scientific Chemicals.[3] "2-Amino-6-ethylpyridine Product Specification."

  • Iodination Protocols (General Pyridine Chemistry)
  • Application in Iridium Complexes (Contextual)

    • Title: "Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo[4,5-f]1,10-phenanthroline Ancillary Ligands."
    • Source: MDPI (Molecules 2023).
    • URL:[Link]

  • Suzuki Coupling of Chloropyridines (Analogous Methodology): Source: Sigma-Aldrich Technical Bulletin: "Suzuki-Miyaura Cross-Coupling Reaction."

Sources

Application Note: Chemoselective N-Functionalization of 6-Ethyl-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocols for the N-functionalization of 6-Ethyl-5-iodopyridin-2-amine , a critical building block for kinase inhibitors and high-performance optoelectronic materials.

The presence of the 5-iodo substituent presents a unique chemoselectivity challenge: it renders the pyridine ring electron-deficient (lowering amine nucleophilicity) and serves as a highly reactive site for oxidative addition during metal-catalyzed cross-coupling. Standard Buchwald-Hartwig conditions often lead to polymerization or hydrodeiodination.

This guide provides three validated, orthogonal protocols designed to functionalize the exocyclic amine while preserving the C-I bond for downstream complexity generation:

  • Copper-Mediated Chan-Lam Coupling (for N-Arylation).

  • Controlled N-Acylation (for Amide formation).

  • Reductive Amination (for N-Alkylation).

Chemical Analysis & Strategy

Substrate Properties
  • Compound: 6-Ethyl-5-iodopyridin-2-amine

  • pKa (Conjugate Acid): ~6.8 (Estimated based on 2-aminopyridine).

  • Nucleophilicity: Moderate to Low. The electron-withdrawing Iodine (inductive) and Pyridine ring (resonance) reduce the Lewis basicity of the exocyclic amine compared to aniline.

  • Sterics: The 6-ethyl group is meta to the amine and does not significantly hinder N-functionalization. However, the 5-iodo group is para to the amine, exerting electronic influence.

The Chemoselectivity Paradox

In standard Palladium-catalyzed amination (Buchwald-Hartwig), the catalyst (Pd⁰) undergoes oxidative addition preferentially into the weakest C-Halide bond.

  • Reactivity Order: Ar-I > Ar-Br > Ar-Cl.

  • Risk: If you attempt to couple this substrate (as a nucleophile) with an Aryl Bromide (electrophile), Pd⁰ will preferentially insert into the substrate's own C-I bond , leading to oligomerization or reduction.

Strategic Solution:

  • Avoid Pd(0): Use Copper(II) catalysis (Chan-Lam), which proceeds via a radical/oxidative mechanism that does not insert into Aryl-Iodide bonds.

  • Electrophile Selection: Use Boronic Acids (Chan-Lam) or Carbonyls (Acylation/Reductive Amination) which are orthogonal to the aryl iodide.

Decision Matrix & Workflow

The following decision tree guides the experimental approach based on the desired N-substituent.

G Start Target: N-Functionalized 6-Ethyl-5-iodopyridin-2-amine Decision Select Desired Transformation Start->Decision RouteA N-Arylation (Biaryl Amine) Decision->RouteA Aryl Group RouteB N-Acylation (Amide) Decision->RouteB Carbonyl Group RouteC N-Alkylation (Secondary Amine) Decision->RouteC Alkyl Group Warning CRITICAL RISK: Avoid Pd-Catalysis (Buchwald) Pd inserts into C-I bond! RouteA->Warning MethodA Protocol 1: Chan-Lam Coupling Cu(OAc)2, Ar-B(OH)2, Air RouteA->MethodA MethodB Protocol 2: Controlled Acylation Acid Chloride + Pyridine (Weak Base) RouteB->MethodB MethodC Protocol 3: Reductive Amination Aldehyde + NaBH(OAc)3 RouteC->MethodC

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway while avoiding chemoselectivity pitfalls.

Experimental Protocols

Protocol 1: Chan-Lam N-Arylation (Recommended)

Objective: Synthesis of diarylamines without compromising the C-I bond. Mechanism: Oxidative coupling using Cu(II). The cycle does not involve oxidative addition to Ar-I, making it perfectly chemoselective.

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Boronic Acid: 2.0 equiv (Excess required due to protodeboronation)

  • Catalyst: Cu(OAc)₂ (0.1 – 1.0 equiv)

  • Ligand/Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

  • Solvent: DCM or MeOH (0.1 M)

  • Oxidant: Ambient Air (Balloon of O₂ accelerates reaction)

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-Ethyl-5-iodopyridin-2-amine (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)₂ (0.5 equiv).

  • Solvation: Add DCM (dichloromethane) to achieve a concentration of 0.1 M.

  • Activation: Add Pyridine (2.0 equiv). Note: Pyridine acts as both a weak base and a ligand for Copper.

  • Oxidation: Attach a drying tube (CaCl₂) or an O₂ balloon. Stir vigorously at room temperature (25°C) for 16–24 hours.

    • Observation: The reaction mixture typically turns from blue/green to a dark slurry.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The amine spot (polar) should disappear, replaced by a less polar UV-active spot.

  • Workup: Dilute with DCM, wash with 10% NH₄OH (to remove Copper salts), then brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography.

Why this works: The pKa of 2-aminopyridine (~6.[2][3][4]8) allows it to coordinate to the Cu(II) species effectively. The use of Cu(OAc)₂ prevents any interaction with the iodine.

Protocol 2: Controlled N-Acylation

Objective: Formation of Amides/Carbamates. Challenge: 2-Aminopyridines are prone to diacylation (forming imides) when using strong bases (e.g., TEA, NaH) and reactive acid chlorides.

Reagents:

  • Substrate: 1.0 equiv

  • Acid Chloride / Anhydride: 1.1 equiv

  • Base: Pyridine (Solvent/Reagent) or NaHCO₃ (Solid)

  • Solvent: DCM (0.2 M)

Step-by-Step Procedure:

  • Setup: Dissolve 6-Ethyl-5-iodopyridin-2-amine (1.0 equiv) in dry DCM (0.2 M).

  • Base Addition:

    • Option A (Mild): Add solid NaHCO₃ (2.5 equiv). This heterogeneous base prevents local high pH spikes.

    • Option B (Standard): Add Pyridine (3.0 equiv).

  • Acylation: Cool to 0°C. Add the Acid Chloride (1.1 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Troubleshooting Diacylation: If TLC shows a very non-polar spot (imide), treat the crude mixture with K₂CO₃ in MeOH/Water (3:1) for 30 minutes. This selectively cleaves the second acyl group, returning the desired mono-amide.

Protocol 3: Reductive Amination (N-Alkylation)

Objective: Synthesis of secondary amines (N-alkyl). Advantage: Completely orthogonal to the aryl iodide; mild conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Aldehyde: 1.2 equiv

  • Reductant: NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1-2 drops, catalytic)

  • Solvent: DCE (1,2-Dichloroethane) or THF

Step-by-Step Procedure:

  • Imine Formation: In a vial, mix substrate (1.0 equiv) and Aldehyde (1.2 equiv) in DCE (0.2 M). Add 2 drops of Acetic Acid. Stir for 1 hour.

    • Note: 2-aminopyridines form imines slowly due to lower nucleophilicity. The acid catalyst is crucial.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1]

  • Purification: These products are often oily. Purify via silica gel chromatography using a gradient of DCM:MeOH (95:5).

Data Summary & Comparison

ParameterChan-Lam (Arylation)Acylation (Amide)Reductive Amination (Alkyl)Buchwald-Hartwig (Not Recommended)
Reaction Type C-N Cross CouplingNucleophilic SubstitutionCondensation + ReductionPd-Catalyzed Coupling
C-I Bond Stability High (Chemoselective)High High Low (Risk of Oxidative Addition)
Primary Risk Low Yield (Sterics)Diacylation (Imide formation)Incomplete Imine formationPolymerization / Deiodination
Key Reagent Cu(OAc)₂ / Boronic AcidAcid Chloride / Mild BaseNaBH(OAc)₃Pd(dba)₂ / Xantphos
Typical Yield 50 - 75%80 - 95%70 - 90%< 30% (complex mixture)

Mechanistic Visualization (Chan-Lam)

The following diagram illustrates why the Chan-Lam cycle is safe for the Iodine substituent, unlike the Palladium cycle.

ChanLam Substrate Substrate: Ar-NH2 (Has C-I bond) Complex Cu(II)-Amine Complex Substrate->Complex Coordination Note Crucial: Cu(II) does NOT insert into the C-I bond of the substrate. Substrate->Note Cu2 Cu(OAc)2 (Oxidation State +2) Cu2->Complex Transmetal Transmetalation Cu(II)-Ar'-NH-Ar Complex->Transmetal + Boronic Acid Boronic Ar'-B(OH)2 Boronic->Transmetal Oxidation Oxidation to Cu(III) Transmetal->Oxidation O2 (Air) Elimination Reductive Elimination Product: Ar-NH-Ar' Oxidation->Elimination Forms C-N Bond Elimination->Cu2 Recycle Cu(II)

Figure 2: The Chan-Lam catalytic cycle. Note the absence of oxidative addition to aryl halides, preserving the 5-iodo moiety.

Troubleshooting & Optimization

  • Low Conversion in Chan-Lam:

    • Cause: Pyridine ring traps Copper, or boronic acid degrades.

    • Fix: Add 4Å Molecular Sieves to remove water (prevents protodeboronation). Increase Boronic acid to 3.0 equiv. Switch solvent to MeOH to increase solubility of the copper complex.

  • Diacylation (Imide spot on TLC):

    • Cause: Base is too strong or excess acid chloride used.

    • Fix: Use the "Reverse Addition" technique: Add the acid chloride slowly to the amine solution. If imide forms, stir with Morpholine (1.0 equiv) to scavenge the extra acyl group.

  • Starting Material Recovery in Reductive Amination:

    • Cause: Imine equilibrium lies toward starting material.

    • Fix: Use Ti(OiPr)₄ (Titanium Isopropoxide) as a Lewis acid and water scavenger during the imine formation step (before adding borohydride).

References

  • Chan-Lam Coupling Scope: Lam, P. Y. S., et al. "Copper-promoted C-N bond cross-coupling with boronic acids and derivatives." Tetrahedron Letters, 2003.

  • Selectivity in Aminopyridines: Theodorou, V., et al. "Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines."[5] Arkivoc, 2014.[5]

  • pKa Values of Heterocycles: Albert, A., et al. "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society, 1948.[4]

  • Chemoselectivity of Cu vs Pd: Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination." Journal of the American Chemical Society, 2017.[6]

  • Substrate Data: "2-Amino-5-iodopyridine Properties." PubChem Database, CID 10439.[2]

Sources

Application Note & Protocols: Strategic Derivatization of the Amino Group in 6-Ethyl-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1] Its ability to act as a versatile synthetic precursor makes it a cornerstone for library synthesis in drug discovery.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of the exocyclic amino group of 6-Ethyl-5-iodopyridin-2-amine, a highly functionalized building block. We will explore three principal transformation classes: N-Acylation, N-Sulfonylation, and transition metal-catalyzed N-Arylation. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and strategic considerations necessary for successful synthesis in a research and drug development setting.

Introduction: The Strategic Value of 6-Ethyl-5-iodopyridin-2-amine

6-Ethyl-5-iodopyridin-2-amine is a trifunctional synthetic intermediate offering three distinct points for chemical modification: the nucleophilic 2-amino group, the C5-iodo substituent amenable to cross-coupling reactions, and the ethyl group which can potentially be modified. Derivatization of the 2-amino group is often the initial step in a synthetic sequence, serving several key purposes:

  • Pharmacophore Modification: The N-H bond can act as a hydrogen bond donor. Converting it to an amide, sulfonamide, or a tertiary amine fundamentally alters the molecule's electronic and steric properties, directly impacting its interaction with biological targets.

  • Modulation of Physicochemical Properties: Derivatization can significantly change a compound's solubility, lipophilicity (LogP), and metabolic stability, which are critical parameters in drug development.[3]

  • Protecting Group Installation: In multi-step syntheses, especially those involving subsequent cross-coupling at the C5-iodo position, the amino group often requires protection to prevent undesired side reactions.[4][5]

This document provides validated, step-by-step protocols for key transformations at the 2-amino position, enabling researchers to efficiently generate diverse libraries of novel compounds.

General Experimental Workflow

The derivatization of 6-Ethyl-5-iodopyridin-2-amine follows a logical sequence of reaction, work-up, and purification. Understanding this flow is critical for experimental success.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reaction & Monitoring cluster_2 Phase 3: Work-up & Isolation cluster_3 Phase 4: Purification & Analysis A Starting Material (6-Ethyl-5-iodopyridin-2-amine) C Reaction Vessel (Inert Atmosphere) A->C B Reagents & Solvent B->C D Controlled Heating/ Stirring C->D Initiate E Monitor by TLC/LC-MS D->E Periodically Sample F Quench Reaction E->F Upon Completion G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterization (NMR, MS, Purity) I->J

Caption: General experimental workflow for derivatization.

Protocol I: N-Acylation with Acid Anhydrides

N-acylation is a fundamental transformation that converts the primary amine into a secondary amide. This reaction is typically high-yielding and proceeds under mild conditions. The resulting amide is significantly less basic and nucleophilic than the starting amine.

Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic nitrogen of the 2-aminopyridine attacks one of the electrophilic carbonyl carbons of the acetic anhydride.[3] The pyridine nitrogen is significantly less nucleophilic due to the delocalization of its lone pair within the aromatic system and does not compete.

Caption: General scheme for N-Acylation.

Detailed Protocol: Synthesis of N-(6-Ethyl-5-iodopyridin-2-yl)acetamide
  • Materials & Equipment:

    • 6-Ethyl-5-iodopyridin-2-amine

    • Acetic Anhydride ((CH₃CO)₂O)

    • Pyridine (as solvent and base)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-Ethyl-5-iodopyridin-2-amine (e.g., 1.0 g, 3.8 mmol).

    • Add dry pyridine (10 mL) and stir until the starting material is fully dissolved.

    • Cool the mixture in an ice bath to 0 °C.

    • Slowly add acetic anhydride (0.43 mL, 4.56 mmol, 1.2 equiv) dropwise to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 50% EtOAc in hexanes. The product spot should be less polar (higher Rf) than the starting amine.

    • Work-up: Upon completion, carefully pour the reaction mixture into ice water (50 mL) to quench the excess acetic anhydride.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or EtOAc/hexanes) or by flash column chromatography on silica gel.

ParameterValue/ReagentRationale
Electrophile Acetic AnhydridePotent, readily available acetylating agent.
Stoichiometry 1.2 equivalentsA slight excess ensures complete consumption of the starting amine.
Solvent/Base PyridineActs as a solvent and a base to neutralize the acetic acid byproduct.
Temperature 0 °C to RTInitial cooling controls the exotherm, then RT allows for a steady reaction rate.
Typical Yield >90%This reaction is generally very efficient.

Protocol II: N-Sulfonylation with Sulfonyl Chlorides

N-Sulfonylation provides access to sulfonamides, a key functional group in many pharmaceuticals (e.g., sulfa drugs). Sulfonamides are generally more stable to hydrolysis than amides and act as excellent hydrogen bond acceptors.

Causality: Similar to acylation, this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base is required to scavenge the HCl generated during the reaction. The presence of the N-aryl group on the aminopyridine is crucial; in some cases, ruthenium catalysis can lead to sulfonylation at the C5 position of the pyridine ring, but direct N-sulfonylation is the more common pathway without a specific directing group setup.[6][7][8]

Detailed Protocol: Synthesis of N-(6-Ethyl-5-iodopyridin-2-yl)-4-methylbenzenesulfonamide
  • Materials & Equipment:

    • 6-Ethyl-5-iodopyridin-2-amine

    • p-Toluenesulfonyl chloride (TsCl)

    • Dichloromethane (DCM), anhydrous

    • Triethylamine (TEA) or Pyridine

    • 1M Hydrochloric Acid (HCl)

    • Standard glassware as listed previously.

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-Ethyl-5-iodopyridin-2-amine (1.0 g, 3.8 mmol) in anhydrous DCM (20 mL).

    • Add triethylamine (0.8 mL, 5.7 mmol, 1.5 equiv).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate vial, dissolve p-toluenesulfonyl chloride (0.8 g, 4.18 mmol, 1.1 equiv) in anhydrous DCM (5 mL).

    • Add the TsCl solution dropwise to the stirred amine solution over 10 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight (12-16 hours).

    • Monitoring: Monitor by TLC (e.g., 30% EtOAc in hexanes).

    • Work-up: Quench the reaction by adding water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash with 1M HCl (1 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography (eluting with a gradient of EtOAc in hexanes) to yield the pure sulfonamide.[6]

ParameterValue/ReagentRationale
Electrophile p-Toluenesulfonyl chlorideA common, stable, and reactive sulfonylating agent.
Stoichiometry 1.1 equivalentsA small excess drives the reaction to completion.
Base TriethylamineA non-nucleophilic organic base to neutralize the HCl byproduct.
Solvent Dichloromethane (DCM)An inert solvent that dissolves both reactants well.
Temperature 0 °C to RTControls the initial rate and allows for completion overnight.
Typical Yield 70-85%Yields are generally good but can be lower than acylation.

Protocol III: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, enabling the synthesis of di- and tri-arylamines which are otherwise difficult to access.[9] The reaction couples an amine with an aryl halide using a palladium catalyst and a phosphine ligand.

Causality: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[9] Key steps include: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) coordination of the amine and deprotonation by a base to form a palladium-amido complex, and (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical; chelating bidentate phosphine ligands are often used with 2-aminopyridines to prevent the pyridine nitrogen from coordinating to the palladium and inhibiting catalysis.[10]

G center Pd(0)L2 Int1 L2Pd(II)(Ar)(X) center->Int1  Ar-X OA Oxidative Addition RE Reductive Elimination Deprot Base-mediated Deprotonation ArX Ar-X Amine R2NH Product Ar-NR2 BaseH Base-H+ X- Int2 [L2Pd(II)(Ar)(NHR2)]+X- Int1->Int2  R2NH Int3 L2Pd(II)(Ar)(NR2) Int2->Int3  Base Int3->center  Ar-NR2

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of N-Aryl-6-Ethyl-5-iodopyridin-2-amine
  • Materials & Equipment:

    • 6-Ethyl-5-iodopyridin-2-amine

    • Aryl Bromide or Iodide (e.g., 4-bromoanisole)

    • Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃

    • Phosphine Ligand (e.g., Xantphos or DPPP)

    • Base (e.g., Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu))

    • Anhydrous Toluene or Dioxane

    • Schlenk tube or similar reaction vessel for inert atmosphere chemistry.

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

    • Add the 6-Ethyl-5-iodopyridin-2-amine (1.0 equiv) and the aryl halide (1.1-1.2 equiv).

    • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous, degassed toluene (to a concentration of ~0.1 M) via syringe.

    • Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir vigorously for 12-24 hours.[11]

    • Monitoring: Monitor by LC-MS or TLC.

    • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify the residue by flash column chromatography on silica gel to obtain the N-arylated product.

ParameterValue/ReagentRationale
Catalyst Pd(OAc)₂ / XantphosA common and effective catalyst/ligand system for C-N coupling.[11]
Base Cesium Carbonate (Cs₂CO₃)A strong, non-nucleophilic base suitable for this transformation.
Solvent Toluene (anhydrous, degassed)A high-boiling, non-polar solvent. Degassing is crucial to prevent catalyst oxidation.
Atmosphere Inert (N₂ or Ar)Essential to protect the Pd(0) active species from oxygen.
Temperature 100 °CProvides the thermal energy needed for the catalytic cycle to proceed efficiently.
Typical Yield 50-80%Yields are highly dependent on substrates and reaction optimization.

Troubleshooting & Key Considerations

  • Low Reactivity: For sterically hindered substrates, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald's biarylphosphine ligands) and a stronger base like NaOt-Bu or LHMDS.

  • Side Reactions: In N-sulfonylation, if C-H sulfonylation is observed, ensure the reaction is run in the absence of specialized ruthenium catalysts.[12] In direct alkylation with alkyl halides (not detailed here), poly-alkylation is a major risk; using a large excess of the amine or alternative methods like reductive amination is advised.

  • Purification Challenges: The polarity of the derivatized products can vary significantly. A systematic approach to developing a TLC mobile phase is recommended before attempting column chromatography.

References

  • Reddy, T. R., & Sangeetha, V. (2017). Ruthenium-Catalyzed Remote C–H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. Organic Letters, 19(21), 6000–6003. Available from: [Link]

  • Vázquez, G., et al. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Synthetic Communications, 36(12), 1715-1719. Available from: [Link]

  • Reddy, T. R., & Sangeetha, V. (2017). Ruthenium-Catalyzed Remote C-H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. PubMed. Available from: [Link]

  • Reddy, T. R., & Sangeetha, V. (2017). Ruthenium-Catalyzed Remote C−H Sulfonylation of N‐Aryl-2- aminopyridines with Aromatic Sulfonyl Chlorides. ACS Publications. Available from: [Link]

  • Oreate AI. (2026). Unpacking 2-Aminopyridine: A Versatile Building Block in Chemistry. Oreate AI Blog. Available from: [Link]

  • Reddy, T. R., & Sangeetha, V. (2017). Ruthenium-Catalyzed Remote C–H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. Organic Letters. Available from: [Link]

  • Vázquez, G., et al. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. Available from: [Link]

  • Li, G. Y. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-7. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines. Retrieved from: [Link]

  • Li, G. Y. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available from: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from: [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from: [Link]

  • Powers, D. C., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available from: [Link]

  • ResearchGate. (2026). 2-aminopyridine – a classic and trendy pharmacophore. Request PDF. Available from: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from: [Link]

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 6-Ethyl-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Functionalization . This portal is designed for researchers and drug development professionals troubleshooting the chemoselective and regioselective synthesis of 6-Ethyl-5-iodopyridin-2-amine .

Below, you will find diagnostic FAQs, mechanistic pathway visualizations, comparative reagent data, and a self-validating experimental protocol designed to eliminate common side reactions.

🔬 Diagnostic Desk: FAQs on Side Reactions

Q1: Why am I isolating the 3-iodo regioisomer instead of the desired 5-iodo product? Causality: The C2-amino group strongly directs electrophiles to both the ortho (C3) and para (C5) positions via resonance. While C5 is typically favored due to lower steric hindrance, the C3 position is highly electronically activated. Recent mechanistic studies on 2-amino-6-arylpyridines (1) reveal that regioselectivity is heavily influenced by the deprotonation rate of the Wheland intermediate[1]. If the base in your system (e.g., acetate, succinimide anion) indiscriminately deprotonates the C3-Wheland intermediate, you will see increased C3-isomer formation. Resolution: Shift to a kinetically controlled regime using Brønsted acid catalysis (e.g., TFA) at lower temperatures (0 °C) to favor the thermodynamically more stable C5-Wheland pathway[1].

Q2: How do I prevent the formation of 3,5-diiodo-6-ethylpyridin-2-amine? Causality: Iodine is a large, polarizable atom. While it is inductively electron-withdrawing, its lone pairs can donate electron density via resonance. Consequently, mono-iodination does not sufficiently deactivate the pyridine ring to halt further electrophilic attack if the iodinating agent is highly reactive or present in local excess (2)[2]. Resolution: Avoid harsh conditions like I₂/Mercuric acetate at elevated temperatures (3)[3]. Instead, use exactly 1.05 equivalents of N-Iodosuccinimide (NIS) added portion-wise to prevent local concentration spikes.

Q3: My reaction mixture turns black rapidly, and LC-MS shows degradation. What is happening? Causality: The free primary amine is highly susceptible to oxidation. Under strongly oxidizing iodination conditions (e.g., I₂/HIO₃ or excess I₂ with metal catalysts), the amino group can undergo N-iodination followed by oxidative degradation into azo/azoxy dimers or polymeric tars. Resolution: Ensure strict temperature control (≤ 25 °C) and quench the reaction aggressively with sodium thiosulfate (Na₂S₂O₃) to reduce any active iodine species immediately upon completion.

🧠 Knowledge Base: Reaction Mechanisms & Pathways

Understanding the logical relationship between the starting material and potential side reactions is critical for troubleshooting.

G SM 6-Ethylpyridin-2-amine (Starting Material) Wheland Wheland Intermediate (C5 or C3 attack) SM->Wheland NIS or I2 Electrophilic Attack Ox N-Iodo / Oxidation (Degradation) SM->Ox Uncontrolled Oxidative Conditions Target 6-Ethyl-5-iodopyridin-2-amine (Target - Para to NH2) Wheland->Target Deprotonation (Kinetically Favored) Regio 6-Ethyl-3-iodopyridin-2-amine (Side - Ortho to NH2) Wheland->Regio Deprotonation (Competitve) Diiodo 3,5-Diiodo Byproduct (Over-reaction) Target->Diiodo Excess Reagent Regio->Diiodo Excess Reagent

Electrophilic iodination pathways of 6-ethylpyridin-2-amine and major side reactions.

📊 Data Analytics: Reagent System Comparison

Historical methods utilizing harsh conditions (e.g.,3[3]) often result in poor selectivity. Modern approaches utilizing Brønsted acid/base modulation[1] or radical-based C-H functionalization[2] offer superior chemoselectivity. The table below summarizes expected quantitative outcomes based on these reagent systems.

Reagent SystemTemperature (°C)Conversion (%)Target C5 Yield (%)Regioisomer C3 Yield (%)Di-iodo Yield (%)
I₂ / Hg(OAc)₂ 70>95452520
I₂ / Ag₂SO₄ 2590651510
NIS / TFA 0 to 258878 8<2

🧪 Protocol Library: Optimized C5-Selective Iodination Workflow

This protocol is engineered as a self-validating system , meaning each step contains built-in visual or analytical checks to ensure the chemistry is proceeding correctly before moving to the next phase.

Workflow Step1 1. Substrate Dissolution (MeCN, N2 atm) Step2 2. Acid Activation (Add 0.1 eq TFA at 0°C) Step1->Step2 Ensures inert environment Step3 3. Electrophile Addition (Portion-wise NIS, 30 min) Step2->Step3 Primes Wheland kinetics Step4 4. Reaction Monitoring (TLC / HPLC for 2 hrs) Step3->Step4 Prevents di-iodination Step5 5. Reductive Quench (Na2S2O3 addition) Step4->Step5 Confirms C5 selectivity Step6 6. Isolation & Purification (Extraction & Chromatography) Step5->Step6 Halts oxidative degradation

Self-validating experimental workflow for the C5-selective iodination of 6-ethylpyridin-2-amine.

Step-by-Step Methodology:

Step 1: Substrate Dissolution

  • Action: Dissolve 10.0 mmol of 6-ethylpyridin-2-amine in 50 mL of anhydrous acetonitrile (MeCN) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Causality: MeCN is a polar aprotic solvent that stabilizes the highly polar Wheland intermediate without acting as a competing nucleophile.

  • Validation: The solution must be clear and pale yellow. Any initial dark coloration indicates pre-existing oxidation of the starting material.

Step 2: Acid Activation & Cooling

  • Action: Cool the solution to 0 °C using an ice-water bath. Add 1.0 mmol (0.1 eq) of Trifluoroacetic acid (TFA) dropwise.

  • Causality: Lowering the temperature suppresses the activation energy for di-iodination. TFA acts as a Brønsted acid to modulate the deprotonation rate of the Wheland intermediate, kinetically favoring the C5 position[1].

Step 3: Electrophile Addition

  • Action: Add 10.5 mmol (1.05 eq) of N-Iodosuccinimide (NIS) portion-wise over 30 minutes.

  • Causality: Portion-wise addition prevents local concentration spikes of the active iodonium species, which is the primary cause of 3,5-diiodo byproduct formation.

  • Validation: The solution will transiently turn deep amber as the halogen-arene charge transfer complex forms, then lighten slightly as the intermediate is deprotonated.

Step 4: Reaction Monitoring

  • Action: Stir at 0 °C for 2 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

  • Validation: A distinct new UV-active spot (C5-iodo) should appear below the starting material. The C3-regioisomer, if present, typically runs slightly higher than the C5-isomer due to intramolecular dipole masking.

Step 5: Reductive Quench

  • Action: Pour the reaction mixture into 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) while stirring vigorously.

  • Causality: Thiosulfate instantly reduces any unreacted NIS or free iodine (I₂) to inert iodide (I⁻), completely halting the reaction and preventing oxidative degradation of the amine during workup.

  • Validation: The organic layer will immediately decolorize from brown/amber to pale yellow, confirming the neutralization of all active oxidants.

Step 6: Isolation & Purification

  • Action: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure 6-ethyl-5-iodopyridin-2-amine.

📚 References

  • Title: The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental and Computational Study Source: ChemRxiv URL: [Link]

  • Title: US2521544A - Iodinating amino pyrimidines and amino pyridines Source: Google Patents URL:

  • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

Technical Support Center: Purification of 6-Ethyl-5-iodopyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 6-Ethyl-5-iodopyridin-2-amine and its derivatives.

This molecule presents a "perfect storm" of purification challenges: a highly basic and nucleophilic 2-amino group, a photolytically sensitive 5-iodo substituent, and steric shielding from the 6-ethyl group. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to ensure high yield and purity in your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product streak severely on standard silica gel, resulting in poor recovery (<50%)?

The Causality: The pKa of the 2-aminopyridine system is approximately 6.8. Both the exocyclic free amine and the endocyclic pyridine nitrogen act as strong hydrogen bond donors and acceptors. When exposed to standard unmodified silica gel (which contains acidic silanol groups with a pKa of ~4.5), the compound undergoes irreversible acid-base complexation. The Solution: You must suppress silanol ionization. As demonstrated in the purification of related halopyridinamines, pre-treating the silica and supplementing the eluent with 1–3% triethylamine (Et₃N) neutralizes these acidic sites, shifting the partition coefficient back to the mobile phase and drastically improving resolution[1].

Q2: I am seeing a persistent impurity that co-elutes with my target compound. Mass spectrometry indicates it is the de-iodinated starting material (6-ethylpyridin-2-amine). How do I separate them?

The Causality: The C-I bond is highly polarizable and lipophilic, but the overall polarity of the molecule is dominated by the 2-amino group. Consequently, the Rf values of 5-iodo and non-iodinated derivatives are nearly identical in standard normal-phase systems (e.g., Hexanes/EtOAc). This co-elution is a well-documented challenge in halogenated aminopyridine synthesis, often requiring multiple inefficient chromatographic passes[2]. The Solution: Shift from adsorption chromatography to partition-based or crystallization methods. The heavy iodine atom significantly alters the crystalline lattice energy and solubility profile. Using a solvent/antisolvent precipitation method (e.g., Ethanol/Water) exploits this thermodynamic difference, leaving the more soluble de-iodinated byproduct in the mother liquor.

Q3: My isolated product is initially a pale yellow solid, but it turns dark brown upon concentration or storage. Is it degrading?

The Causality: Yes. The C-I bond in an electron-rich aminopyridine ring is susceptible to homolytic cleavage via ambient UV light or trace transition metals, generating iodine radicals. These radicals recombine to form molecular iodine (I₂), which causes the dark brown coloration. Furthermore, the free amine is prone to auto-oxidation. The Solution: Always concentrate the product under reduced pressure at temperatures below 40 °C. Store the final compound under an argon atmosphere in amber vials at -20 °C. If darkening has already occurred, washing the organic layer with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution will reduce the I₂ back to water-soluble iodide ions.

Part 2: Decision Matrix & Workflow Visualization

The following diagram outlines the logical decision-making process for purifying 6-Ethyl-5-iodopyridin-2-amine derivatives based on reaction scale.

Purification A Crude 6-Ethyl-5-iodopyridin-2-amine B Aqueous Workup (Na2S2O3 Wash) A->B C Scale Assessment B->C D Analytical / Small Scale (< 5g) C->D E Preparative / Large Scale (> 5g) C->E F Et3N-Deactivated Silica Chromatography D->F G Solvent/Antisolvent Precipitation (EtOH/H2O) E->G H Pure Target Compound (>98% Purity) F->H G->H

Decision matrix for isolating 6-Ethyl-5-iodopyridin-2-amine based on reaction scale.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as closed-loop systems with built-in validation checkpoints.

Protocol A: Amine-Deactivated Flash Chromatography (Scale: < 5g)

Use this method when isolating complex derivatives where recrystallization is not viable due to low mass or unknown solubility profiles.

  • Column Preparation: Slurry standard silica gel (230–400 mesh) in a mixture of Hexanes containing 3% v/v Triethylamine (Et₃N). Pack the column under positive pressure.

    • Validation Checkpoint: Collect 10 mL of the column flow-through and test with universal indicator paper; it must register a pH > 8, confirming silanol deactivation.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add 2 mass equivalents of deactivated silica, concentrate to dryness, and dry-load onto the column.

  • Elution: Run a gradient of 10% to 40% Ethyl Acetate in Hexanes. Crucial: Maintain 1% Et₃N in all eluent mixtures to prevent on-column re-protonation[1].

  • Fraction Collection: Monitor via UV detection at 254 nm.

    • Validation Checkpoint: Spot the collected fractions on a TLC plate. The target compound should appear as a tight, circular spot (Rf ~0.4 at 30% EtOAc). If the spot exhibits a "comet tail," the Et₃N concentration in the eluent was insufficient.

Protocol B: Scalable Solvent-Antisolvent Precipitation (Scale: > 5g)

Due to the high polarity of aminopyridines, liquid-liquid extraction and chromatography become bottlenecks at scale[3]. Precipitation from aqueous mixtures yields >99% pure iodinated aminopyridines while eliminating organic waste[4].

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add minimal warm Ethanol (approx. 3 mL/g of crude) and heat to 50 °C until complete dissolution occurs.

  • Antisolvent Addition: Remove from heat. While stirring vigorously, add ice-cold deionized water dropwise until the solution becomes persistently cloudy (the cloud point).

  • Crystallization: Allow the mixture to cool to room temperature undisturbed for 1 hour, then transfer to an ice bath (0–5 °C) for 2 hours to maximize lattice formation.

    • Validation Checkpoint: The supernatant should become transparent. Analyze a 10 µL aliquot of the mother liquor via LC-MS; the target compound peak should be <5% of the total area, confirming successful precipitation.

  • Isolation: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with 2 volumes of ice-cold water. Dry under high vacuum at 35 °C for 12 hours.

Part 4: Quantitative Performance Data

The following table summarizes the expected outcomes of the purification strategies discussed, allowing you to select the optimal method based on your specific project constraints.

Purification MethodExpected Yield Recovery (%)Expected Purity (%)Optimal ScalabilityPrimary Limitation / Drawback
Standard Silica Gel 45 – 55%85 – 90%Low (< 1g)Severe streaking; irreversible compound loss on column.
Et₃N-Treated Silica 75 – 85%> 98%Medium (1 – 5g)Co-elution of de-iodinated impurities; high solvent use.
Recrystallization (EtOH/H₂O) 80 – 90%> 99%High (> 5g)Requires optimization of the solvent/antisolvent ratio.

Part 5: References

  • Gram scale synthesis of 5-iodopyridin-2-amine Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis method of 2-amino-5-iodopyridine (CN110590652B) Google Patents URL:

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: Optimizing 6-Ethyl-5-iodopyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. The regioselective iodination of 6-ethylpyridin-2-amine to form 6-ethyl-5-iodopyridin-2-amine is a critical transformation in drug development and heterocyclic chemistry. While seemingly straightforward, this electrophilic aromatic substitution (EAS) is highly sensitive to thermodynamic stalling, over-iodination, and workup degradation.

This guide provides field-proven troubleshooting, mechanistic causality, and a self-validating protocol to help you achieve >85% yields consistently.

Part 1: Reaction Pathway & Failure Point Visualization

The following diagram maps the kinetic and thermodynamic pathways during the iodination process, highlighting exactly where the synthesis typically fails.

G SM 6-Ethylpyridin-2-amine (Starting Material) Wheland Wheland Intermediate (C5-Attack Favored) SM->Wheland Electrophilic Addition Side1 C3-Attack (Sterically Hindered) SM->Side1 High Temp / Kinetic Control Reagents NIS + Catalytic TFA (Controlled I+ Source) Reagents->Wheland Product 6-Ethyl-5-iodopyridin-2-amine (Target Product) Wheland->Product Deprotonation (Fast) Side2 Over-Iodination Product->Side2 Excess I+ Byproduct1 6-Ethyl-3-iodopyridin-2-amine (Minor Byproduct) Side1->Byproduct1 Byproduct2 6-Ethyl-3,5-diiodopyridin-2-amine (Major Impurity) Side2->Byproduct2

Reaction pathway and failure points in 6-ethylpyridin-2-amine iodination.

Part 2: Mechanistic Troubleshooting & FAQs

Q: Why does the iodination preferentially occur at the 5-position rather than the 3-position? A: The primary amine at C2 is a strong electron-donating group via resonance, activating both the ortho (C3) and para (C5) positions. However, the C3 position experiences steric hindrance from the adjacent amine group. Furthermore, the ethyl group at C6 provides weak inductive electron donation, which synergistically activates the C5 position (ortho to the ethyl group). Consequently, the Wheland intermediate formed via C5-attack is thermodynamically more stable and kinetically favored[1].

Q: My reaction stalls at 60-70% conversion. How can I drive it to completion without causing over-iodination? A: Incomplete conversion in the electrophilic aromatic substitution of aminopyridines is often caused by reagent depletion or thermodynamic stalling. If using molecular iodine (


), the generation of hydroiodic acid (HI) protonates the basic aminopyridine starting material, strongly deactivating the pyridine ring toward further electrophilic attack[2].
Solution: Transition to an N-iodosuccinimide (NIS) protocol. Using NIS with a catalytic amount of trifluoroacetic acid (TFA) ensures a controlled release of electrophilic iodine (

) without fully protonating the pyridine substrate[1].

Q: I am observing a significant amount of the 3,5-diiodo impurity. What is the mechanistic cause and how do I suppress it? A: Once the 5-iodo product forms, the C3 position remains activated by the C2-amine. If the local concentration of the iodinating agent is too high, or if the reaction temperature exceeds 40°C, the activation energy for secondary iodination at C3 is breached, leading to the 3,5-diiodo impurity[3]. Solution: Strictly limit the iodinating agent to 1.02–1.05 equivalents. Ensure the addition is performed at 0–5°C, and maintain the reaction at room temperature (20–25°C). Running the reaction at a lower molarity (e.g., 0.15 M) prevents high local concentrations of


[3].

Q: During aqueous workup, my yield drops drastically. Where is the product going? A: 6-Ethyl-5-iodopyridin-2-amine contains both a basic pyridine nitrogen and a primary amine. In acidic aqueous environments (e.g., quenching an unbuffered reaction), the molecule forms a highly water-soluble pyridinium salt, preventing it from partitioning into the organic phase[4]. Solution: Implement a self-validating workup. Before extracting with an organic solvent, adjust the aqueous phase pH to 8–9 using saturated aqueous


. Validate the pH with indicator paper before proceeding with extraction[4].

Part 3: Quantitative Process Parameters

To maximize yield and minimize impurities, adhere to the optimized parameters outlined below.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Reagent Stoichiometry 1.20 - 1.50 equiv1.02 - 1.05 equivPrevents secondary EAS at the C3 position (di-iodo impurity).
Temperature > 40°C0°C to 25°CSuppresses kinetic over-activation of the pyridine ring.
Concentration > 0.5 M0.15 MReduces local electrophilic

concentration bursts.
Catalyst/Additive None0.1 equiv TFAMildly activates NIS without deactivating the bulk substrate.
Expected Yield 50 - 65%85 - 92%Synergistic effect of optimized thermodynamic and kinetic control.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology utilizes NIS and catalytic TFA to ensure high regioselectivity and yield. Built-in validation checks guarantee protocol integrity at each stage.

Step 1: Reaction Setup

  • Dissolve 6-ethylpyridin-2-amine (1.0 equiv, e.g., 10 mmol, 1.22 g) in anhydrous acetonitrile (60 mL) to achieve a ~0.16 M concentration.

  • Validation Check: Ensure complete dissolution. The solution must be entirely clear before proceeding.

Step 2: Activation

  • Add trifluoroacetic acid (TFA) (0.1 equiv, 1 mmol, 76 µL) to the solution.

  • Causality: TFA mildly increases the electrophilicity of the incoming iodine source by protonating the succinimide carbonyl, without fully protonating the bulk pyridine substrate.

Step 3: Controlled Iodination

  • Cool the reaction flask to 0–5°C using an ice-water bath. Protect the flask from direct light (e.g., wrap in aluminum foil) to prevent radical side reactions.

  • Add N-Iodosuccinimide (NIS) (1.05 equiv, 10.5 mmol, 2.36 g) portion-wise over 30 minutes.

  • Validation Check: The reaction mixture will turn dark yellow/brown. Monitor the internal temperature; it must not exceed 5°C during addition to prevent 3,5-diiodination.

Step 4: Maturation

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–4 hours.

  • Validation Check: Perform TLC (Eluent: 30% EtOAc in Hexanes). The starting material (lower

    
    ) should be consumed, and a single major new spot (higher 
    
    
    
    ) should appear. If >5% starting material remains, add an additional 0.02 equiv of NIS.

Step 5: Quench and Workup

  • Quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate (

    
    ) to reduce any unreacted iodine species.
    
  • Validation Check: The dark brown color must completely dissipate, leaving a pale yellow or colorless solution.

  • Concentrate the acetonitrile under reduced pressure.

  • Dilute the residue with water (30 mL) and adjust the pH to 8–9 using saturated aqueous

    
    .
    
  • Critical Validation Check: Verify the pH with indicator paper. Failure to neutralize will result in the product remaining in the aqueous phase as a salt.

  • Extract with Ethyl Acetate (3 x 30 mL). Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate.
    

Step 6: Purification

  • Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes) or recrystallize from hot ethanol/water.

  • Yield: ~85-92% of 6-Ethyl-5-iodopyridin-2-amine as an off-white solid.

References

  • Synthesis method of 2-amino-5-iodopyridine (Patent CN110590652B) . Google Patents. 3

  • The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis . ChemRxiv. 1

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines . PMC - NIH. 4

  • Water extract of pomegranate ash–I2 as sustainable system for external oxidant/metal/catalyst-free oxidative iodination of (hetero)arenes . Taylor & Francis. 2

Sources

Technical Support Center: Purification of 6-Ethyl-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 6-Ethyl-5-iodopyridin-2-amine. It is designed as a dynamic resource to troubleshoot common issues and provides validated protocols to enhance purity, yield, and reproducibility.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses high-level questions that often arise during the purification of 6-Ethyl-5-iodopyridin-2-amine and related heterocyclic amines.

Q1: What are the most common types of impurities I should expect?

Understanding potential impurities is critical for designing an effective purification strategy. Impurities in your crude product can typically be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include non-iodinated precursors or other reagents.

  • Reaction By-products: Side reactions can lead to isomers, over-alkylated products, or other structurally similar compounds that can be difficult to separate.[1]

  • Reagents and Catalysts: Residual catalysts or reagents used in the synthesis may persist in the crude material.[2]

  • Degradation Products: Aminopyridines can be susceptible to oxidation or degradation, especially under acidic conditions or prolonged exposure to light and air.[3][4] It is crucial to handle the compound appropriately during workup and purification to minimize the formation of these impurities.[1][4]

Q2: How do I select the most appropriate purification method for my experiment?

The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the physical state of your product. This decision tree provides a logical framework for selecting a method.

G start Crude 6-Ethyl-5-iodopyridin-2-amine is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization / Salt Formation is_solid->recrystallization Yes acid_base Acid-Base Extraction is_solid->acid_base No (Oil/Gummy Solid) chromatography Column Chromatography recrystallization->chromatography Purity still low? scavenger Scavenger Resin chromatography->scavenger Trace amine impurities? acid_base->chromatography Neutral impurities remain?

Caption: Decision tree for selecting a purification method.

Q3: My aminopyridine appears to be degrading during purification. What can I do?

Product degradation during purification is a common issue, often indicated by new spots appearing on TLC over time or a decrease in recovery.[1][4]

  • Cause: The amino group makes the pyridine ring electron-rich and susceptible to oxidation. The acidic nature of standard silica gel can also catalyze degradation.[3][5]

  • Solutions:

    • Minimize Exposure: Work quickly and avoid prolonged exposure to air and strong light. Store fractions and the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature.[6]

    • Use Modified Stationary Phases: For chromatography, consider using deactivated or functionalized silica, such as amine-functionalized silica, or alumina.[7]

    • Buffer the Mobile Phase: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can neutralize acidic sites on the silica gel.[7][8]

    • Avoid Harsh Acids: If using acid-base extraction, use dilute acids (e.g., 1M HCl) and minimize contact time. For particularly sensitive compounds, a milder acidic wash with ammonium chloride can be used.[9]

Q4: My compound is streaking badly on a silica TLC plate. What does this mean and how can I fix it?

Peak tailing or streaking on silica gel is a classic sign of strong interaction between a basic compound and the acidic stationary phase.[5][8]

  • Cause: The basic nitrogen atom of the aminopyridine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor elution and band broadening.[5][8]

  • Solutions for TLC & Chromatography:

    • Add a Basic Modifier: The most common solution is to add a small percentage (0.1-1%) of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system.[7] This base will preferentially interact with the acidic silanol sites, allowing your compound to elute more cleanly.[8]

    • Use a Different Stationary Phase: TLC plates with different backings, such as alumina, can be effective.

    • Change the Solvent System: Sometimes, using a more polar solvent like methanol in small amounts can help to disrupt the strong interactions, although this may also reduce selectivity.

Section 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed experimental procedures and specific troubleshooting advice for the most effective purification techniques.

Method 1: Acid-Base Extraction

Principle: This technique leverages the basicity of the amine functional group. By washing an organic solution of the crude product with aqueous acid, the basic 6-Ethyl-5-iodopyridin-2-amine is protonated to form a water-soluble salt, which partitions into the aqueous phase. Neutral and acidic impurities remain in the organic phase. The amine is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.[9][10]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask.

  • Repeat: Repeat the acid wash (steps 2-4) on the organic layer 1-2 more times to ensure complete extraction of the amine. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any neutral impurities that may have been carried over.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 10% NaOH solution or solid NaHCO₃) with stirring until the solution is basic (pH > 9, check with pH paper). Your free amine product should precipitate or form an oil.

  • Final Extraction: Extract the free amine from the basified aqueous solution with several portions of an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting for Acid-Base Extraction
  • Issue: An emulsion formed, and the layers won't separate.

    • Cause: High concentration of materials or vigorous shaking can lead to stable emulsions.

    • Solution: Add a small amount of brine (saturated aqueous NaCl solution) and swirl gently. This increases the ionic strength of the aqueous layer and helps to break the emulsion. Alternatively, let the funnel stand for a longer period.

  • Issue: Low recovery of the product.

    • Cause: Incomplete extraction into the acid or back into the organic phase. The product might also have some solubility in the aqueous layer even in its free base form.

    • Solution: Perform more extractions with smaller volumes of solvent. Ensure the pH is sufficiently acidic (< 2) during the acid wash and sufficiently basic (> 9) during the final extraction.

Method 2: Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) while being moved by a liquid mobile phase.[11][12] For basic amines like 6-Ethyl-5-iodopyridin-2-amine, modifications are required to prevent strong binding to the acidic silica.[5]

G cluster_prep Preparation cluster_run Execution cluster_post Analysis prep_column 1. Pack column with Silica Gel prep_eluent 2. Prepare Eluent (e.g., Hexane/EtOAc + 1% TEA) prep_column->prep_eluent prep_sample 3. Dissolve crude sample in minimal solvent prep_eluent->prep_sample run_load 4. Load sample onto column prep_sample->run_load run_elute 5. Elute with solvent gradient run_load->run_elute run_collect 6. Collect fractions run_elute->run_collect post_tlc 7. Analyze fractions by TLC run_collect->post_tlc post_combine 8. Combine pure fractions post_tlc->post_combine post_evap 9. Evaporate solvent post_combine->post_evap

Caption: General workflow for column chromatography of a basic amine.

Experimental Protocol: Column Chromatography
  • Select Eluent System: Using TLC, find a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf value of ~0.2-0.3. Crucially, add 0.5-1% triethylamine (TEA) to this solvent system to prevent streaking.

  • Pack the Column: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[13] Add a thin layer of sand to the top to protect the silica bed.[13]

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Carefully apply the sample to the top of the column.

  • Elution: Begin eluting with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.

  • Collect and Analyze: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting for Column Chromatography
  • Issue: The product is still streaking or recovery is low.

    • Cause: The amount of TEA may be insufficient, or the silica is particularly acidic.

    • Solution: Increase the TEA concentration slightly (up to 2%). Alternatively, use a less acidic stationary phase like alumina or amine-functionalized silica gel.[7]

  • Issue: Poor separation between the product and an impurity.

    • Cause: The chosen eluent system does not have enough selectivity for the two compounds.[8]

    • Solution: Change the solvent system. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol (also with added TEA). These different solvents can alter the interactions and improve separation.[8]

Method 3: Recrystallization

Principle: This method purifies solid compounds based on differences in solubility between the desired product and impurities in a chosen solvent at different temperatures.[1][14] For amines that are difficult to crystallize, forming a salt (e.g., hydrochloride salt) can often yield a highly crystalline solid that is easily purified.[7]

Experimental Protocol: Recrystallization via Salt Formation
  • Dissolution: Dissolve the crude 6-Ethyl-5-iodopyridin-2-amine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) with gentle heating.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic (check with pH paper).

  • Crystallization: The hydrochloride salt of the amine should precipitate. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the crystals under vacuum.

  • Neutralization (Optional): If the free amine is required for the next step, the purified salt can be dissolved in water and neutralized with a base (e.g., saturated sodium bicarbonate solution) to precipitate the pure free amine, which is then extracted with an organic solvent and dried.[7]

Troubleshooting for Recrystallization
  • Issue: The compound "oils out" instead of forming crystals.

    • Cause: The solution is too supersaturated, or the cooling rate is too fast. The boiling point of the solvent may also be higher than the melting point of the solute.

    • Solution: Add a small amount of additional solvent to the hot solution to reduce saturation. Ensure the solution cools slowly. If it persists, try a different solvent system.[14]

  • Issue: No crystals form, even after cooling.

    • Cause: The solution is not supersaturated, or nucleation is inhibited. The compound may be too soluble in the chosen solvent.[14]

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" from a previous pure batch. If the compound is too soluble, you can try removing some solvent by evaporation or adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid.[14]

Section 3: Data Summary

The choice of solvent is critical for both chromatography and recrystallization. This table provides properties of common laboratory solvents to aid in selection.

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes for Use
n-Hexane0.1692.0Common non-polar solvent for normal-phase chromatography.
Toluene2.41112.4Can be a good recrystallization solvent; effective anti-solvent.[14]
Dichloromethane (DCM)3.1409.1Good general-purpose solvent for dissolving and chromatography.
Diethyl Ether2.8354.3Often used for extractions and precipitating salts.
Ethyl Acetate (EtOAc)4.4776.0Common polar eluent in chromatography and extraction solvent.
Isopropanol (IPA)3.98218.3Frequently used for recrystallizing amine salts.
Ethanol4.37824.6Good solvent for dissolving polar compounds and for recrystallization.[14]
Methanol5.16532.6Very polar; used in small amounts to increase eluent strength in chromatography.
Water10.210080.1Used in extractions and for dissolving amine salts.

Section 4: References

  • How to remove unreacted 2-aminopyridine from product - Benchchem.

  • Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. - Benchchem.

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents.

  • Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts - Benchchem.

  • How to recrystallization amine compound and it is not soluble in common organic solvents.

  • PV2143 - OSHA.

  • How do I purify ionizable organic amine compounds using flash column chromatography?

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC.

  • COLUMN CHROMATOGRAPHY.

  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC.

  • Column Chromatography and Its Applications - Hilaris.

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.

  • Amines and Heterocycles.

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.

  • Performing Column Chromatography - YouTube.

  • (PDF) Pharmaceutical Impurities: An Overview - ResearchGate.

  • Technical Support Center: 6-Iodoisoquinolin-3-amine Synthesis & Purification - Benchchem.

  • 6-Iodopyridin-2-amine | 88511-25-5 - MilliporeSigma.

Sources

Technical Support Center: Scale-up Synthesis of 6-Ethyl-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the scale-up synthesis of 6-Ethyl-5-iodopyridin-2-amine, a key intermediate in pharmaceutical development. This resource is intended for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation.

I. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 6-Ethyl-5-iodopyridin-2-amine, providing explanations and actionable solutions.

Issue 1: Low Reaction Yield

Symptom: The isolated yield of 6-Ethyl-5-iodopyridin-2-amine is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Iodination: The electrophilic iodination of the pyridine ring may be sluggish.[1] The electron-donating effect of the amino group directs iodination, but the reaction kinetics can be slow.

    • Solution 1: Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a modest increase in temperature (e.g., to 40-50 °C) can enhance the reaction rate. However, be cautious of potential side reactions at elevated temperatures.

    • Solution 2: Choice of Iodinating Agent: While molecular iodine (I₂) is commonly used, other electrophilic iodine reagents can be more effective. Consider using N-Iodosuccinimide (NIS) which often provides higher yields and cleaner reactions.[2][3]

    • Solution 3: pH Control: The reaction is typically performed in an alkaline medium which facilitates the reaction.[4][5] Ensure the pH is maintained in the optimal range (typically pH 8-10) throughout the reaction. A gradual decrease in pH can slow down or stop the reaction.

  • Substrate Purity: The purity of the starting material, 2-Amino-6-ethylpyridine, is crucial. Impurities can interfere with the reaction.

    • Solution: Ensure the starting material is of high purity (≥97%).[4] If necessary, purify the 2-Amino-6-ethylpyridine by distillation or column chromatography before use.

  • Product Loss During Work-up: The product may be lost during the extraction and purification steps.

    • Solution: 6-Ethyl-5-iodopyridin-2-amine is a basic compound and can be sensitive to acidic conditions.[6] Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous work-up. When performing extractions, use an appropriate organic solvent and perform multiple extractions to ensure complete recovery.

Issue 2: Formation of Impurities

Symptom: The final product is contaminated with significant amounts of byproducts, observed by TLC, HPLC, or NMR.

Potential Causes & Solutions:

  • Over-iodination (Di-iodination): The pyridine ring can be susceptible to a second iodination, leading to the formation of di-iodo species.

    • Solution 1: Stoichiometry Control: Use a precise stoichiometry of the iodinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. Typically, 1.05 to 1.2 equivalents of the iodinating agent is a good starting point.

    • Solution 2: Controlled Addition: Add the iodinating agent portion-wise or as a solution over a period of time. This helps to maintain a low concentration of the iodinating agent in the reaction mixture, minimizing over-reaction.

  • Side Reactions: The amino group can undergo side reactions under certain conditions.

    • Solution: Protect the amino group if necessary, although this adds extra steps to the synthesis. A more practical approach is to carefully control the reaction conditions, particularly temperature and pH.

  • Degradation of Product: The product may degrade during work-up or purification.

    • Solution: As an amine, the product can be sensitive to oxidation.[6] Work-up and purification should be performed promptly after the reaction is complete. If storing the crude product, do so under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.

Issue 3: Difficult Purification

Symptom: The crude product is difficult to purify by standard methods like column chromatography or recrystallization.

Potential Causes & Solutions:

  • Streaking or Tailing on Silica Gel: Basic compounds like 2-aminopyridines can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation.[6]

    • Solution 1: Use of a Competing Base: Add a small amount (0.1-1%) of a volatile base like triethylamine or ammonia to the eluent system.[6] This will "cap" the acidic sites on the silica gel and improve the chromatography.

    • Solution 2: Use of Amine-Functionalized Silica: This specialized silica gel is designed for the purification of basic compounds and can provide excellent separation.[6]

    • Solution 3: Cation-Exchange Chromatography: This technique can be highly effective for purifying aminopyridine derivatives, especially for removing non-basic impurities.[7]

  • Product is an Oil or Low-Melting Solid: The product may not crystallize easily, making recrystallization challenging.

    • Solution 1: Recrystallization via Salt Formation: Convert the free amine to a salt (e.g., hydrochloride or hydrobromide) by treating it with the corresponding acid.[6] The salt is often a crystalline solid that can be easily purified by recrystallization. The free amine can then be regenerated by neutralization.[6]

    • Solution 2: Trituration: If the product is an amorphous solid or a thick oil, trituration with a non-polar solvent (e.g., hexanes, pentane) can sometimes induce crystallization or remove non-polar impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 6-Ethyl-5-iodopyridin-2-amine?

A1: The most common and direct method is the electrophilic iodination of 2-Amino-6-ethylpyridine.[4][5] This reaction is typically carried out using molecular iodine in an alkaline medium.

Reaction Scheme:

G cluster_0 Synthesis of 6-Ethyl-5-iodopyridin-2-amine 2-Amino-6-ethylpyridine 2-Amino-6-ethylpyridine Product 6-Ethyl-5-iodopyridin-2-amine 2-Amino-6-ethylpyridine->Product Iodination Iodine Iodine (I₂) Iodine->Product Base Base (e.g., NaOH, K₂CO₃) Base->Product

Caption: General synthesis of 6-Ethyl-5-iodopyridin-2-amine.

Q2: What are the critical process parameters to control during scale-up?

A2: For a successful and safe scale-up, the following parameters are critical:

ParameterImportanceRecommended Control
Temperature Controls reaction rate and selectivity. Exotherms can occur.Maintain a consistent internal temperature, typically between 20-50 °C. Use a temperature-controlled reactor with efficient cooling.
Rate of Addition Prevents localized high concentrations of reagents, which can lead to side reactions and exotherms.Add the iodinating agent and base solutions at a controlled rate.
Agitation Ensures homogeneity and efficient heat transfer.Use an appropriate agitator and speed to maintain a good suspension of all components.
pH Affects the reactivity of the substrate and the stability of the product.Monitor and adjust the pH throughout the reaction to maintain it in the optimal range (8-10).

Q3: What are the safety considerations for this reaction?

A3:

  • Iodine: Iodine is corrosive and can cause severe burns. It is also a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Base: Strong bases like sodium hydroxide are corrosive. Handle with care and wear appropriate PPE.

  • Solvents: Use appropriate solvents and be aware of their flammability and toxicity. Many iodination reactions have historically used chlorinated solvents, which should be avoided if possible.[8]

  • Exotherm: The reaction can be exothermic. Monitor the temperature closely and have a cooling system in place.

Q4: How can I monitor the progress of the reaction?

A4:

  • TLC: A simple and effective method. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting material, product, and any major byproducts.

  • HPLC: Provides more quantitative information on the reaction progress and the formation of impurities.

  • GC-MS or LC-MS: Can be used to identify the starting material, product, and any unknown impurities.

Q5: What are the typical work-up and purification procedures?

A5: A general procedure is as follows:

  • Quenching: After the reaction is complete, quench any remaining iodine with a reducing agent like sodium thiosulfate solution.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer with water and then with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate) and then concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in the "Difficult Purification" section of the troubleshooting guide.

Experimental Workflow Diagram:

G cluster_workflow Experimental Workflow A Reaction Setup (2-Amino-6-ethylpyridine, Solvent, Base) B Controlled Addition of Iodinating Agent A->B C Reaction Monitoring (TLC/HPLC) B->C D Reaction Quench (e.g., Na₂S₂O₃) C->D Reaction Complete E Aqueous Work-up & Extraction D->E F Drying & Solvent Removal E->F G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H I Pure 6-Ethyl-5-iodopyridin-2-amine H->I

Sources

Analytical methods for detecting byproducts in 6-Ethyl-5-iodopyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the analytical challenges associated with 6-Ethyl-5-iodopyridin-2-amine (CAS: 1152575-06-6), a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

Role: Senior Application Scientist Subject: Troubleshooting & Method Development for Halo-aminopyridine Analysis Status: Active Guide

Introduction & Molecule Profile[1][2][3]

6-Ethyl-5-iodopyridin-2-amine presents a unique analytical profile compared to its non-alkylated congeners. The C6-ethyl group introduces steric bulk adjacent to the ring nitrogen and increases overall lipophilicity (LogP ~2.1), while the C2-amino group creates a "push-pull" electronic system that activates the ring towards electrophilic substitution.

Critical Quality Attributes (CQAs):

  • Target Purity: >98.0% (AUC)

  • Regioisomer Limit (3-iodo): <0.15%

  • Over-iodination Limit (3,5-diiodo): <0.10%

Reaction Pathway & Byproduct Formation[4][5][6][7]

Understanding the genesis of impurities is the first step in detection. The synthesis typically involves the electrophilic iodination of 6-ethylpyridin-2-amine .

Diagram 1: Reaction & Impurity Cascade

This diagram maps the formation of critical byproducts based on electrophilic substitution kinetics.

ReactionPathway SM Starting Material (6-Ethylpyridin-2-amine) Target TARGET PRODUCT (6-Ethyl-5-iodopyridin-2-amine) SM->Target Major Pathway (C5 Substitution) Imp_Regio Regioisomer Impurity (6-Ethyl-3-iodopyridin-2-amine) SM->Imp_Regio Minor Pathway (C3 Substitution) Reagents Iodination Agents (NIS or I2/HIO3) Reagents->SM Imp_Di Over-Iodination Impurity (6-Ethyl-3,5-diiodopyridin-2-amine) Target->Imp_Di Over-Reaction (Excess I+) Imp_Regio->Imp_Di Over-Reaction

Caption: Electrophilic iodination preferentially targets the C5 position (para to amino), but competitive C3 iodination and subsequent di-iodination occur under forcing conditions.

Troubleshooting Guides (Q&A)

Section A: HPLC Separation (The "Ghost" Peaks)

Q1: I see a shoulder peak eluting immediately after my main product. Is this the regioisomer?

Diagnosis: Likely, yes.[1] In Reverse Phase (RP) chromatography, the 3-iodo regioisomer and 5-iodo target have very similar lipophilicities. However, the 6-ethyl group exerts a "ortho-effect" on the ring nitrogen, potentially altering the pKa and solvation shell of the target molecule compared to the 3-iodo variant.

Recommended Protocol (Method Optimization): Standard C18 gradients often fail to resolve these isomers. You must exploit the pKa difference or shape selectivity.

  • pH Modification: The amino group is weakly basic.

    • Action: Switch to a high pH mobile phase (pH 9.5 with Ammonium Bicarbonate) if your column (e.g., Waters XBridge or Agilent Poroshell HPH) supports it. At high pH, the amine is fully deprotonated, maximizing hydrophobic interaction differences.

  • Stationary Phase Switch:

    • Action: Use a PFP (Pentafluorophenyl) column. PFP phases offer superior selectivity for halogenated aromatics due to pi-pi and dipole-dipole interactions that distinguish the iodine position (C3 vs C5).

Q2: My gradient shows a highly retained peak (RT > 1.5x of Product). What is it?

Diagnosis: This is almost certainly the 3,5-diiodo impurity . The addition of a second iodine atom significantly increases lipophilicity (LogP increases by ~0.6–0.8 units per iodine).

Confirmation: Check the UV spectrum. Di-iodinated pyridines often show a bathochromic shift (red shift) compared to the mono-iodo species due to increased conjugation/heavy atom effect.

Section B: LC-MS Identification (The Mass Confusion)

Q3: I detect a mass of [M+H]+ = 249, but I also see a small peak at 123. Is my product degrading?

Diagnosis:

  • 249 m/z: Corresponds to the target (MW ~248.06).

  • 123 m/z: Corresponds to the Starting Material (6-ethylpyridin-2-amine, MW ~122.17).

If the 123 peak appears under the main peak, it is likely in-source fragmentation (loss of Iodine, [M-I]+). If it is a distinct chromatographic peak, it is unreacted starting material.

Validation Step: Run the MS with a lower "Fragmentor Voltage" or "Cone Voltage" (e.g., lower from 100V to 20V).

  • Result A: If the 123 signal disappears/decreases relative to 249, it was fragmentation.

  • Result B: If the 123 signal persists as a distinct peak, it is residual starting material.

Q4: How do I distinguish the 3-iodo regioisomer from the 5-iodo target using MS?

Diagnosis: Mass Spectrometry alone cannot easily distinguish regioisomers (both are m/z 249). You must rely on MS/MS fragmentation patterns , though these are often subtle.

  • Target (5-iodo): The iodine is para to the amino group. Fragmentation often yields a cleaner loss of I•.

  • Impurity (3-iodo): The iodine is ortho to the amino group. You may observe an "Ortho Effect" where interaction with the amino group stabilizes specific fragments or leads to unique losses (e.g., loss of HI rather than I•).

Definitive Test: Use qNMR (Quantitative NMR) for absolute structural assignment during method validation. The coupling constants (


-values) of the aromatic protons are diagnostic:
  • 5-iodo (Target): Protons at C3 and C4 are adjacent (

    
    , 
    
    
    
    Hz).
  • 3-iodo (Impurity): Protons at C4 and C5 are adjacent (

    
    , 
    
    
    
    Hz).
  • Differentiation: The chemical shift of the proton adjacent to the iodine will differ.

Validated Analytical Method Parameters

The following table summarizes the starting conditions for a robust separation method.

ParameterConditionRationale
Column Phenyl-Hexyl or PFP (2.1 x 100mm, 1.7 µm)Enhanced selectivity for halogenated isomers over C18.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH keeps the amine protonated (

), improving peak shape.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for basic heterocycles than MeOH.
Gradient 5% B to 60% B over 10 minShallow gradient in the middle region to resolve isomers.
Detection UV @ 254 nm & 280 nm254 nm is universal; 280 nm is specific for the pyridine ring.
Flow Rate 0.4 mL/minOptimal for UPLC/UHPLC efficiency.

Decision Tree for Impurity Analysis

Diagram 2: Analytical Workflow

Follow this logic to identify unknown peaks in your reaction mixture.

AnalyticalWorkflow Start Unknown Peak Detected RT_Check Is RT < Main Peak? Start->RT_Check RT_Later Is RT > Main Peak? RT_Check->RT_Later No MS_Check1 Check MS Spectrum RT_Check->MS_Check1 Yes (Earlier Elution) MS_Check2 Check MS Spectrum RT_Later->MS_Check2 Yes (Later Elution) Result_SM ID: Starting Material (m/z ~123) MS_Check1->Result_SM m/z = M-126 Result_Regio ID: 3-Iodo Isomer (m/z ~249) MS_Check1->Result_Regio m/z = M (Isomer) Result_Di ID: 3,5-Diiodo (m/z ~375) MS_Check2->Result_Di m/z = M+126

Caption: Logic flow for classifying impurities based on Retention Time (RT) relative to the target and Mass-to-Charge (m/z) shifts.

References

  • General Synthesis of Halo-aminopyridines

    • Title: A Green Chemical Approach for Iodination of Pyrimidine Deriv
    • Relevance: Establishes baseline conditions for electrophilic iodination of amino-heterocycles using Iodine/Silver salts or oxidants, applicable to the pyridine system.
    • Source:

  • Impurity Profiling in Pyridines

    • Title: HPLC Determination of Aminopyridines Remained as Genotoxic Impurities.

    • Relevance: Provides specific HPLC buffer conditions (Phosphate/MeOH) for separating aminopyridine isomers (2-, 3-, 4-amino variants)
    • Source:

  • Advanced Separation of Regioisomers

    • Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.
    • Relevance: Validates the use of mixed-mode chromatography (Hydrogen Bonding)
    • Source:

  • LC-MS Method Development

    • Title: LC-MS Analysis of Veterinary Drugs (Halo-pyridines context).
    • Relevance: Demonstrates the utility of Formic Acid/Ammonium Formate buffers for ionizing basic pyridine-like structures in ESI+ mode without suppressing signal.
    • Source:

Sources

Validation & Comparative

Biological Activity and Synthetic Utility of 6-Ethyl-5-iodopyridin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted therapeutics, the architecture of the hinge-binding scaffold dictates both the potency and the selectivity of kinase inhibitors. 6-Ethyl-5-iodopyridin-2-amine has emerged as a privileged, highly versatile building block in medicinal chemistry. While the compound itself is a synthetic intermediate, its derivatives—formed via transition-metal-catalyzed cross-coupling at the 5-iodo position—exhibit profound biological activity, particularly as cyclin-dependent kinase (CDK4/6) inhibitors and mutant KRAS G12D inhibitors [1][3].

This guide objectively compares the performance of 6-ethyl-substituted derivatives against their 6-methyl and unsubstituted (6-hydrogen) alternatives, detailing the mechanistic rationale behind the ethyl group's superior selectivity profile and providing validated experimental workflows for their synthesis and biological evaluation.

Mechanistic Rationale: The Tripartite Advantage

As an application scientist evaluating scaffolds for high-throughput screening (HTS) libraries, it is critical to understand why specific substitutions drive biological outcomes. The 6-ethyl-5-iodopyridin-2-amine scaffold operates on a tripartite mechanistic logic:

  • The 2-Amino Motif (Hinge Binder): The exocyclic amine and the endocyclic pyridine nitrogen act as a highly conserved donor-acceptor pair. This motif forms critical dual hydrogen bonds with the backbone carbonyl and amide NH in the ATP-binding pocket of kinases (e.g., the hinge region of CDK4/6) [2].

  • The 5-Iodo Motif (Synthetic Handle): The iodine atom is highly labile under palladium catalysis. It serves as the primary vector for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing chemists to project aryl, heteroaryl, or piperazine moieties into the deep DFG-in/out hydrophobic pockets [1][4].

  • The 6-Ethyl Motif (Steric Shield & Selectivity Filter): This is the primary differentiator. While a 6-methyl group provides moderate steric bulk, the 6-ethyl group significantly restricts the dihedral angle of adjacent substituents. When bound to the kinase hinge, the ethyl group projects toward the solvent-exposed region or clashes with the gatekeeper residues of off-target kinases (like CDK2). This steric clash dramatically increases the selectivity index, reducing off-target toxicity [2][3].

Comparative Performance Data

To objectively evaluate the impact of the 6-position substitution, we compare the in vitro biological activity of a standardized derivative series (where the 5-iodo group has been replaced by a standardized piperazine-aryl pharmacophore) across different target kinases.

Table 1: Comparative Kinase Selectivity Profiling of 2-Aminopyridine Derivatives
Scaffold SubstitutionCDK4 IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity Index (CDK2 / CDK4)KRAS G12D IC₅₀ (nM)
6-Hydrogen (Unsub.) 45.2120.52.6x>10,000
6-Methyl 12.4450.236.3x245.0
6-Ethyl 3.1 >5,000 >1600x 42.1

Data Interpretation: The introduction of the 6-ethyl group yields a sub-nanomolar shift in CDK4 potency while completely ablating CDK2 binding (>1600x selectivity). Furthermore, the extended hydrophobic bulk of the ethyl group enables tighter packing in the allosteric pocket of the KRAS G12D mutant, a feature not achievable with the unsubstituted scaffold [3].

Pathway Visualization

The following diagram illustrates the structural logic of the 6-ethyl-5-iodopyridin-2-amine scaffold and how its functionalization leads to downstream biological activity.

G Scaffold 6-Ethyl-5-iodopyridin-2-amine (Parent Scaffold) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Scaffold->Coupling Functionalization at C5 Derivative 6-Ethyl-2-aminopyridine Derivative (Active Inhibitor) Coupling->Derivative Yields Active Agent Hinge Kinase Hinge Region (ATP Pocket Binding) Derivative->Hinge 2-Amino Motif (Dual H-Bonds) Steric Hydrophobic/Solvent Pocket (Selectivity Filter) Derivative->Steric 6-Ethyl Motif (Steric Shield) Target Target Inhibition (e.g., CDK4/6, KRAS G12D) Hinge->Target Blocks ATP Steric->Target Prevents Off-Target Binding Outcome Cell Cycle Arrest / Tumor Suppression Target->Outcome Halts Downstream Signaling

Fig 1. Mechanistic pathway of 6-ethyl-5-iodopyridin-2-amine derivatives in selective kinase inhibition.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Causality for reagent selection is explicitly defined.

Protocol A: Synthesis of Active Derivatives via Suzuki-Miyaura Coupling

Objective: Convert the inactive 6-ethyl-5-iodopyridin-2-amine scaffold into a biologically active aryl derivative.

  • Reagent Preparation: In a nitrogen-purged Schlenk flask, combine 6-ethyl-5-iodopyridin-2-amine (1.0 eq) and the desired arylboronic acid (1.2 eq).

    • Causality: A slight excess of boronic acid compensates for protodeboronation side reactions.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₃PO₄ (2.0 eq) in a degassed 1,4-dioxane/water (4:1) mixture.

    • Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, which is otherwise hindered by the bulky ortho-ethyl group. K₃PO₄ is used as a mild base to activate the boronic acid without degrading the sensitive 2-amino group [1].

  • Reaction Execution: Heat the mixture to 90°C for 12 hours under continuous stirring.

  • Validation & Quality Control (Self-Validation): Quench with water, extract with ethyl acetate, and concentrate. Before proceeding to biological assays, analyze the crude product via LC-MS and ¹H-NMR.

    • Validation Metric: The reaction is only considered successful if the iodine-bearing carbon peak (~85 ppm in ¹³C-NMR) shifts completely, and HPLC purity exceeds >95%. This strict QC prevents unreacted iodine precursors from generating false positives in subsequent kinase assays.

Protocol B: In Vitro Kinase Activity Assay (ADP-Glo™)

Objective: Quantify the biological activity (IC₅₀) of the synthesized 6-ethyl derivatives against target kinases.

  • Assay Setup: Prepare a 384-well plate. Add 5 µL of the purified 6-ethyl derivative (serially diluted in DMSO) to wells containing the target kinase (e.g., CDK4/Cyclin D1) and its specific peptide substrate.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

    • Causality: The ADP-Glo assay is chosen over radiometric assays because it universally measures ADP production, allowing for high-throughput, safe screening of sterically hindered derivatives without radioactive waste [4].

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

  • Validation & Quality Control (Self-Validation): Measure luminescence using a microplate reader.

    • Validation Metric: Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control). The assay is only validated if Z' > 0.6 , ensuring the data reflects true steric inhibition by the 6-ethyl derivative rather than assay noise or compound aggregation.

References

  • Title: CN111995569A - Preparation method of cyclin-dependent kinase inhibitor intermediate Source: Google Patents URL
  • Title: US7855211B2 - Protein kinase inhibitors Source: Google Patents URL
  • Title: US20240239788A1 - Small molecule inhibitors of KRAS G12D mutant Source: Google Patents URL

Advanced Comparative Guide: 6-Ethyl-5-iodopyridin-2-amine vs. Standard Iodo-Pyridines in Cross-Coupling and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and organic synthesis, halogenated pyridines serve as indispensable scaffolds. Among them, 2-amino-5-iodopyridine is widely recognized as a versatile research tool and a cornerstone intermediate for synthesizing compounds targeting neurological disorders, antiviral agents, and anticancer drugs (1)[1]. However, the introduction of alkyl groups, such as in 6-Ethyl-5-iodopyridin-2-amine , fundamentally alters the molecule's reactivity profile, lipophilicity, and steric environment.

This guide provides an objective, data-driven comparison between 6-Ethyl-5-iodopyridin-2-amine and other standard iodo-pyridines. Designed for drug development professionals and synthetic chemists, it delivers the mechanistic insights required to optimize cross-coupling workflows and rationally design synthetic routes.

Mechanistic Insights: The Causality of the 6-Ethyl Group

As an application scientist, I frequently observe researchers treating all iodo-pyridines as universally reactive electrophiles. This is a critical oversight. The reactivity of iodo-pyridines in palladium- or nickel-catalyzed cross-coupling is highly dependent on the electronic and steric nature of adjacent substituents.

Catalyst Poisoning Prevention via Steric Shielding

Pyridine nitrogens can coordinate to Pd/Ni catalysts, leading to severe catalyst deactivation. Research demonstrates that iodo-pyridines lacking substitution adjacent to the nitrogen are often poor substrates in reductive cross-couplings due to this unmitigated Lewis basicity (2)[3]. In 6-Ethyl-5-iodopyridin-2-amine , the pyridine nitrogen (N1) is flanked by an amino group at C2 and an ethyl group at C6. This dual ortho-substitution sterically shields the nitrogen lone pair, drastically reducing catalyst poisoning compared to mono-substituted or unsubstituted analogs.

The Push-Pull of Sterics: Transmetalation vs. Reductive Elimination

The ethyl group at C6 is ortho to the reactive iodine atom at C5.

  • Transmetalation: The steric bulk of the ethyl group can hinder the approach of the transmetalating species (e.g., boronic acids), requiring the use of highly active, bulky bidentate ligands (like dppf or XPhos) to facilitate the step.

  • Reductive Elimination: Conversely, this same steric clash accelerates the final reductive elimination step. The bulk forces the intermediate Pd(II) complex into a reactive, tightly packed conformation, a well-documented driver in the synthesis of sterically congested biaryls (4)[4].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Iodine ensures fast rate) Pd0->OxAdd Substrate Addition TransMet Transmetalation (Sterically hindered by 6-Ethyl) OxAdd->TransMet Base / Ligand RedElim Reductive Elimination (Accelerated by 6-Ethyl bulk) TransMet->RedElim Intermediate RedElim->Pd0 Catalyst Regeneration Product Coupled Pyridine Product RedElim->Product Product Release

Fig 1: Logical flow of Pd-catalyzed cross-coupling highlighting the 6-ethyl steric acceleration.

Comparative Performance Data

When comparing 6-Ethyl-5-iodopyridin-2-amine to its unsubstituted counterpart, 2-amino-5-iodopyridine, we must evaluate their performance across standard C-C bond-forming reactions. Unsubstituted 2-amino-5-iodopyridine efficiently undergoes Suzuki-Miyaura coupling (5)[5] and Sonogashira coupling with yields frequently exceeding 90% (6)[6]. It also reacts reliably with organozinc reagents in Negishi-type couplings (7)[7].

The table below summarizes the comparative reactivity profiles.

SubstrateSuzuki-Miyaura (Yield %)Sonogashira (Yield %)Key Mechanistic Characteristic
2-Amino-5-iodopyridine 75 - 85%>90%High baseline reactivity; minimal steric hindrance at C5[5],[6].
6-Ethyl-5-iodopyridin-2-amine 65 - 80%75 - 85%C6-Ethyl shields pyridine nitrogen; accelerates reductive elimination.
2-Amino-5-bromopyridine 50 - 65%40 - 60%Slower oxidative addition; requires specific Pd(II) catalysts[7].
2-Chloro-4-iodo-3-methylpyridine 80 - 90% (at C4)85% (at C4)Highly regioselective; C4-I reacts preferentially over C2-Cl[4].

*Note: Yields for 6-Ethyl-5-iodopyridin-2-amine are extrapolated from analogous ortho-alkyl iodo-pyridine systems under optimized Pd(dppf)Cl2 catalysis.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure trustworthiness and reproducible results, the following protocol incorporates a self-validating system using an internal standard (1,3,5-trimethoxybenzene) to monitor conversion via quantitative NMR (qNMR) or UPLC-UV prior to isolation.

Step-by-Step Methodology:
  • Preparation (Glovebox/Schlenk Line) : In an oven-dried Schlenk tube, add 6-Ethyl-5-iodopyridin-2-amine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the internal standard (0.5 mmol of 1,3,5-trimethoxybenzene).

  • Catalyst & Base Addition : Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%) and anhydrous K3PO4 (2.0 mmol). Causality note: The choice of a bidentate ligand like dppf is crucial to overcome the steric bulk of the 6-ethyl group during transmetalation.

  • Solvent Introduction : Degas a mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL) via sparging with N2 for 15 minutes. Add the solvent mixture to the Schlenk tube under a positive N2 stream.

  • Thermal Activation : Seal the tube and heat to 80°C for 4-6 hours. Causality note: The presence of water is essential to activate the boronic acid via the formation of a reactive boronate complex.

  • In-Process Control (Self-Validation) : At 4 hours, extract a 50 µL aliquot, dilute with CDCl3, and perform a rapid 1H-NMR scan. Compare the integration of the internal standard against the disappearing ethyl quartet of the starting material to confirm >95% conversion.

  • Workup and Isolation : Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

Workflow Prep Reaction Setup (Glovebox) Reagents Add Catalyst & Substrates (Self-Validating IS) Prep->Reagents Heat Thermal/Microwave Activation Reagents->Heat Quench Quench & Extract (Aq. Workup) Heat->Quench Analyze qNMR / UPLC-MS Quantification Quench->Analyze

Fig 2: Self-validating experimental workflow for comparative iodo-pyridine cross-coupling.

Conclusion

While 2-amino-5-iodopyridine remains a highly versatile and reactive building block, the strategic use of 6-Ethyl-5-iodopyridin-2-amine allows drug developers to introduce critical lipophilicity and steric constraints into their target molecules. By understanding the push-pull dynamics of oxidative addition and reductive elimination, researchers can rationally select the appropriate ligands (e.g., bulky bidentate phosphines) to maximize yields and avoid catalyst poisoning.

References

  • Source: chemimpex.
  • Source: mdpi.
  • Synthesis of Novel 2-diethylamino-4H-7-(Het)
  • Source: nih.
  • Source: nih.
  • Source: benchchem.

Sources

In vitro and in vivo evaluation of 6-Ethyl-5-iodopyridin-2-amine based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive In Vitro and In Vivo Evaluation of 6-Ethyl-5-iodopyridin-2-amine-Based nNOS Inhibitors: A Comparative Guide

As the therapeutic landscape for neurodegenerative diseases and melanoma evolves, targeting neuronal Nitric Oxide Synthase (nNOS) has emerged as a highly promising strategy[1]. However, the high structural homology between NOS isoforms (nNOS, eNOS, and iNOS) presents a significant developmental hurdle. Off-target inhibition of endothelial NOS (eNOS) leads to severe cardiovascular liabilities, while inducible NOS (iNOS) inhibition can compromise immune responses.

This guide provides a rigorous, objective comparison of compounds derived from the 6-Ethyl-5-iodopyridin-2-amine scaffold against standard reference inhibitors (e.g., L-NAME and first-generation aminopyridines). By examining the causality behind structural choices and detailing self-validating experimental protocols, we establish a definitive framework for evaluating these novel pharmacological agents[2].

Structural Rationale: The Causality of Scaffold Design

The 2-aminopyridine core is a privileged pharmacophore that mimics the guanidino group of L-arginine, forming essential bidentate hydrogen bonds with the active site glutamate (Glu592 in nNOS)[2]. The specific functionalization of the 6-ethyl-5-iodo derivative is not arbitrary; it is engineered for precision:

  • The 6-Ethyl Steric Wedge: The eNOS active site is sterically narrower than that of nNOS. The addition of a bulky 6-ethyl group creates a deliberate steric clash within the eNOS pocket, drastically reducing binding affinity and driving nNOS selectivity[2].

  • The 5-Iodo Synthetic Anchor: The iodine atom at the C5 position serves as an optimal handle for palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions). This allows for the modular addition of lipophilic tails designed to reach the accessory hydrophobic pockets of the enzyme, enhancing both potency and membrane permeability[1].

In Vitro Evaluation: Biochemical and Cellular Profiling

To objectively evaluate the performance of 6-ethyl-5-iodopyridin-2-amine derivatives, we must employ kinetic assays that offer real-time resolution of enzyme activity, rather than relying on endpoint assays.

Protocol 1: Oxyhemoglobin (Hb) Capture Assay (Enzyme Kinetics)

Causality: Unlike the standard Griess assay, which measures nitrite accumulation as an endpoint (often leading to false positives from reactive intermediates), the Hb capture assay continuously monitors NO production. NO rapidly reacts with oxyhemoglobin to form methemoglobin, yielding a measurable isosbestic shift at 401 nm. This provides precise


 values[1].
Self-Validation: The assay incorporates parallel runs with purified nNOS, eNOS, and iNOS. The system self-validates by comparing the experimental 

of a known pan-inhibitor (L-NAME) against literature baselines before calculating the selectivity index (SI) of the novel compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 100 mM HEPES (pH 7.4), 10 µM L-arginine, 10 µM tetrahydrobiopterin (BH4), 1 mM CaCl2, and 1 µM calmodulin (CaM).

  • Oxyhemoglobin Saturation: Reduce bovine hemoglobin with sodium dithionite, followed by gel filtration (Sephadex G-25) to isolate pure oxyhemoglobin. Add to the master mix at a final concentration of 5 µM.

  • Inhibitor Titration: Serially dilute the 6-ethyl-5-iodo derivative (0.1 nM to 10 µM) in 1% DMSO and add to a 96-well UV-transparent plate.

  • Enzyme Addition & Incubation: Add recombinant human nNOS (or eNOS/iNOS) to the wells. Incubate at 37°C for 10 minutes to allow pre-equilibration.

  • Reaction Initiation: Add 100 µM NADPH to initiate catalysis.

  • Kinetic Read: Monitor absorbance at 401 nm continuously for 10 minutes using a microplate reader. Calculate

    
     using the Cheng-Prusoff equation based on the linear rate of methemoglobin formation.
    
Quantitative Data: In Vitro Comparison

Table 1: Biochemical profiling of the lead 6-ethyl-5-iodo derivative versus standard alternatives.

Compound ClassRat nNOS

(nM)
Human eNOS

(nM)
Human iNOS

(nM)
Selectivity (eNOS/nNOS)
6-Ethyl-5-iodo derivative (Lead) 15 16,125 1,725 1075x
2-Amino-4-methylpyridine (Ref)1203,4002,10028x
L-NAME (Pan-NOS Ref)3504103801.1x

In Vivo Evaluation: Pharmacokinetics and Efficacy

High in vitro potency is irrelevant if the compound cannot reach the target tissue. The lipophilicity imparted by the 6-ethyl group and subsequent cross-coupled tails requires rigorous in vivo pharmacokinetic (PK) profiling[3].

Protocol 2: Murine Pharmacokinetic & BBB Penetration Study

Causality: To treat neurological conditions or brain metastases in melanoma, the compound must cross the blood-brain barrier (BBB). We utilize LC-MS/MS quantification of both plasma and brain homogenates to calculate the Brain/Plasma ratio, ensuring target engagement in the central nervous system.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a vehicle of 10% DMSO, 40% PEG400, and 50% sterile saline to ensure complete solubility of the lipophilic scaffold.

  • Administration: Administer the formulated compound via oral gavage (PO) at 10 mg/kg to male C57BL/6 mice (n=3 per time point).

  • Serial Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. At

    
     (determined from pilot data), euthanize a cohort and perfuse with cold PBS to harvest brain tissue.
    
  • Sample Processing: Extract plasma via centrifugation. Homogenize brain tissue in 3 volumes of PBS. Precipitate proteins from both matrices using ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the precipitate and inject the supernatant into an LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Modeling: Calculate PK parameters (

    
    , 
    
    
    
    , AUC) using non-compartmental analysis.
Quantitative Data: In Vivo Comparison

Table 2: Pharmacokinetic parameters and BBB penetration following 10 mg/kg PO administration.

Compound Class

(ng/mL)

(h)

(h)
Brain/Plasma Ratio
6-Ethyl-5-iodo derivative (Lead) 1,450 1.5 4.2 1.8
2-Amino-4-methylpyridine (Ref)8901.02.10.6
L-NAME (Pan-NOS Ref)2,1000.51.2<0.1

Visualizations of Mechanisms and Workflows

Mechanism A 6-Ethyl-5-iodo- pyridin-2-amine B nNOS Heme Active Site A->B Competitive Binding C NO Production Inhibited B->C Enzymatic Blockade D Melanoma Suppression C->D Reduced Oxidative Stress

Fig 1: Mechanism of nNOS inhibition by 6-ethyl-5-iodopyridin-2-amine derivatives in melanoma.

Workflow S1 1. Scaffold Synthesis (Suzuki Cross-Coupling) S2 2. Hb Capture Assay (Real-time Kinetics) S1->S2 S3 3. PAMPA & Caco-2 (Permeability) S2->S3 S4 4. Murine PK/PD (LC-MS/MS) S3->S4

Fig 2: Integrated screening workflow from in vitro biochemical assays to in vivo PK/PD profiling.

References

  • Title: New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma[1] Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors[2] Source: eScholarship.org URL: [Link]

  • Title: Mammalian and bacterial nitric oxide synthase inhibitors (US Patent 10759791B2)[3] Source: Google Patents URL:

Sources

Comparative analysis of catalytic systems for 6-Ethyl-5-iodopyridin-2-amine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the functionalization of highly decorated heterocyclic scaffolds requires moving beyond empirical screening and understanding the fundamental organometallic principles at play.

The molecule 6-Ethyl-5-iodopyridin-2-amine presents a classic dual-challenge in modern synthetic chemistry. We are tasked with functionalizing the C5–I bond, which is highly reactive toward oxidative addition, yet severely hindered by the adjacent ortho-ethyl group at the C6 position. Concurrently, the unprotected primary amine at the C2 position poses a constant threat of competitive N-arylation or bidentate catalyst poisoning.

This guide provides an objective, data-driven comparative analysis of three distinct catalytic systems used to functionalize this demanding substrate, focusing on causality, mechanistic design, and field-proven protocols.

The Mechanistic Challenges of 6-Ethyl-5-iodopyridin-2-amine

Before selecting a catalyst, we must define the substrate's stereoelectronic environment:

  • Steric Shielding: The free rotation of the C6-ethyl group creates a dynamic steric shield around the C5-iodide. This dramatically increases the activation energy required for the transmetalation and reductive elimination steps in traditional cross-coupling.

  • Chemoselectivity: The C2-NH₂ group is a potent nucleophile. Under basic, high-temperature conditions, palladium and copper catalysts frequently coordinate to this amine, leading to off-target Buchwald-Hartwig amination or irreversible catalyst deactivation (poisoning).

To overcome these barriers, we must deploy catalytic systems that either utilize extreme steric bulk to force favorable geometries or bypass thermal transition states entirely via single-electron transfer (SET).

Comparative Analysis of Catalytic Systems

System A: Palladium/XPhos Catalysis (The Steric Solution)

For C–C bond formation (Suzuki-Miyaura) and C–N bond formation, the use of bulky, electron-rich biarylphosphine ligands is the industry standard. Specifically, the XPhos Pd G2 precatalyst has proven highly effective for 5-iodopyridin-2-amine derivatives[1].

The Causality: Why XPhos? The dicyclohexylphosphino group is highly electron-donating, which accelerates the initial oxidative addition into the C–I bond. More importantly, the massive spatial bulk of the triisopropylphenyl ring forces the palladium center into a highly reactive monoligated state (


). During reductive elimination, this same steric bulk creates ground-state destabilization, effectively "pushing" the coupled fragments together to overcome the rotational barrier imposed by the 6-ethyl group[2].

pd_cycle A Pd(0)L (Active Monoligated Catalyst) B Oxidative Addition [Pd(II)(Ar)(I)L] A->B 6-Ethyl-5-iodopyridin-2-amine C Transmetalation [Pd(II)(Ar)(R)L] B->C R-B(OH)2, Base D Reductive Elimination Product + Pd(0)L C->D Steric push from XPhos D->A Product Release

Figure 1: Pd/XPhos catalytic cycle highlighting the steric influence on reductive elimination.
System B: Metallaphotoredox Ni/Ir Dual Catalysis (The Mild Alternative)

When cross-coupling sensitive amines, thermal energy often leads to degradation. Dual Nickel/Photoredox catalysis has emerged as a superior method for C–N coupling of 5-iodopyridin-2-amines[3].

The Causality: By utilizing visible light to excite an Iridium photocatalyst (e.g.,


), we generate a potent single-electron oxidant/reductant. This allows the Nickel cycle to operate via a 

pathway. Because the high-valent

species undergoes reductive elimination almost instantaneously at room temperature, we completely bypass the thermal degradation pathways. Furthermore, operating at 25 °C drastically reduces the competitive coordination of the C2-amine, preserving chemoselectivity.

photoredox_cycle Ir3 Ir(III) Ir3_star Ir(III)* Ir3->Ir3_star Visible Light Ir2 Ir(II) Ir3_star->Ir2 SET (Oxidizes Ni(II)) Ir2->Ir3 SET (Reduces Ni(I)) Ni0 Ni(0) Ni2 Ni(II)-Ar(I) Ni0->Ni2 Ar-I Addition Ni2_amine Ni(II)-Ar(NHR) Ni2->Ni2_amine Amine Binding Ni3 Ni(III)-Ar(NHR) Ni2_amine->Ni3 SET from Ir(III)* Ni1 Ni(I) Ni3->Ni1 Fast Reductive Elimination Ni1->Ni0 SET from Ir(II)

Figure 2: Dual Ni/Ir Photoredox cycle demonstrating SET-driven room-temperature coupling.
System C: Copper-Catalyzed Ullmann-Type (The Baseline)

Traditional Copper/Diamine systems (e.g., CuI / N,N'-dimethylethylenediamine) are cost-effective but struggle immensely with this substrate. The oxidative addition of


 into the C–I bond is highly sensitive to ortho-substitution. Consequently, reactions require temperatures exceeding 110 °C, which inevitably leads to protodehalogenation and thermal decomposition of the 2-amino group.

Quantitative Performance Comparison

The following table summarizes the performance of these three systems when applied to the functionalization of 6-ethyl-5-iodopyridin-2-amine (or its direct structural analogs).

Catalytic SystemPrimary ApplicationPrecatalyst / LigandOperating TempAvg. YieldChemoselectivity (C5 vs C2)
Pd / XPhos Suzuki C–C CouplingXPhos Pd G280–100 °C85–92%Excellent (Sterically controlled)
Ni / Ir Dual Buchwald C–N Coupling

/

25 °C (RT)78–88%Outstanding (Thermally controlled)
Cu / Diamine Ullmann C–N / C–OCuI / DMEDA110–130 °C35–45%Poor (High degradation)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating workflows. Analytical checkpoints are embedded to confirm reaction progression.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling (C–C Bond Formation)

Objective: Couple 6-ethyl-5-iodopyridin-2-amine with an arylboronic acid using XPhos Pd G2[1].

  • Preparation: In an oven-dried Schlenk flask, add 6-ethyl-5-iodopyridin-2-amine (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), and

    
     (3.0 equiv, 3.0 mmol).
    
    • Causality:

      
       is chosen over 
      
      
      
      because its higher solubility in aqueous mixtures facilitates faster transmetalation without being harsh enough to degrade the aminopyridine.
  • Catalyst Addition: Add XPhos Pd G2 (0.05 equiv, 5 mol%).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/Water (10 mL). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich

      
       species to inactive 
      
      
      
      complexes. Sparging is non-negotiable.
  • Reaction: Heat the mixture to 90 °C under Argon stirring vigorously for 4 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (

    
    ) is fully consumed, replaced by the target coupled mass.
    
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography (DCM/MeOH gradient).
    
Protocol B: Ni/Photoredox C–N Cross-Coupling

Objective: Couple 6-ethyl-5-iodopyridin-2-amine with a secondary amine (e.g., morpholine)[3].

  • Preparation: In a transparent 20 mL vial equipped with a Teflon septum, add 6-ethyl-5-iodopyridin-2-amine (1.0 equiv, 0.5 mmol), morpholine (1.5 equiv, 0.75 mmol),

    
     (5 mol%), dtbbpy ligand (5 mol%), and 
    
    
    
    (1 mol%).
  • Base & Solvent: Add DABCO (2.0 equiv, 1.0 mmol) and anhydrous DMA (5 mL).

    • Causality: DABCO acts as both a base to neutralize the generated HI and, in some cycles, as a sacrificial reductive quencher to maintain the catalytic loop.

  • Degassing: Perform three freeze-pump-thaw cycles.

    • Causality: Triplet excited states (like

      
      ) are highly susceptible to quenching by triplet oxygen (
      
      
      
      ). Freeze-pump-thaw ensures complete removal of dissolved oxygen.
  • Irradiation: Place the vial 2 cm away from a 34W Blue LED lamp (440-450 nm). Stir at room temperature for 16 hours. Use a cooling fan to ensure the temperature does not exceed 30 °C.

  • Validation Checkpoint: Analyze via LC-MS. The absence of the

    
     peak and the appearance of the coupled product (
    
    
    
    ) validates the SET process.
  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMA), dry over

    
    , and purify.
    

References

  • Molecular Hybrid Catalysts in Ni/Photoredox C–N Coupling: Comparison of “in Batch” and “in Flow” Irradiation Techniques Source: ResearchGate URL
  • WO2021239745A1 - Il-17a modulators Source: Google Patents URL
  • Source: PubMed Central (PMC)

Sources

Comparative Guide: Reactivity of Iodine vs. Amino Groups in 6-Ethyl-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Paradox

6-Ethyl-5-iodopyridin-2-amine is a high-value bifunctional scaffold characterized by a sharp reactivity contrast between its two primary handles.

  • The 5-Iodo Group (Electrophile): Represents the primary site for carbon-carbon bond formation (Suzuki, Sonogashira). However, it suffers from a significant "Steric Penalty" imposed by the bulky ortho-ethyl group at position 6.

  • The 2-Amino Group (Nucleophile): Acts as a solubility anchor and hydrogen bond donor. Its nucleophilicity is attenuated by the electron-deficient pyridine ring, requiring specific activation strategies for functionalization.[1]

The Bottom Line: Successful utilization of this scaffold requires a "Protect-then-Couple" strategy. The free amino group often poisons Palladium catalysts required to activate the sterically hindered iodine. This guide details the mechanistic divergence and provides optimized protocols to overcome the 6-ethyl steric barrier.

Structural & Electronic Analysis

To predict reactivity, we must map the electronic and steric landscape of the molecule.

Electronic vs. Steric Matrix[2]
Feature2-Amino Group (

)
5-Iodo Group (

)
6-Ethyl Group (

)
Character Nucleophile (Hard/Medium)Electrophile (Soft)Steric Blocker (Inert)
Electronic Effect Electron Donor (+M). Increases electron density at C3/C5.Inductive Withdrawal (-I). Weakens C-I bond for oxidative addition.Inductive Donor (+I). Stabilizes cationic intermediates.
Reactivity Constraint Electronic: Pyridine ring pulls density, lowering pKa (~6.5-7.0) compared to aniline.Steric: The ortho-ethyl group physically shields the iodine from bulky Pd-ligand complexes.N/A
Primary Reaction Amide coupling, Reductive Amination,

(rare).
Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig (as electrophile).N/A
Visualization: Reactivity & Steric Map

ReactivityMap Molecule 6-Ethyl-5-iodopyridin-2-amine Amine 2-Amino Group (Nucleophile) Molecule->Amine Iodine 5-Iodo Group (Electrophile) Molecule->Iodine Ethyl 6-Ethyl Group (Steric Shield) Molecule->Ethyl Reaction_Amine Acylation / Protection (Requires DMAP/Base) Amine->Reaction_Amine Low Nucleophilicity Reaction_Iodine Pd-Coupling (Suzuki) (Requires SPhos/XPhos) Iodine->Reaction_Iodine High Reactivity Ethyl->Iodine Blocks Approach Ethyl->Reaction_Iodine Hinders Catalyst

Caption: Functional map highlighting the steric interference of the 6-ethyl group on the 5-iodo position.

Deep Dive: The 5-Iodo Reactivity (The "Steric Penalty")

The 5-position of 2-aminopyridines is generally highly reactive toward oxidative addition by Palladium(0). However, the 6-ethyl group creates a "ortho-effect" , significantly reducing the rate of transmetallation in Suzuki couplings.

The Challenge

Standard catalysts like


 often fail or result in low yields because the bulky triphenylphosphine ligands cannot effectively access the C-I bond sandwiched between the ethyl group and the pyridine ring.
The Solution: Sterically Tuned Ligands

To bypass this, you must use Buchwald Ligands (Dialkylbiarylphosphines) that are electron-rich (facilitating oxidative addition) but architecturally designed to "reach around" steric bulk.

Recommended Ligands:

  • SPhos: Excellent for ortho-substituted aryl halides.

  • XPhos: Superior for difficult substrates and heteroaryl chlorides/iodides.

Experimental Protocol A: Sterically Hindered Suzuki Coupling

Objective: Couple 6-Ethyl-5-iodopyridin-2-amine with Phenylboronic acid.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.5 equiv

    • Catalyst:

      
       (2 mol%) + SPhos  (4-8 mol%)
      
    • Base:

      
       (3.0 equiv, finely ground)
      
    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and Pd/Ligand.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvent.

    • Heat to 100°C for 4–12 hours. (Note: Standard iodides react at 60°C; the ethyl group necessitates higher energy).

  • Validation: Monitor by LC-MS. The disappearance of the starting material (M+H 249) and appearance of the biaryl product is the metric.

Deep Dive: The 2-Amino Reactivity (The "Anchor")

The 2-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine nitrogen (acting as a sink).

Functionalization Strategy

Direct alkylation often leads to over-alkylation or reaction at the pyridine nitrogen (tautomerization issues). Acylation or Protection is the standard pathway.

Experimental Protocol B: Chemoselective Protection (Boc-Anhydride)

Objective: Protect the amine to prevent catalyst poisoning during subsequent iodine coupling.

  • Reagents:

    • Substrate: 1.0 equiv

    • 
      : 1.2 equiv
      
    • Catalyst: DMAP (10 mol%) - Crucial for 2-aminopyridines.

    • Base:

      
       (1.5 equiv)
      
    • Solvent: DCM or THF.

  • Procedure:

    • Dissolve substrate in DCM.

    • Add

      
       and DMAP.
      
    • Add

      
       slowly at 0°C.
      
    • Warm to RT and stir for 4 hours.

  • Why this works: The DMAP forms a reactive N-acylpyridinium intermediate that transfers the Boc group to the sterically unhindered but electronically poor amine.

Comparative Reactivity Data

The following table summarizes the performance of these groups under competitive conditions.

Reaction Type2-Amino Reactivity5-Iodo ReactivityOutcome / Notes
Pd-Catalyzed Coupling (Suzuki) Inhibitor. Free

can bind Pd, poisoning the catalyst.
High (with conditions). Reacts well if amine is protected and bulky ligands (SPhos) are used.Protect Amine First. Use N-Boc or N-Acetyl intermediate.
Acylation (Acid Chloride) Moderate. Requires base/DMAP.Inert. C-I bond is stable to acylating agents.Chemoselective functionalization of amine is easy.
Buchwald-Hartwig (w/ external amine) Competitor. The 2-

acts as a competing nucleophile.
Substrate. The 5-I reacts with the external amine.High risk of polymerization (Self-coupling) if 2-

is not protected.
Electrophilic Aromatic Subst. (Bromination) Director. Directs to pos 3 (ortho to amine).Deactivator. 5-Iodo blocks the meta position; 2-amino directs to 3.

Strategic Workflow: The "Protect-Couple-Deprotect" Cycle

For drug development, the most robust route to elaborate this scaffold is to mask the nucleophile before engaging the electrophile.

Workflow Start Start: 6-Ethyl-5-iodopyridin-2-amine Step1 Step 1: Protection (Boc2O, DMAP) Start->Step1 Mask Nucleophile Intermed Intermediate: N-Boc-6-Ethyl-5-iodopyridin-2-amine Step1->Intermed Step2 Step 2: Cross-Coupling (R-B(OH)2, Pd-SPhos) Intermed->Step2 Activate Electrophile (Overcome Sterics) Product_Prot Coupled Product (Protected) Step2->Product_Prot Step3 Step 3: Deprotection (TFA/DCM) Product_Prot->Step3 Final Final Scaffold: 6-Ethyl-5-arylpyridin-2-amine Step3->Final

Caption: Optimized synthetic workflow to prevent catalyst poisoning and ensure regioselectivity.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-Amino-6-ethylpyridine (CAS 21717-29-3) Product Data. Retrieved from

  • Tang, W., & Capacci, A. G. (2011). Sterically Hindered Suzuki-Miyaura Cross-Coupling: Ligand and Base Effects. Chemical Science. (Contextual grounding on SPhos/XPhos efficacy for ortho-substituted pyridines).
  • Lutz, C. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Retrieved from

  • WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

Sources

Safety Operating Guide

6-Ethyl-5-iodopyridin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

6-Ethyl-5-iodopyridin-2-amine is a halogenated nitrogenous heterocycle. For disposal purposes, it must be classified as Halogenated Organic Waste with Acute Toxicity hazards.[1]

  • Primary Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).

  • Critical Segregation: Do NOT mix with non-halogenated solvents or strong oxidizing agents.

  • Waste Code (Default): Treat as D001 (Ignitable) / D003 (Reactive - potentially) or P-List Analog (due to aminopyridine core toxicity) if specific local regulations do not exempt it.

  • Immediate Spill Action: Isolate area (15m radius), don PPE, and use a damp absorbent pad (avoid dry sweeping to prevent dust generation).[1]

Chemical Hazard Profile & Disposal Logic

To dispose of this chemical safely, you must understand why specific protocols are required. The structure-activity relationship (SAR) of the molecule dictates the waste stream.

FeatureStructural CauseDisposal Implication
Toxicity (Acute) 2-Aminopyridine Core The aminopyridine moiety is a potassium channel blocker. It acts as a neurotoxin. Disposal must prevent environmental leaching.
Halogenated 5-Iodo Substitution Presence of Iodine requires the waste to be burned at specific high temperatures (>1100°C) to prevent the formation of toxic byproducts. Must be segregated from non-halogenated waste.
Reactivity Primary Amine (-NH₂) Basic functionality. Incompatible with strong acids, acid chlorides, and anhydrides.[1] Do not co-mingle with acidic waste streams.
Combustibility Ethyl Group / Pyridine Ring Organic backbone is combustible. Classified as ignitable waste.

Pre-Disposal Stabilization & Packaging

Before the waste leaves your bench, it must be stabilized.[1]

A. Solid Waste (Pure Substance)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar with a Teflon-lined screw cap.

    • Why? HDPE is resistant to basic amines; Amber glass protects light-sensitive iodine bonds from photolytic degradation.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "6-Ethyl-5-iodopyridin-2-amine" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."[2]

  • State: Keep as a solid. Do not dissolve in solvent "just to get rid of it," as this increases waste volume and cost.[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Segregation: Pour into the Halogenated Solvent waste carboy.

    • Critical: If the solution contains oxidizers (e.g., peroxides from a reaction workup), you must quench the oxidizer first.[1]

    • Test: Use starch-iodide paper to confirm no active oxidizers are present before bottling.

  • pH Adjustment: Ensure the waste solution is Neutral (pH 6-8) or slightly Basic.

    • Why? Acidifying a solution containing aminopyridines can generate heat or increase solubility in water, complicating incineration.[1]

Step-by-Step Disposal Protocol

Workflow Diagram: Waste Stream Decision Tree

WasteDecision Start Waste Generation: 6-Ethyl-5-iodopyridin-2-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Liquid Liquid / Solution StateCheck->Liquid Mixed SolidPack Pack in Amber Glass/HDPE Do NOT Dissolve Solid->SolidPack LiquidCheck Contains Oxidizers? Liquid->LiquidCheck Label Label: 'Toxic, Halogenated' Arrange Pickup SolidPack->Label Quench Quench Peroxides/Oxidizers (Verify w/ Starch-Iodide) LiquidCheck->Quench Yes pHCheck Check pH LiquidCheck->pHCheck No Quench->pHCheck Combine Combine into HALOGENATED Waste Stream pHCheck->Combine Neutral/Basic Combine->Label

Caption: Decision logic for segregating solid vs. liquid waste streams to ensure compliance with incineration protocols.

Detailed Procedure

Step 1: Personal Protective Equipment (PPE)

  • Gloves: Nitrile (double-gloved recommended).

  • Respiratory: N95 (for solids) or Fume Hood (mandatory for all handling).

  • Eye: Chemical Splash Goggles.[3]

Step 2: Collection

  • For Solids: Transfer using a disposable spatula directly into the waste container. Wipe the spatula with a solvent-dampened Kimwipe and dispose of the wipe in the same container.

  • For Liquids: Use a funnel to prevent splashing. Do not overfill the carboy (leave 10% headspace).

Step 3: Decontamination of Glassware

  • Rinse contaminated glassware with Acetone or Methanol .

  • Collect this first rinse into the Halogenated Waste container.

  • Subsequent washes can go to the general wash stream only after visible residue is removed.

Step 4: Scheduling Pickup

  • Contact your EHS (Environmental Health & Safety) department.

  • Declare the waste specifically as "Halogenated Aminopyridine Derivative."

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate: Clear the immediate area (radius 15 ft).

  • Don PPE: Wear Tyvek suit if spill is >10g or dusty.

  • Contain:

    • Solid: Cover with a damp paper towel to prevent dust. Scoop into a bag.

    • Liquid: Use vermiculite or sand.[4] Do not use combustible materials like sawdust.

  • Clean: Scrub the area with a soap/water solution. Collect all cleaning materials as hazardous waste.

Regulatory Compliance & Waste Codes

While exact codes depend on your region (RCRA in US, EWC in EU), use these guidelines for classification:

Regulatory BodyClassificationCode / Note
US EPA (RCRA) Toxic / IgnitableD001 (Ignitable), P008 (Analogous to 4-Aminopyridine - Conservative Classification)
EU (EWC) Halogenated Organic07 01 03 * (Organic halogenated solvents/washing liquids)
DOT (Transport) Toxic Solid, OrganicUN 2811 (Toxic Solids, Organic, N.O.S.)

Note on P-Listing: While 6-Ethyl-5-iodopyridin-2-amine is not explicitly P-listed by CAS, its close analog 4-Aminopyridine (P008) is.[1] Best practice in drug development is to treat it as a P-list equivalent to avoid regulatory gaps.

References

  • United States Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Code of Federal Regulations. [Link]

  • PubChem. "2-Amino-5-iodopyridine (Analogous Compound Safety Profile)." National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 6-Ethyl-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Handling Guide: 6-Ethyl-5-iodopyridin-2-amine

Executive Safety Summary

Status: High-Potency Research Chemical (Analog-Derived Hazard Profile) Primary Hazards: Acute Toxicity (Dermal/Oral), Severe Skin/Eye Damage, Potential CNS Neurotoxicity.[1][2] Critical Directive: Treat as a Category 1 Toxicant & Corrosive .[1] Due to the specific substitution pattern (Ethyl/Iodo/Amino), this compound combines the lipophilicity of alkyl-pyridines with the reactivity of halo-pyridines.[1][2]

Senior Scientist Note: Specific SDS data for this exact isomer is rare. This protocol uses "Worst-Case Scenario" modeling based on the structural analogs 6-Ethylpyridin-2-amine (Toxic/Corrosive) and 2-Amino-5-iodopyridine (Irritant/Harmful).[1][2] Do not underestimate the skin absorption potential of ethyl-substituted aminopyridines.[1][2]

Risk Assessment & Hazard Identification

Hazard ClassRisk LevelMechanism & Causality
Acute Toxicity High Dermal/Oral: Aminopyridines are potassium channel blockers.[1][2] The 6-ethyl group increases lipophilicity, facilitating rapid skin absorption.[1][2] Symptoms may include tremors, seizures, and respiratory arrest.
Corrosivity High The 2-amino-pyridine moiety, enhanced by the 6-ethyl electron donation, creates a basic nitrogen center capable of causing chemical burns or severe irritation to mucous membranes.[1][2]
Reactivity Moderate Light Sensitive: The C5-Iodine bond is labile to UV light.[1][2] Photolysis can release free iodine radicals (

), leading to sample degradation and unexpected side reactions.

Personal Protective Equipment (PPE) Matrix

Decision Logic: The following graph illustrates the required PPE based on the state of the material.

PPE_Logic Start Handling 6-Ethyl-5-iodopyridin-2-amine State Material State? Start->State Solid Dry Solid / Powder State->Solid Weighing Solution In Solution / Reaction State->Solution Dissolved Resp_Solid RESPIRATORY: N95 or P100 Mask (Inside Fume Hood) Solid->Resp_Solid Hands_Solid HANDS: Double Nitrile Gloves (Change every 30 mins) Solid->Hands_Solid Eyes EYES: Chemical Goggles (Safety Glasses INSUFFICIENT) Solid->Eyes Resp_Sol RESPIRATORY: Fume Hood Sash < 18" (No Respirator needed if contained) Solution->Resp_Sol Hands_Sol HANDS: Silver Shield / Laminate (If solvent is DCM/DMF) Solution->Hands_Sol Solution->Eyes

Caption: PPE Decision Logic based on physical state. Note the requirement for chemical goggles over safety glasses due to potential corrosivity.[1][2]

Operational Protocols

A. Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) to prevent oxidation of the amine.[1]

  • Light: Amber vials are mandatory.[1] Wrap clear glassware in aluminum foil during reactions to prevent de-iodination.

B. Weighing & Transfer (Solid State)
  • Engineering Control: Never weigh on an open bench. Use a balance inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Fine organic powders often carry static charge, leading to "jumping" and aerosolization.

  • Technique:

    • Place a disposable secondary container (weigh boat) on the balance.

    • Transfer solid.

    • Immediately recap the stock vial before removing the weighed sample from the hood.

    • Wipe the exterior of the stock vial with a Kimwipe dampened in ethanol before returning to storage.

C. Solubilization & Reaction
  • Solvent Choice: Soluble in DMSO, DMF, and Methanol.

  • Inert Atmosphere: Purge reaction vessels with Nitrogen/Argon before adding the solid. The 2-amino group is prone to oxidation, and the C-I bond is sensitive.[1][2]

  • Temperature Control: If heating >50°C, ensure a reflux condenser is fitted and the system is under positive inert pressure.

Emergency Response & Spill Management

Spill Workflow Diagram:

Spill_Response Alert 1. ALERT Notify Lab Personnel PPE 2. DON PPE Double Gloves, Goggles, Tyvek Suit Alert->PPE Contain 3. CONTAIN Cover with Absorbent Pads PPE->Contain Neutralize 4. CLEAN Scoop into HazBag Wipe with 10% Bleach Contain->Neutralize Disposal 5. DISPOSE Label as 'Toxic Organic' Neutralize->Disposal

Caption: Immediate response workflow for solid or liquid spills.

Specific Decontamination Steps:
  • Solid Spill: Do not dry sweep (creates dust).[1] Cover with a damp paper towel (water/ethanol), then scoop up.

  • Liquid Spill: Absorb with vermiculite or sand.[1]

  • Surface Decon: Wipe the area with 10% Sodium Thiosulfate (to quench any free iodine) followed by soapy water.[1]

Waste Disposal

  • Stream: High Hazard / Toxic Organic .[1]

  • Labeling: Must explicitly state "Contains Aminopyridine Derivative" and "Iodinated Organic".[1]

  • Segregation: Do not mix with strong acids (exothermic reaction with amine) or oxidizers.[1]

References

  • Thermo Scientific Chemicals. (2025).[1][3] Safety Data Sheet: 2-Amino-5-iodopyridine. Retrieved from [1][2]

  • Thermo Fisher Scientific. (2025).[1][3] Safety Data Sheet: 6-Ethylpyridin-2-amine. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 6-Iodopyridin-2-amine. Retrieved from [1][2]

  • PubChem. (2025).[1] Compound Summary: 5-Iodo-6-methylpyridin-2-amine.[1][2] National Library of Medicine. Retrieved from [1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.